molecular formula C11H12O B054508 Ethanone, 1-cyclopropyl-2-phenyl- CAS No. 14113-94-1

Ethanone, 1-cyclopropyl-2-phenyl-

Cat. No.: B054508
CAS No.: 14113-94-1
M. Wt: 160.21 g/mol
InChI Key: RXZJHESCHPMWEK-UHFFFAOYSA-N
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Description

Ethanone, 1-cyclopropyl-2-phenyl-, also known as Ethanone, 1-cyclopropyl-2-phenyl-, is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanone, 1-cyclopropyl-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-cyclopropyl-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZJHESCHPMWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338533
Record name Ethanone, 1-cyclopropyl-2-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14113-94-1
Record name Ethanone, 1-cyclopropyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Ethanone, 1-cyclopropyl-2-phenyl-" synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethanone, 1-cyclopropyl-2-phenyl-

Abstract

Ethanone, 1-cyclopropyl-2-phenyl-, also commonly known as benzyl cyclopropyl ketone, is a pivotal chemical intermediate in the synthesis of various pharmaceutical compounds, most notably the antiplatelet agent Prasugrel.[1][2] Its unique structural motif, featuring a cyclopropyl ring adjacent to a carbonyl group and a benzyl moiety, imparts specific chemical properties that are leveraged in drug design. This guide provides a comprehensive overview of the primary synthetic pathways for this ketone, focusing on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. The synthesis strategies discussed are selected for their industrial applicability, scalability, and efficiency, with a core emphasis on Grignard-based methodologies.

Introduction: The Significance of Benzyl Cyclopropyl Ketone

The target molecule, 1-cyclopropyl-2-phenylethanone (C₁₁H₁₂O), possesses a molecular weight of 160.21 g/mol .[3][4] Its importance in medicinal chemistry is primarily as a key building block. For instance, the synthesis of Prasugrel involves the halogenation of 1-cyclopropyl-2-(2-fluorophenyl)ethanone, a derivative of our target compound, followed by condensation with tetrahydrothienopyridine.[2] The cyclopropyl group is a well-regarded bioisostere in drug development, often introduced to enhance metabolic stability, improve potency, or modulate the conformational properties of a molecule.[5]

Given its role, the development of robust and efficient synthetic routes to benzyl cyclopropyl ketone is of significant interest. This guide will explore the most prevalent and practical methods documented in chemical literature and patent filings.

Core Synthetic Strategies: A Mechanistic Perspective

The construction of benzyl cyclopropyl ketone can be approached by forming one of two key carbon-carbon bonds: the bond between the carbonyl carbon and the cyclopropyl ring, or the bond between the carbonyl carbon and the benzyl methylene group. Organometallic reactions, particularly those involving Grignard reagents, have proven to be the most effective and versatile for this purpose.

Pathway 1: Reaction of Benzylmagnesium Halides with Cyclopropyl Electrophiles

This is arguably the most widely documented and industrially applied strategy. The core of this pathway involves the nucleophilic attack of a pre-formed benzylmagnesium halide on an electrophilic cyclopropyl-containing species. The choice of the electrophile is critical and dictates the reaction conditions and work-up procedures.

Causality Behind Experimental Design: The benzylmagnesium halide is a potent nucleophile. The selection of the electrophilic partner—typically cyclopropanecarbonitrile or cyclopropanecarbonyl chloride—is a balance between reactivity and selectivity.

  • Cyclopropanecarbonitrile: This reagent is less reactive than the corresponding acyl chloride. The reaction proceeds via the formation of an intermediate imine-magnesium complex, which is then hydrolyzed during aqueous work-up to yield the ketone.[1] This two-step sequence (addition followed by hydrolysis) prevents the common side reaction of over-addition that can occur with more reactive electrophiles, leading to tertiary alcohols. The reaction is typically performed at the boiling point of an ethereal solvent like diethyl ether.[1]

  • Cyclopropanecarbonyl Chloride: As a highly reactive acyl chloride, this electrophile reacts rapidly with the Grignard reagent. To control the reaction and prevent the formation of tertiary alcohol byproducts (from the reaction of the initial ketone product with a second equivalent of the Grignard reagent), the reaction is often carried out at very low temperatures (e.g., -70 °C).[1]

G cluster_step1 Step 1: Grignard Attack cluster_step2 Step 2: Hydrolysis BnMgX Phenyl-CH₂-MgX CpnCN Cyclopropyl-C≡N BnMgX->CpnCN Nucleophilic Addition Intermediate [Imine-MgX Complex] CpnCN->Intermediate H3O H₃O⁺ (Work-up) Intermediate->H3O Product Benzyl Cyclopropyl Ketone H3O->Product

Caption: Mechanism for the synthesis via a nitrile intermediate.

This protocol is adapted from procedures described for synthesizing substituted benzyl cyclopropyl ketones, which are key intermediates for pharmaceuticals like Prasugrel.[1][6]

  • Grignard Reagent Formation:

    • To a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add magnesium turnings (2.67 g, 0.11 mol) and a crystal of iodine.

    • Add 60 mL of anhydrous diethyl ether.

    • Prepare a solution of 2-fluorobenzyl chloride (11.9 mL, 0.1 mol) in 20 mL of anhydrous diethyl ether.

    • Add a small portion of the benzyl chloride solution to the magnesium suspension and warm gently to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to boil the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Nitrile:

    • Cool the freshly prepared benzylmagnesium chloride solution to 0 °C in an ice bath.

    • Slowly add a solution of cyclopropanecarbonitrile (e.g., ~0.08 mol) in anhydrous diethyl ether.

    • After addition, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product is then purified by vacuum distillation or column chromatography to yield 1-cyclopropyl-2-(2-fluorophenyl)ethanone.

Pathway 2: Reaction of Cyclopropylmagnesium Bromide with Phenylacetic Electrophiles

This pathway represents the reverse strategy, where the cyclopropyl group acts as the nucleophile and the benzyl moiety is part of the electrophile. This method is also highly viable and leverages the commercial availability of cyclopropylmagnesium bromide solutions.

Causality Behind Experimental Design: The key electrophile in this pathway is typically phenylacetonitrile or a derivative. Phenylacetonitrile has an acidic α-proton, which can be problematic as the Grignard reagent is also a strong base. This can lead to deprotonation as a competing side reaction.

  • Phenylacetonitrile: Reaction with cyclopropylmagnesium bromide can lead to the desired ketone after hydrolysis. However, yields can be compromised by the acidity of the methylene protons adjacent to both the phenyl ring and the nitrile group. Phase-transfer catalysis has been used in related alkylations of phenylacetonitrile to improve yields.[7]

  • Phenylacetic Acid Derivatives: Using derivatives like N,N-dimethylphenylacetamide can circumvent the acidity issue and provide a cleaner reaction, though it requires preparation of the amide from phenylacetic acid.

G Start1 Cyclopropyl Bromide Reagent Magnesium Turnings in Anhydrous THF Start1->Reagent Start2 Phenylacetonitrile Reaction Nucleophilic Addition (Low Temperature) Start2->Reaction Grignard Cyclopropylmagnesium Bromide (C₃H₅MgBr) Reagent->Grignard Grignard->Reaction Workup Aqueous Acidic Work-up (e.g., H₂SO₄/H₂O) Reaction->Workup Product 1-Cyclopropyl-2-phenylethanone Workup->Product

Caption: Experimental workflow for the synthesis via cyclopropylmagnesium bromide.

Comparative Analysis of Primary Synthetic Pathways

ParameterPathway 1 (Benzyl-MgX + CPN-CN)Pathway 2 (CP-MgBr + Ph-CH₂-CN)
Key Reagents Benzyl Halide, Mg, CyclopropanecarbonitrileCyclopropyl Bromide, Mg, Phenylacetonitrile
Grignard Stability Benzylmagnesium halides are relatively stable.Cyclopropylmagnesium bromide is commercially available but can be prone to ring-opening under certain conditions.[8][9]
Key Challenge Controlling exotherm during Grignard formation.Potential for α-deprotonation of phenylacetonitrile by the Grignard reagent.
Typical Solvents Anhydrous Diethyl Ether, THFAnhydrous Diethyl Ether, THF
Reported Yields Generally good to high (e.g., ~70% for substituted analogs).[1]Variable, dependent on substrate and conditions.
Scalability Well-established for industrial scale.[1]Feasible, but may require more stringent process control to manage side reactions.

Alternative and Emerging Synthetic Methods

While Grignard reactions are the workhorse for synthesizing benzyl cyclopropyl ketone, other modern catalytic methods are emerging for the synthesis of cyclopropyl ketones in general.

  • Friedel-Crafts Acylation Routes: It is crucial to distinguish the target molecule from its isomer, cyclopropyl phenyl ketone. The latter is readily synthesized via Friedel-Crafts acylation of benzene with cyclopropanecarbonyl chloride.[11][12][13] This method is not a direct route to 1-cyclopropyl-2-phenylethanone, as it lacks the methylene bridge between the phenyl ring and the carbonyl group. Converting cyclopropyl phenyl ketone to the target molecule would require a multi-step sequence (e.g., homologation), making it less efficient than the direct Grignard approaches.

Conclusion

The synthesis of ethanone, 1-cyclopropyl-2-phenyl- is most efficiently and directly achieved through Grignard-based methodologies. The reaction of a benzylmagnesium halide with a cyclopropyl electrophile like cyclopropanecarbonitrile stands out as a robust, scalable, and high-yielding pathway, making it a preferred choice in both academic and industrial settings. The alternative approach using cyclopropylmagnesium bromide and a phenylacetic electrophile is also viable but requires careful management of reaction conditions to mitigate side reactions. As the demand for complex pharmaceutical intermediates grows, the optimization and potential application of novel catalytic methods may offer future avenues for the synthesis of this important ketone.

References

  • Welbes, L. L., Lyons, T. W., Cychosz, K. A., & Sanford, M. S. (2007). Synthesis of Cyclopropanes via Pd(II/IV)-Catalyzed Reactions of Enynes. Journal of the American Chemical Society, 129(19), 5836–5837.
  • BenchChem. (2025). Synthesis of Cyclopropyl p-Nitrophenyl Ketone.
  • Close, W. J. (1957). An Improved Synthesis of Cyclopropyl Phenyl Ketone and Related Substances. Journal of the American Chemical Society, 79(6), 1455–1458.
  • CymitQuimica. (n.d.). 1-Cyclopropyl-2-phenylethan-1-one.
  • T. W. Green, P. G. M. Wuts. (2023).
  • Egis Gyogyszergyar Nyrt. (2009). Process for the preparation of pharmaceutical intermediates.
  • chemguide. (n.d.). Friedel-Crafts Acylation of Benzene.
  • CN102140059B. (2013). Method for preparing 1-cyclopropyl-3-(2-fluorobenzyl) ketone.
  • WO2009068924A1. (2008). Process for the preparation of pharmaceutical intermediates.
  • PubChem. (n.d.). 1-Cyclopropyl-2-phenylethan-1-one.
  • Sigma-Aldrich. (n.d.). Cyclopropylmagnesium bromide solution.
  • Tokyo Chemical Industry. (n.d.). Cyclopropylmagnesium Bromide.
  • ResearchGate. (2025).
  • Organic Syntheses. (1988). 2-Phenylbutyronitrile. Org. Synth. Coll. Vol. 6, 232.
  • Walborsky, H. M., & Zimmermann, C. (1992). The surface nature of Grignard reagent formation: Cyclopropylmagnesium bromide. Journal of the American Chemical Society, 114(13), 4996–5000.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopropyl-2-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclopropyl Ketone Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the cyclopropyl group has emerged as a "privileged" structural motif.[1] Its inclusion in drug candidates is a strategic design element aimed at modulating a variety of pharmacological properties. The unique electronic nature and conformational rigidity of the cyclopropane ring can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and overall potency.[1] When this versatile group is juxtaposed with a ketone functionality, as in 1-cyclopropyl-2-phenylethanone, it forms a reactive and synthetically valuable building block known as a cyclopropyl ketone.[2][3] These entities are of profound interest to researchers and drug development professionals as they serve as key intermediates in the synthesis of complex pharmaceutical agents, including the antiplatelet drug Prasugrel.[4][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-cyclopropyl-2-phenylethanone. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively handle, characterize, and utilize this compound in their synthetic and medicinal chemistry endeavors. Beyond a mere tabulation of data, this document delves into the causality behind experimental choices for property determination and underscores the principles of self-validating systems in chemical analysis.

Core Physicochemical Profile

1-Cyclopropyl-2-phenylethanone, also known as benzyl cyclopropyl ketone, is an aromatic ketone with the molecular formula C₁₁H₁₂O.[6][7] At standard conditions, it is typically a pale yellow oil.[4] A thorough understanding of its physicochemical properties is paramount for its application in synthesis, formulation, and as a reference standard.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂O[6][8]
Molecular Weight 160.21 g/mol [6][8]
IUPAC Name 1-cyclopropyl-2-phenylethanone[6]
CAS Number 14113-94-1[6][7]
Appearance Pale Yellow Oil[4]
Boiling Point Data not readily available at standard pressure. An isomer, 2-cyclopropyl-1-phenylethanone, has a reported boiling point of 80 °C at 0.01 Torr.[9]N/A
Melting Point Not applicable (liquid at room temperature).N/A
Computed XLogP3 1.9[6]
Solubility Expected to be soluble in common organic solvents like acetone, ethanol, and diethyl ether.[10] Limited solubility in water is predicted.N/A

Field-Proven Insights: The Role of Physicochemical Properties in Drug Development

The properties listed above are not just abstract values; they have direct implications in a drug development context:

  • Molecular Weight: At 160.21 g/mol , this compound is well within the range for small molecule drug candidates, adhering to Lipinski's Rule of Five, which favors oral bioavailability.

  • XLogP3 (Lipophilicity): A value of 1.9 indicates a moderate degree of lipophilicity. This is a crucial parameter as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A balanced lipophilicity is often sought to ensure adequate membrane permeability without compromising aqueous solubility.

  • Solubility: While specific data is sparse, its predicted low aqueous solubility is a critical factor. Poor solubility can hinder absorption and lead to low bioavailability, necessitating formulation strategies to enhance it.[11]

Experimental Determination of Physicochemical Properties: A Validated Approach

To ensure the scientific integrity of any study involving 1-cyclopropyl-2-phenylethanone, its physicochemical properties must be determined through robust and validated experimental protocols.

Boiling Point Determination

The boiling point is a fundamental physical property that provides insights into a compound's volatility and purity.[12] For a liquid like 1-cyclopropyl-2-phenylethanone, a common and reliable method is simple distillation.[13]

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Sample Introduction: Place a small volume of 1-cyclopropyl-2-phenylethanone into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask. The liquid will begin to vaporize.

  • Temperature Reading: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

  • Data Recording: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature range is the boiling point.[13] A narrow boiling point range is indicative of a pure compound.[12][14]

Causality in Experimental Design: The use of boiling chips prevents bumping and ensures an even distribution of heat, leading to a more accurate boiling point measurement.[12] The precise placement of the thermometer is critical for measuring the true vapor temperature.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement cluster_analysis Analysis A Assemble Distillation Apparatus B Add Sample & Boiling Chips A->B Prepare sample C Gently Heat the Flask B->C Start experiment D Monitor Vapor Temperature C->D Vaporization E Record Distillation Temperature D->E Equilibrium F Determine Boiling Point Range E->F Data collection G Assess Purity F->G Interpretation

Caption: Workflow for Boiling Point Determination.

Solubility Profiling

Determining the solubility of a compound in various solvents, particularly aqueous buffers at different pH values, is crucial for predicting its behavior in biological systems.[15] A common method for this is the shake-flask method, which determines the thermodynamic solubility.[11][16]

Step-by-Step Protocol:

  • Preparation: Prepare a series of vials containing a fixed volume of the desired solvent (e.g., water, phosphate-buffered saline at pH 7.4).

  • Addition of Compound: Add an excess amount of 1-cyclopropyl-2-phenylethanone to each vial. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium.[15]

  • Sample Separation: After equilibration, carefully separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[11]

  • Calculation: The determined concentration represents the solubility of the compound in that specific solvent at that temperature.

Trustworthiness through Self-Validation: This protocol is self-validating because the continued presence of excess solid ensures that the solution is indeed saturated. The use of a calibrated analytical method for quantification provides accuracy and precision.

Solubility_Profiling A Prepare Solvent Systems B Add Excess Compound A->B Step 1 & 2 C Equilibrate (Shake/Stir) B->C Step 3 D Separate Solid from Solution C->D Step 4 E Quantify Solute Concentration (e.g., HPLC) D->E Step 5 F Determine Solubility E->F Step 6

Caption: Workflow for Thermodynamic Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and structural integrity of 1-cyclopropyl-2-phenylethanone.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 1-cyclopropyl-2-phenylethanone, the most prominent feature in its IR spectrum would be the strong carbonyl (C=O) stretching vibration.[17][18]

  • Expected Absorption: A strong, sharp peak is expected in the range of 1685-1705 cm⁻¹. The conjugation of the carbonyl group with the cyclopropyl ring may slightly lower the frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).[17][19]

  • Other Key Peaks:

    • C-H stretching of the aromatic ring (~3000-3100 cm⁻¹)

    • C-H stretching of the aliphatic CH₂ and cyclopropyl groups (just below 3000 cm⁻¹)

    • C=C stretching of the aromatic ring (~1450-1600 cm⁻¹)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons:

    • Aromatic Protons: A multiplet in the region of 7.2-7.4 ppm, integrating to 5 hydrogens.

    • Methylene Protons (-CH₂-): A singlet or a slightly split signal around 3.0-3.5 ppm, integrating to 2 hydrogens. The deshielding is due to the adjacent carbonyl group.

    • Cyclopropyl Protons: A complex set of multiplets in the upfield region, typically between 0.5-1.5 ppm, integrating to 5 hydrogens. A ¹H NMR spectrum of the related cyclopropyl phenyl ketone shows the cyclopropyl protons in this region.[20]

  • ¹³C NMR: The carbon NMR spectrum would be characterized by:

    • Carbonyl Carbon: A signal in the downfield region, typically >190 ppm.[17][18]

    • Aromatic Carbons: Several signals between 125-140 ppm.

    • Methylene Carbon: A signal around 45-55 ppm.

    • Cyclopropyl Carbons: Signals in the upfield region, typically between 5-20 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak: The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 160.[21]

  • Key Fragmentation Patterns: Alpha-cleavage is a common fragmentation pathway for ketones.[17] For 1-cyclopropyl-2-phenylethanone, this could lead to the formation of characteristic fragment ions such as the benzyl cation (C₇H₇⁺) at m/z = 91 and the cyclopropylacylium ion (C₄H₅O⁺) at m/z = 69.

Conclusion

1-Cyclopropyl-2-phenylethanone is a molecule of significant interest in the field of drug discovery due to the advantageous properties imparted by its cyclopropyl ketone structure. A comprehensive understanding of its physicochemical properties, grounded in robust experimental determination and spectroscopic analysis, is essential for its effective application. The protocols and insights provided in this guide serve as a foundational resource for scientists and researchers, enabling them to confidently utilize this valuable synthetic intermediate in the development of novel therapeutics.

References

  • Smolecule. (2023, August 15). 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one.
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  • LinkedIn. (2025, January 25). SOP for pH-Solubility Profiling of Drug Candidates.
  • NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of Cyclopropyl Methyl Ketone in Pharma & Agrochemicals.
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  • Scribd. Melting Point and Boiling Point of Organic Compounds.
  • The Royal Society of Chemistry. 4.
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  • SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Home Sunshine Pharma. 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9.
  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ChemicalBook. Cyclopropyl phenyl ketone(3481-02-5) 1H NMR spectrum.
  • Ambeed. 1-Cyclopropyl-2-phenylethanone.
  • SpectraBase. Ethanone,1-cyclopropyl-2-phenyl - Optional[MS (GC)] - Spectrum.
  • ECHEMI. 2-Cyclopropyl-1-phenylethanone.
  • Sigma-Aldrich. Cyclopropyl phenyl ketone 97.
  • ICCVAM. (2003, September 24). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • European Union. (2021, February 15). Standard Operating Procedure for solubility testing.
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  • PubChem. 2-Cyclopropyl-1-phenylethan-1-one.
  • Pharmaffiliates. 1-Cyclopropyl-2-phenylethanone.
  • YouTube. (2021, April 17). Lec15 - IR Spectra of Ketones, Aldehydes and Alcohols.
  • OpenOChem Learn. Interpreting.
  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
  • NIST WebBook. Cyclopropyl phenyl ketone.
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  • Google Patents. Process for the preparation of pharmaceutical intermediates.
  • Google Patents. Preparation of cyclopropyl-substituted acetophenone.
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Sources

An In-depth Technical Guide to 1-Cyclopropyl-2-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 1-cyclopropyl-2-phenylethanone, a ketone of significant interest in synthetic organic chemistry and pharmaceutical development. As a key intermediate, its unique structural features—a strained cyclopropyl ring adjacent to a carbonyl group and a benzyl moiety—confer distinct reactivity and make it a valuable building block for more complex molecules. This document aims to serve as a detailed resource, consolidating critical identifiers, synthetic methodologies, spectroscopic signatures, and safety protocols to support researchers in their scientific endeavors. While focusing on 1-cyclopropyl-2-phenylethan-1-one (CAS: 14113-94-1), this guide will also address its structural isomer and a related ketone to prevent ambiguity and provide a clearer understanding of this class of compounds.

Part 1: Core Chemical Identity and Structural Clarification

A notable point of ambiguity exists in the nomenclature of cyclopropyl phenyl ethanones. To ensure clarity, it is essential to distinguish between three related compounds:

  • 1-Cyclopropyl-2-phenylethan-1-one (CAS: 14113-94-1): The primary subject of this guide, also known as Benzyl Cyclopropyl Ketone. In this molecule, the cyclopropyl group is directly attached to the carbonyl carbon, which is then bonded to a methylene group, followed by the phenyl ring.

  • 2-Cyclopropyl-1-phenylethan-1-one (CAS: 6739-22-6): An isomer where the phenyl group is attached to the carbonyl carbon, and the cyclopropyl group is part of the ethyl chain. It is also known as Cyclopropylmethyl phenyl ketone.

  • Cyclopropyl phenyl ketone (CAS: 3481-02-5): A simpler ketone where the carbonyl group is directly bonded to both a cyclopropyl ring and a phenyl ring. It is also referred to as Benzoylcyclopropane.

This guide will focus on 1-cyclopropyl-2-phenylethan-1-one (CAS: 14113-94-1) due to its relevance as a pharmaceutical intermediate.

Key Identifiers of 1-Cyclopropyl-2-phenylethan-1-one

A summary of the essential identifiers for 1-cyclopropyl-2-phenylethan-1-one is presented in the table below for quick reference.

IdentifierValueSource(s)
CAS Number 14113-94-1[1][2]
IUPAC Name 1-cyclopropyl-2-phenylethanone[3]
Molecular Formula C₁₁H₁₂O[3]
Molecular Weight 160.21 g/mol [3]
Canonical SMILES C1CC1C(=O)CC2=CC=CC=C2[3]
InChI Key RXZJHESCHPMWEK-UHFFFAOYSA-N[3]
Synonyms Benzyl Cyclopropyl Ketone, Cyclopropyl Benzyl Ketone, Phenylacetylcyclopropane, 1-Cyclopropyl-2-phenylethan-1-one[2]
Physicochemical Properties
PropertyValueSource(s)
Physical Form Liquid[1]
XLogP3 1.9[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 3[3]

Part 2: Synthesis and Mechanistic Insights

The synthesis of 1-cyclopropyl-2-phenylethan-1-one can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and required purity. The two primary routes involve the oxidation of a secondary alcohol and the construction of the carbon skeleton via a Grignard reaction.

Oxidation of 1-Cyclopropyl-2-phenylethan-1-ol

A common and reliable method for the preparation of ketones is the oxidation of the corresponding secondary alcohol.[4] For the synthesis of 1-cyclopropyl-2-phenylethan-1-one, the precursor is 1-cyclopropyl-2-phenylethan-1-ol. This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbinol carbon, to form the carbonyl group.

Diagram: General Oxidation Workflow

G cluster_start Starting Material cluster_process Process cluster_product Product Alcohol 1-Cyclopropyl-2-phenylethan-1-ol Oxidation Oxidizing Agent (e.g., PCC, Swern, DMP) Alcohol->Oxidation Reaction Ketone 1-Cyclopropyl-2-phenylethan-1-one Oxidation->Ketone Yields G cluster_reagents Reagents cluster_process Process cluster_intermediate Intermediate cluster_final Final Product Grignard Cyclopropylmagnesium bromide or Benzylmagnesium chloride Reaction Grignard Reaction (Anhydrous Ether) Grignard->Reaction Carbonyl Phenylacetaldehyde or Cyclopropanecarboxaldehyde Carbonyl->Reaction Workup Aqueous Acidic Workup Reaction->Workup Quench Alcohol 1-Cyclopropyl-2-phenylethan-1-ol Workup->Alcohol Protonation Ketone 1-Cyclopropyl-2-phenylethan-1-one Alcohol->Ketone Oxidation G Start 1-Cyclopropyl-2-(2-fluorophenyl)ethanone Process1 α-Bromination Start->Process1 Intermediate 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone Process1->Intermediate Process2 Alkylation of Thienopyridine Core Intermediate->Process2 Product Prasugrel Precursor Process2->Product

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Cyclopropyl-2-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-Cyclopropyl-2-phenylethanone, a ketone featuring a unique combination of a strained cyclopropyl ring and an aromatic phenyl group, presents a compelling subject for spectroscopic analysis. Its chemical structure, with the IUPAC name 1-cyclopropyl-2-phenylethanone and molecular formula C₁₁H₁₂O, gives rise to a distinct spectroscopic fingerprint.[1] This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Understanding these spectroscopic characteristics is paramount for researchers engaged in its synthesis, characterization, and application in various fields, including drug development where precise structural elucidation is critical. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related analogues, offering a robust framework for its identification and purity assessment.

Molecular Structure and Properties

  • Molecular Formula: C₁₁H₁₂O

  • Molecular Weight: 160.21 g/mol [1]

  • Synonyms: Benzyl Cyclopropyl Ketone, Cyclopropyl Benzyl Ketone, Phenylacetylcyclopropane[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 1-cyclopropyl-2-phenylethanone, both ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: Predicted Data and Interpretation
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Phenyl-H7.20 - 7.40Multiplet5H
Benzyl-CH₂3.70 - 3.90Singlet2H
Cyclopropyl-CH1.90 - 2.10Multiplet1H
Cyclopropyl-CH₂0.80 - 1.20Multiplet4H

Causality Behind Expected Shifts:

  • Phenyl Protons (7.20 - 7.40 ppm): The protons on the benzene ring are in the aromatic region and are deshielded due to the ring current effect, resulting in their downfield chemical shift.

  • Benzyl Protons (3.70 - 3.90 ppm): The methylene protons adjacent to the phenyl group and the carbonyl group are deshielded by both functionalities, placing their signal in the range of 3.70-3.90 ppm. The singlet multiplicity is expected as there are no adjacent protons.

  • Cyclopropyl Protons (1.90 - 2.10 ppm and 0.80 - 1.20 ppm): The protons on the cyclopropyl ring exhibit complex splitting patterns due to geminal and vicinal coupling. The methine proton (CH) is expected to be further downfield due to its proximity to the deshielding carbonyl group. The methylene protons (CH₂) of the cyclopropyl ring are shielded and appear upfield, a characteristic feature of strained ring systems.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

Similar to the proton NMR, a definitive ¹³C NMR spectrum for 1-cyclopropyl-2-phenylethanone is not widely published. The following table presents the predicted chemical shifts based on data from analogous structures like cyclopropyl phenyl ketone.[4]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)208 - 212
Phenyl (quaternary)134 - 136
Phenyl (CH)128 - 130
Benzyl-CH₂45 - 50
Cyclopropyl (CH)18 - 22
Cyclopropyl (CH₂)10 - 15

Expert Insights on Carbon Chemical Shifts:

  • Carbonyl Carbon (208 - 212 ppm): The carbonyl carbon is significantly deshielded and appears at the lowest field, which is characteristic of ketones.

  • Aromatic Carbons (128 - 136 ppm): The carbons of the phenyl ring resonate in the typical aromatic region.

  • Benzyl and Cyclopropyl Carbons: The chemical shifts of the benzyl methylene carbon and the cyclopropyl carbons are influenced by the electron-withdrawing effect of the adjacent carbonyl and phenyl groups.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

  • Weigh approximately 10-20 mg of the purified 1-cyclopropyl-2-phenylethanone sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrumental Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

  • Shim the magnetic field to optimize its homogeneity, which is essential for obtaining sharp, well-resolved signals.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

  • For the ¹³C NMR spectrum, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically employed to simplify the spectrum and enhance sensitivity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (10-20 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Add_TMS Add TMS Standard Dissolve->Add_TMS Insert_Sample Insert into Spectrometer Add_TMS->Insert_Sample Lock Lock on Solvent Signal Insert_Sample->Lock Shim Shim Magnetic Field Lock->Shim Acquire Acquire Spectra (¹H & ¹³C) Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate MS_Fragmentation M [C₁₁H₁₂O]⁺˙ m/z = 160 F1 [C₇H₇]⁺ m/z = 91 M->F1 α-cleavage F2 [C₄H₅O]⁺ m/z = 69 M->F2 α-cleavage N1 - •C₄H₅O N2 - •C₇H₇

Caption: Predicted major fragmentation pathways of 1-cyclopropyl-2-phenylethanone.

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization:

  • A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.

  • The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Electron ionization (EI) at 70 eV is a standard method for generating the molecular ion and fragment ions.

Mass Analysis and Detection:

  • The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The ions are separated based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectroscopic characterization of 1-cyclopropyl-2-phenylethanone through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. This guide has outlined the expected spectroscopic data and the underlying principles governing the observed signals and fragmentation patterns. The detailed experimental protocols serve as a practical reference for researchers, ensuring the acquisition of high-quality, reproducible data. While the presented spectral data is largely predictive based on well-established principles and analysis of analogous structures, it provides a robust framework for the identification and characterization of this important ketone. Rigorous experimental verification by researchers synthesizing or utilizing this compound is, as always, highly recommended to confirm its identity and purity.

References

  • PubChem. (n.d.). 1-Cyclopropyl-2-phenylethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Cyclopropyl-2-phenylethanone. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-Cyclopropyl-2-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Profile of a Key Synthetic Intermediate

1-Cyclopropyl-2-phenylethanone (CAS No. 14113-94-1), also known as benzyl cyclopropyl ketone, is an aromatic ketone with a unique structural motif combining a cyclopropyl ring and a benzyl group.[1][2] This structure imparts specific physicochemical properties that are of significant interest in synthetic chemistry and drug development, where it may serve as a crucial intermediate. Understanding the solubility and stability of this molecule is paramount for its effective handling, storage, formulation, and for ensuring the integrity of subsequent synthetic steps or its performance as a final active compound.

This guide provides a comprehensive technical overview of the core solubility and stability characteristics of 1-cyclopropyl-2-phenylethanone. As a Senior Application Scientist, the narrative herein is structured not as a rigid protocol, but as a logical exploration of the molecule's behavior. We will delve into the theoretical underpinnings of its solubility, outline robust experimental designs for its characterization, and establish a framework for comprehensive stability assessment through forced degradation studies. The methodologies described are designed to be self-validating, providing the user with the tools to generate reliable and reproducible data.

Physicochemical Properties: The Foundation of Solubility and Stability

A thorough understanding of a molecule's intrinsic properties is the logical starting point for any solubility or stability investigation. These parameters govern how 1-cyclopropyl-2-phenylethanone will interact with its environment.

PropertyValue/InformationSource
Chemical Name 1-Cyclopropyl-2-phenylethanone[1][2]
Synonyms Benzyl Cyclopropyl Ketone, Phenylacetylcyclopropane[1]
CAS Number 14113-94-1[1][2]
Molecular Formula C₁₁H₁₂O[1]
Molecular Weight 160.21 g/mol [1][2]
Physical Form Liquid[3]
Computed XLogP3 1.9[2]
Storage Sealed in dry, room temperature conditions

The computed XLogP3 value of 1.9 suggests that 1-cyclopropyl-2-phenylethanone has moderate lipophilicity.[2] This indicates a higher affinity for organic solvents over aqueous media, a critical consideration for selecting appropriate solvent systems for synthesis, purification, and formulation.

Part 1: Solubility Profile and Characterization

The solubility of a compound is a critical parameter that influences its absorption, distribution, and bioavailability in biological systems, as well as its handling during chemical synthesis. Based on its structure—a non-polar phenyl group and a moderately polar ketone functional group—1-cyclopropyl-2-phenylethanone is predicted to be soluble in common organic solvents and poorly soluble in water.[1]

Theoretical Framework: "Like Dissolves Like" and Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a fundamental concept in predicting solubility. A more quantitative approach involves the use of Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[4][5]

A solvent will effectively dissolve a solute if their HSP values are similar. The distance (Ra) between the HSP values of two substances in Hansen space provides a numerical measure of their affinity. A smaller Ra indicates a higher likelihood of solubility.[6]

Experimental Workflow for Solubility Determination

To empirically determine the solubility of 1-cyclopropyl-2-phenylethanone, a systematic approach is required. The following workflow provides a robust methodology.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Obtain pure 1-cyclopropyl-2-phenylethanone select_solvents Select a range of solvents (polar, non-polar, protic, aprotic) based on HSP prep_compound->select_solvents prep_solutions Prepare saturated solutions at a controlled temperature select_solvents->prep_solutions equilibration Allow solutions to equilibrate (e.g., 24-48h with agitation) prep_solutions->equilibration separation Separate excess solid (centrifugation/filtration) equilibration->separation quantification Quantify dissolved compound in the supernatant via calibrated HPLC-UV separation->quantification calc_solubility Calculate solubility (e.g., in mg/mL or mol/L) quantification->calc_solubility hsp_correlation Correlate experimental solubility with solvent HSP values calc_solubility->hsp_correlation G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Pure 1-Cyclopropyl-2-phenylethanone acid Acidic Hydrolysis (e.g., 0.1 M HCl, heat) start->acid Expose to base Basic Hydrolysis (e.g., 0.1 M NaOH, heat) start->base Expose to oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation Expose to thermal Thermal (e.g., 80°C, solid & solution) start->thermal Expose to photo Photolytic (ICH Q1B light conditions) start->photo Expose to hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples mass_balance Assess Mass Balance hplc->mass_balance peak_purity Evaluate Peak Purity hplc->peak_purity pathways Propose Degradation Pathways mass_balance->pathways peak_purity->pathways method_validation Validate Analytical Method pathways->method_validation

Caption: Workflow for a comprehensive forced degradation study.

Potential Degradation Pathways

Based on the chemical structure of 1-cyclopropyl-2-phenylethanone, several degradation pathways can be hypothesized. The ketone functional group is a key reactive center.

  • Hydrolytic Degradation: Ketones are generally stable to hydrolysis under neutral conditions. [7]However, under harsh acidic or basic conditions, reactions involving the enol or enolate form may occur, though significant degradation is less likely compared to esters or amides.

  • Oxidative Degradation: Ketones can be susceptible to oxidation, especially by strong oxidizing agents. A potential pathway is the Baeyer-Villiger oxidation, where a peroxy acid could convert the ketone into an ester. [8]More aggressive oxidation could lead to cleavage of the C-C bonds adjacent to the carbonyl group, resulting in the formation of carboxylic acids. [8]* Photolytic Degradation: Aromatic ketones are known to absorb UV light and can undergo photochemical reactions. [9][10]Potential pathways include photoreduction of the carbonyl group to an alcohol or Norrish-type reactions involving cleavage of the bond between the carbonyl carbon and the adjacent carbon atoms. The presence of the benzyl group may also influence photostability.

Protocol for a Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of 1-cyclopropyl-2-phenylethanone in a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60-80°C). Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently. Withdraw and neutralize samples at various time points.

    • Oxidative Degradation: Mix the stock solution with 3-30% hydrogen peroxide and keep at room temperature. Protect from light. Withdraw samples at various time points.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).

    • Photostability: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a developed stability-indicating HPLC method. An HPLC-MS compatible method is highly recommended to facilitate the identification of degradation products. [11]4. Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Determine the relative retention times of the degradation products.

    • Assess the mass balance to ensure all major degradation products are accounted for.

    • Use MS data to propose structures for the observed degradation products.

Conclusion: A Roadmap for Characterization

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 1-cyclopropyl-2-phenylethanone. While specific experimental data for this compound is not extensively available in public literature, the principles and methodologies outlined here serve as a robust starting point for any researcher or drug development professional. By applying the theoretical concepts of solubility and the systematic approach of forced degradation, a complete and reliable physicochemical profile of this important synthetic intermediate can be established. This foundational knowledge is indispensable for unlocking its full potential in future scientific endeavors.

References

  • Forney, F. W., & Markovetz, A. J. (1968). Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of bacteriology, 96(4), 1055–1064. [Link]

  • Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones. II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055-1064. [Link]

  • Puga, L. M. (2023). Biochemistry, Ketone Metabolism. In StatPearls. StatPearls Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 549679, 1-Cyclopropyl-2-phenylethan-1-one. Retrieved January 13, 2026, from [Link].

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion. Retrieved January 13, 2026, from [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved January 13, 2026, from [Link]

  • Glazebrook, H. H., & Pearson, T. G. (1939). The photochemical decomposition of aromatic ketones : the phenyl radical. Journal of the Chemical Society (Resumed), 589. [Link]

  • Davidson, R. S., Lambeth, P. F., Younis, F. A., & Wilson, R. (1969). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic, 2203. [Link]

  • Pearson Education. (2024). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved January 13, 2026, from [Link]

  • Uematsu, T., et al. (2025). Measurement of Hansen Solubility Parameters of Poly(ether ether ketone) Using Inverse Gas Chromatography. Industrial & Engineering Chemistry Research. [Link]

  • Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Retrieved January 13, 2026, from [Link]

  • Quora. (2018). What does the hydrolysis of ketones yield?. Retrieved January 13, 2026, from [Link]

  • Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved January 13, 2026, from [Link]

  • Biology LibreTexts. (2025). 17.3: Ketone Bodies. Retrieved January 13, 2026, from [Link]

  • Kahan, T. F., et al. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics, 9(13), 4587-4594. [Link]

  • West, C. A. A., et al. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A, 124(14), 2735–2744. [Link]

  • Wikipedia. (n.d.). Solvent. Retrieved January 13, 2026, from [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3). [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(5), 18-29. [Link]

  • Wikipedia. (n.d.). Ketone bodies. Retrieved January 13, 2026, from [Link]

  • National Center for Biotechnology Information. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055-1064. [Link]

  • Li, Y., et al. (2018). Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. Journal of analytical methods in chemistry, 2018, 8543801. [Link]

  • CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. Retrieved January 13, 2026, from [Link]

  • ACS Publications. (n.d.). Journal of Chemical Information and Modeling. Retrieved January 13, 2026, from [Link]

  • Avdeef, A. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. ADMET & DMPK, 8(4), 353–391. [Link]

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  • Royal Society of Chemistry. (n.d.). How to Develop Stability Indicating HPLC Methods. Retrieved January 13, 2026, from [Link]

  • Avdeef, A. (2021). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Routledge. [Link]

  • Lalevée, N., et al. (2018). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. European journal of medicinal chemistry, 144, 481–491. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl ketone motif, a seemingly simple three-membered carbocycle appended to a carbonyl group, has emerged as a cornerstone in modern organic synthesis and medicinal chemistry. Its unique stereoelectronic properties, born from the inherent strain of the cyclopropane ring, impart remarkable reactivity and conformational rigidity, making it a privileged scaffold in drug discovery and a versatile synthetic intermediate. This guide provides a comprehensive exploration of the discovery and historical evolution of cyclopropyl ketones, from the seminal syntheses of the parent cyclopropane ring to the development of sophisticated stereoselective methodologies. We will delve into the foundational synthetic strategies, dissecting the mechanistic underpinnings and providing detailed, field-proven experimental protocols. This narrative aims to equip researchers with a thorough understanding of the causality behind experimental choices and the authoritative grounding necessary to confidently employ these powerful building blocks in their own research endeavors.

The Dawn of a Strained Ring: Early Explorations into Cyclopropane Chemistry

The story of cyclopropyl ketones begins not with the ketones themselves, but with the intellectual and experimental conquest of the three-membered ring. In 1881, the Austrian chemist August Freund achieved the first synthesis of cyclopropane.[1] His method, an intramolecular Wurtz coupling of 1,3-dibromopropane using sodium metal, was a landmark achievement, confirming the existence of such a strained carbocycle.

A few years later, in 1887, Gustavson improved upon Freund's method by employing zinc instead of the more reactive sodium, leading to higher yields of cyclopropane.[1] These early syntheses, while not directly producing cyclopropyl ketones, laid the essential groundwork for the field.

The turn of the 20th century saw the pioneering work of Russian chemist Nikolai Yakovlevich Demjanov. In 1903, Demjanov reported the acid-catalyzed rearrangement of cyclopropylmethylamine, which, upon treatment with nitrous acid, yielded a mixture of cyclopropylcarbinol and cyclobutanol.[2][3] This discovery, now known as the Demjanov rearrangement, was pivotal. It not only provided a route to functionalized cyclopropanes but also highlighted the intriguing reactivity of these strained systems, particularly their propensity for ring expansion. While not a direct synthesis of a cyclopropyl ketone, this work demonstrated the chemical accessibility and unique reactivity of functionalized cyclopropanes, setting the stage for future explorations.

The first well-documented synthesis of a simple, isolable cyclopropyl ketone appeared later. In a 1956 publication in the Journal of the American Chemical Society, Harold Hart and Omer E. Curtis, Jr. detailed a robust synthesis of dicyclopropyl ketone.[4] Their work provided a clear and reproducible method for constructing this fundamental cyclopropyl ketone.

Foundational Synthetic Methodologies: A Toolkit for Forging the Three-Membered Ring

The mid-20th century witnessed the development of several powerful synthetic reactions that have become the bedrock of cyclopropyl ketone synthesis. These methods, each with its unique mechanism and substrate scope, provided chemists with a versatile toolkit for accessing a wide array of cyclopropyl ketone derivatives.

The Simmons-Smith Reaction: Taming the Methylene Group

One of the most significant breakthroughs in cyclopropane synthesis was the development of the Simmons-Smith reaction in 1958. This reaction utilizes an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple, to deliver a methylene group (CH₂) to an alkene stereospecifically. For the synthesis of cyclopropyl ketones, a key adaptation involves the cyclopropanation of silyl enol ethers, which are readily prepared from ketones. The resulting cyclopropyl silyl ether can then be hydrolyzed to afford the corresponding cyclopropyl ketone.

Mechanism:

The Simmons-Smith reaction is believed to proceed through a concerted "butterfly" transition state, where the zinc carbenoid delivers the methylene group to the same face of the double bond. This accounts for the observed stereospecificity of the reaction.

Simmons_Smith cluster_0 Simmons-Smith Cyclopropanation of a Silyl Enol Ether alkene R1(R2)C=C(OSiMe3)R3 product cyclopropyl_silyl_ether alkene->product CH2I2, Zn-Cu reagent ICH2ZnI ketone cyclopropyl_ketone product->ketone H3O+ Kulinkovich cluster_1 Kulinkovich Reaction Ester R-COOR' Cyclopropanol R-c(OH)(CH2CH2) Ester->Cyclopropanol EtMgBr, Ti(OiPr)4 Cyclopropyl_Ketone R-CO-(c-C3H5) Cyclopropanol->Cyclopropyl_Ketone Oxidation (e.g., PCC, Swern) Corey_Chaykovsky cluster_2 Corey-Chaykovsky Reaction Enone R1-CO-CH=CH-R2 Intermediate Betaine Intermediate Enone->Intermediate + Ylide (1,4-addition) Ylide (CH3)2S(=O)CH2- Cyclopropyl_Ketone R1-CO-(c-C3H4R2) Intermediate->Cyclopropyl_Ketone Intramolecular SN2

Sources

The Cyclopropyl Ketone Moiety: A Technical Guide to its Fundamental Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The cyclopropyl ketone scaffold is a cornerstone in modern organic synthesis and medicinal chemistry, prized for the unique reactivity imparted by its inherent ring strain.[1][2] This guide provides an in-depth exploration of the fundamental principles governing the reactivity of this moiety. We will dissect its electronic structure, analyze the primary reaction pathways—including nucleophilic, electrophilic, and transition metal-mediated transformations—and provide practical, field-proven insights into harnessing its synthetic potential. This document is designed to serve as a comprehensive resource for professionals seeking to leverage the distinct chemical behavior of cyclopropyl ketones in their research and development endeavors.

The Source of Reactivity: Electronic Structure and Ring Strain

The remarkable reactivity of cyclopropyl ketones stems from the unique electronic structure of the three-membered ring. Unlike the tetrahedral sp³ hybridized carbons in acyclic systems, the carbons in a cyclopropane ring are forced into a 60° C-C-C bond angle, a significant deviation from the ideal 109.5°. This geometric constraint leads to immense angle and torsional strain, with a total strain energy of approximately 115 kJ/mol (27.5 kcal/mol).[2]

To accommodate this strain, the carbon-carbon bonds are not standard σ-bonds. Instead, they are "bent" or "banana" bonds, characterized by a high degree of p-character.[2][3] This concept is best described by the Walsh orbital model , which depicts the cyclopropane ring as having a set of three high-lying occupied molecular orbitals with π-like symmetry.[4][5][6] These orbitals allow the cyclopropyl group to engage in electronic conjugation with adjacent π-systems, such as the carbonyl group in a cyclopropyl ketone.[7] This conjugation stabilizes the molecule but also primes the strained ring for reactions that can alleviate this strain.

The consequence of this bonding arrangement is twofold:

  • The C-C bonds of the cyclopropane are weakened and susceptible to cleavage.

  • The cyclopropyl group can act electronically similar to a carbon-carbon double bond, participating in conjugate additions and other reactions not typically observed in saturated systems.[1]

The following diagram illustrates the Walsh model, showing the HOMO (Highest Occupied Molecular Orbital) that is key to its reactivity.

cluster_walsh Walsh Orbitals of Cyclopropane (HOMO) cluster_legend Legend C1 C C2 C C3 C p1_top p1_bottom p2_top p2_bottom p3_top p3_bottom L1 Red: Positive phase lobe L2 Blue: Negative phase lobe

Caption: Walsh orbital representation of a cyclopropane HOMO.

Key Modes of Reactivity: A Mechanistic Overview

The interplay between the strained ring and the activating carbonyl group gives rise to several predictable and synthetically useful reaction pathways.

Nucleophilic Ring-Opening

One of the most characteristic reactions of cyclopropyl ketones is their susceptibility to nucleophilic attack, leading to ring cleavage. This transformation is often referred to as a homo-conjugate or 1,5-addition. The electron-withdrawing nature of the carbonyl group polarizes the cyclopropane ring, making the distal carbon atoms electrophilic.

The reaction is typically initiated by the attack of a nucleophile. The choice of catalyst and nucleophile can provide high levels of regio- and stereocontrol. For instance, chiral N,N'-dioxide-scandium(III) complexes have been successfully used to catalyze the highly efficient asymmetric ring-opening of cyclopropyl ketones with thiols, alcohols, and carboxylic acids.[8] This method yields valuable chiral sulfides, ethers, and esters in high yields and enantiomeric excess.[8]

The general mechanism involves the nucleophile attacking one of the cyclopropyl carbons, leading to the cleavage of a C-C bond and the formation of an enolate intermediate. This enolate is then protonated or trapped by an electrophile to yield the final γ-substituted ketone product.

start Cyclopropyl Ketone intermediate Enolate Intermediate start->intermediate 1. Nucleophilic Attack & Ring Opening nuc Nucleophile (Nu⁻) nuc->start product γ-Substituted Ketone intermediate->product 2. Electrophilic Trap electrophile Electrophile (E⁺) electrophile->intermediate

Caption: General mechanism of nucleophilic ring-opening.

Electrophilic Activation and Rearrangements

In the presence of Brønsted or Lewis acids, cyclopropyl ketones undergo a variety of fascinating rearrangements.[9][10] The reaction is initiated by the activation of the carbonyl oxygen by the acid, which enhances the electrophilicity of the system. This is followed by cleavage of one of the internal cyclopropane bonds to form a carbocationic intermediate. The fate of this cation dictates the final product structure.

Common rearrangements include:

  • Formation of Dihydrofurans: Intramolecular trapping of the carbocation by the carbonyl oxygen leads to five-membered heterocyclic rings.

  • Formation of Cyclopentenones: A 1,2-alkyl shift followed by deprotonation can lead to the formation of substituted cyclopentenones.

  • Skeletal Rearrangements: In complex systems, the initial ring-opening can trigger a cascade of skeletal rearrangements, a strategy often employed in natural product synthesis.[9] For example, treatment of specific tricyclodecanones with boron trifluoride can lead to products with a nootkatone or spirovetivane ring skeleton via 1,2-methyl or methylene migrations.[9]

The choice of acid is critical. Lewis acids like boron trifluoride in aprotic solvents are often used to promote skeletal rearrangements, whereas protic acids in nucleophilic solvents can lead to products incorporating the solvent.[9]

start Cyclopropyl Ketone activated Activated Complex start->activated 1. Carbonyl Activation acid Lewis Acid (e.g., BF₃) acid->start cation Carbocation Intermediate activated->cation 2. Ring Opening product1 Dihydrofuran cation->product1 Intramolecular Trapping product2 Cyclopentenone cation->product2 1,2-Alkyl Shift product3 Rearranged Product cation->product3 Skeletal Rearrangement

Caption: Pathways in acid-catalyzed rearrangements.

Transition Metal-Mediated Transformations

Modern synthetic methods have increasingly utilized transition metals to mediate novel transformations of cyclopropyl ketones. These methods offer alternative reactivity patterns and can provide access to complex molecular architectures that are difficult to obtain through traditional means.

  • Nickel-Catalyzed Cross-Coupling: Nickel catalysts can engage in oxidative addition into one of the C-C bonds of the cyclopropane ring. The resulting metallacycle can then undergo reductive elimination with a suitable coupling partner. A notable example is the nickel-catalyzed γ-alkylation with unactivated primary alkyl chlorides, which proceeds via a cross-electrophile coupling mechanism.[11]

  • Samarium(II) Iodide-Catalyzed Cycloadditions: SmI₂ is a powerful single-electron transfer (SET) reductant that can catalyze formal [3+2] cycloadditions between cyclopropyl ketones and alkenes or alkynes.[12] The reaction is initiated by the reduction of the ketone to a ketyl radical, which triggers the fragmentation of the cyclopropane ring. The resulting radical intermediate is then trapped by the coupling partner to form a five-membered ring.[13][14] Computational studies have shown that the reactivity is highly dependent on the substitution pattern of the cyclopropyl ketone, with aryl groups enhancing the initial reduction and fragmentation steps.[13][14]

Table 1: Comparison of Reactivity in SmI₂-Catalyzed Couplings

Substrate Type Reduction/Fragmentation Radical Trapping Overall Reactivity Rationale
Aryl Cyclopropyl Ketone Favorable Less Favorable High Conjugation stabilizes the initial ketyl radical, promoting ring opening.[13][14]
Alkyl Cyclopropyl Ketone Less Favorable Favorable Moderate Lacks conjugation, leading to a higher barrier for the initial reduction and fragmentation.[12][13]

| ortho-Substituted Aryl | Favorable | Favorable | Very High | A balance of moderate conjugation and a pre-twisted conformation facilitates both ring opening and radical trapping.[13][14] |

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, protocols must be detailed and self-validating. Below is a representative protocol for an acid-catalyzed rearrangement, a common transformation for this class of compounds.

Protocol: Lewis Acid-Catalyzed Rearrangement of a Phenyl Cyclopropyl Ketone

Objective: To synthesize 2,3-dihydro-5-phenylfuran via the boron trifluoride-diethyl etherate mediated rearrangement of 1-cyclopropyl-1-phenylethanone.

Materials:

  • 1-cyclopropyl-1-phenylethanone (1.00 g, 6.24 mmol)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.88 mL, 6.86 mmol)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Workflow Diagram:

setup 1. Reaction Setup - Dissolve ketone in DCM - Cool to 0°C addition 2. Reagent Addition - Add BF₃·OEt₂ dropwise setup->addition reaction 3. Reaction - Stir at 0°C to RT - Monitor by TLC addition->reaction quench 4. Quenching - Add sat. NaHCO₃ reaction->quench workup 5. Aqueous Workup - Separate layers - Extract with DCM - Wash with brine quench->workup dry 6. Drying & Concentration - Dry with MgSO₄ - Filter and concentrate workup->dry purify 7. Purification - Silica gel chromatography dry->purify analyze 8. Analysis - NMR, IR, MS purify->analyze

Caption: Experimental workflow for acid-catalyzed rearrangement.

Procedure:

  • Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 1-cyclopropyl-1-phenylethanone (1.00 g, 6.24 mmol). Anhydrous dichloromethane (50 mL) is added, and the solution is stirred until the ketone is fully dissolved. The flask is then cooled to 0°C in an ice bath.

  • Reagent Addition: Boron trifluoride diethyl etherate (0.88 mL, 6.86 mmol) is added dropwise to the stirred solution over 5 minutes. The reaction mixture may change color upon addition.

  • Reaction Monitoring: The reaction is stirred at 0°C for 30 minutes and then allowed to warm to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction completion (typically 2-4 hours).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL) at 0°C.

  • Aqueous Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 20 mL). The combined organic layers are washed with brine (30 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (from 98:2 to 90:10) to afford the pure 2,3-dihydro-5-phenylfuran.

  • Characterization: The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Conclusion

The cyclopropyl ketone moiety is a powerful functional group whose reactivity is governed by a delicate balance of ring strain and electronic activation. Its ability to undergo controlled ring-opening and rearrangement reactions makes it an exceptionally versatile building block in organic synthesis.[15][16] By understanding the fundamental mechanistic principles outlined in this guide—from nucleophilic additions to acid-catalyzed rearrangements and modern transition metal-mediated couplings—researchers can effectively design synthetic strategies to construct complex molecular architectures for applications in drug discovery and materials science.

References

  • Caine, D., Graham, S. L., & Vora, T. T. (1980). Acid-Catalyzed Rearrangements of Cyclopropyl Ketones Related to Eudesmane. The Journal of Organic Chemistry, 45(19), 3798–3802. [Link]

  • Lee-Ruff, E., & Khazanie, P. (1975). Acid Catalyzed Rearrangements of Conjugated Cyclopropyl and Epoxy Ketones. Canadian Journal of Chemistry, 53(11), 1708-1714. [Link]

  • Wang, Z., et al. (2021). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. ACS Catalysis. [Link]

  • Lee-Ruff, E., & Khazanie, P. (1975). Acid Catalyzed Rearrangements of Conjugated Cyclopropyl and Epoxy Ketones. Canadian Journal of Chemistry. [Link]

  • Donnelly, J. A., & O'Boyle, P. (1982). Acid-catalysed rearrangements of some spiro cyclopropyl ketones. Journal of the Chemical Society, Perkin Transactions 1, 747-751. [Link]

  • Pittman Jr, C. U., & McManus, S. P. (1969). Acid-catalyzed cyclization reactions. VI. Rearrangement of protonated cyclopropyl ketones to 1-oxacyclopent-1-enyl cations. Journal of the American Chemical Society, 91(21), 5915-5917. [Link]

  • Piers, E., & Ruediger, E. H. (1979). The reaction of Cyclopropyl ketones with acetyl methanesufonate, an efficient ring opening under neutral conditions with regiospecific enol acetate formation and stereo controlled nucleophilic addition. ResearchGate. [Link]

  • Zheng, K., et al. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. Angewandte Chemie International Edition, 54(46), 13748-13752. [Link]

  • Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. [Link]

  • Procter, D. J., & Houk, K. N. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. The Journal of Organic Chemistry. [Link]

  • Procter, D. J., & Houk, K. N. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. Journal of the American Chemical Society. [Link]

  • Murphy, W. S., & Wattanasin, S. (1981). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1, 271-276. [Link]

  • Iaroshenko, V. O., & Vil' V. A. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. European Journal of Organic Chemistry, 2017(18), 2534-2553. [Link]

  • Donohoe, T. J., et al. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters, 25(28), 5228-5232. [Link]

  • Rogers, D. W., & McLafferty, F. (2008). Strain Energy of Small Ring Hydrocarbons. Influence of C−H Bond Dissociation Energies. ResearchGate. [Link]

  • Rogers, D. W., & Matsunaga, N. (1996). Development of Molecular Mechanics Torsion Parameters for alpha,beta-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. The Journal of Organic Chemistry, 61(8), 2738–2742. [Link]

  • Wang, Z-Y., et al. (2024). Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. Organic Chemistry Frontiers. [Link]

  • LibreTexts Chemistry. Ring Strain in Cycloalkanes. LibreTexts. [Link]

  • ResearchGate. (2022). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]

  • ResearchGate. (2017). Conventional strain energy estimates for cyclopropane. ResearchGate. [Link]

  • Sosnovskikh, V. Y., et al. (2022). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 27(21), 7247. [Link]

  • Innovative In Education. (2010). IE Organic Lecture 10.3 - The MOs of Cyclopropane. YouTube. [Link]

  • KULINKOVICH, O. G. (2004). structure and reactivity of the cyclopropane species. Science of Synthesis, 2004. [Link]

  • Berger, D. J. (1997). Background of Walsh Cyclopropane Molecular Orbitals. University of Wisconsin. [Link]

  • Berger, D. J. (1997). Derivation of Walsh Cyclopropane Molecular Orbitals. University of Wisconsin. [Link]

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An In-depth Technical Guide to the Structural Analysis of 1-Cyclopropyl-2-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the structural analysis of 1-cyclopropyl-2-phenylethanone (CAS No. 14113-94-1), a significant chemical intermediate. This document moves beyond a standard recitation of analytical data, offering an in-depth examination of the molecule's unique structural features, including the interplay between the cyclopropyl ring, the ethanone backbone, and the phenyl group. We will delve into the theoretical underpinnings and practical applications of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this guide will present a detailed synthesis protocol and a discussion on the conformational analysis of the molecule, providing a holistic understanding for researchers in drug discovery and development.

Introduction: The Significance of 1-Cyclopropyl-2-phenylethanone

1-Cyclopropyl-2-phenylethanone, also known as benzyl cyclopropyl ketone, is a ketone featuring a cyclopropyl ring adjacent to the carbonyl group and a benzyl group at the alpha-position. Its chemical structure, with the molecular formula C₁₁H₁₂O and a molecular weight of 160.21 g/mol , presents a unique combination of a strained three-membered ring and an aromatic moiety, making it a valuable building block in organic synthesis.[1][2] Notably, this compound and its derivatives are key intermediates in the synthesis of various pharmaceutical agents. For instance, halogenated derivatives of 1-cyclopropyl-2-phenylethanone are important precursors for tetrahydrothienopyridine compounds, a class of drugs used for their anti-thrombotic and anti-platelet aggregation properties.[3] A thorough understanding of its structural characteristics is therefore paramount for its effective utilization in medicinal chemistry and process development.

This guide will provide a multi-faceted analytical approach to elucidate the structure of 1-cyclopropyl-2-phenylethanone, offering both theoretical explanations and practical, step-by-step protocols.

Synthesis of 1-Cyclopropyl-2-phenylethanone: A Practical Protocol

The synthesis of 1-cyclopropyl-2-phenylethanone can be achieved through various synthetic routes. One common approach involves the Friedel-Crafts acylation or related reactions. Below is a detailed protocol adapted from established methodologies for the synthesis of similar ketones.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Objective: To synthesize 1-cyclopropyl-2-phenylethanone from phenylacetyl chloride and a suitable cyclopropyl organometallic reagent.

Materials:

  • Phenylacetyl chloride

  • Cyclopropylmagnesium bromide (Grignard reagent) or other suitable cyclopropyl organometallic species

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous aluminum chloride (AlCl₃) (if applicable)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

  • Reaction Setup: The cyclopropylmagnesium bromide solution in THF is charged into the reaction flask under an inert atmosphere.

  • Addition of Acylating Agent: Phenylacetyl chloride, dissolved in an equal volume of anhydrous THF, is added dropwise to the stirred Grignard reagent at 0 °C (ice bath). The rate of addition is controlled to maintain a gentle reflux.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Quenching the Reaction: Upon completion, the reaction mixture is cooled to 0 °C and cautiously quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

  • Washing and Drying: The combined organic extracts are washed sequentially with water and brine, then dried over anhydrous magnesium sulfate.

  • Solvent Removal and Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel to afford pure 1-cyclopropyl-2-phenylethanone.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Maintaining anhydrous conditions is critical to prevent the quenching of the reagent and ensure a high yield of the desired product.

  • Inert Atmosphere: The use of an inert gas prevents the reaction of the organometallic reagent with atmospheric oxygen and moisture.

  • Controlled Addition at Low Temperature: The dropwise addition of the acylating agent at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

  • Aqueous Workup with NH₄Cl: A saturated solution of ammonium chloride is a mild proton source used to quench the reaction and hydrolyze the magnesium alkoxide intermediate without causing unwanted side reactions.

Spectroscopic Characterization: Deciphering the Molecular Signature

The unequivocal structural elucidation of 1-cyclopropyl-2-phenylethanone relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 1-cyclopropyl-2-phenylethanone is expected to exhibit distinct signals corresponding to the protons of the phenyl, methylene, and cyclopropyl groups.

Expected Chemical Shifts (δ) and Multiplicities:

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Phenyl (Ar-H)7.20 - 7.40Multiplet5H
Methylene (-CH₂-)~3.80Singlet2H
Cyclopropyl Methine (-CH-)~2.00 - 2.20Multiplet1H
Cyclopropyl Methylene (-CH₂-)~0.80 - 1.20Multiplet4H

Rationale for Chemical Shifts and Multiplicities:

  • Phenyl Protons: The aromatic protons appear in the characteristic downfield region due to the deshielding effect of the ring current.

  • Methylene Protons: The protons of the -CH₂- group are adjacent to the carbonyl group, which is electron-withdrawing, causing a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with.

  • Cyclopropyl Protons: The protons on the cyclopropyl ring experience significant shielding due to the unique electronic structure of the three-membered ring, causing them to appear at unusually high field (upfield). The complex splitting patterns (multiplets) arise from geminal and vicinal coupling between the cyclopropyl protons.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts (δ):

Carbon Assignment Expected Chemical Shift (ppm)
Carbonyl (C=O)> 200
Phenyl (Ar-C)125 - 140
Methylene (-CH₂-)~45
Cyclopropyl Methine (-CH-)~20
Cyclopropyl Methylene (-CH₂-)~10

Rationale for Chemical Shifts:

  • Carbonyl Carbon: The carbonyl carbon is highly deshielded and appears significantly downfield.

  • Aromatic Carbons: The carbons of the phenyl ring resonate in the typical aromatic region.

  • Aliphatic Carbons: The methylene and cyclopropyl carbons appear in the upfield aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the molecule (m/z = 160) should be observed.

  • Key Fragment Ions:

    • m/z = 91: This prominent peak corresponds to the stable benzyl cation ([C₇H₇]⁺), formed by cleavage of the bond between the carbonyl carbon and the methylene group.

    • m/z = 69: This peak can be attributed to the cyclopropylcarbonyl cation ([C₄H₅O]⁺).

    • m/z = 41: This fragment corresponds to the cyclopropyl cation ([C₃H₅]⁺).

Experimental Workflow for GC-MS Analysis:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample 1-cyclopropyl-2- phenylethanone Sample Dilution Dilution in Volatile Solvent Sample->Dilution Dissolve Injector GC Injector Dilution->Injector Inject Column GC Column (Separation) Injector->Column IonSource MS Ion Source (EI) Column->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum Signal Acquisition LibrarySearch Library Search MassSpectrum->LibrarySearch Interpretation Interpretation of Fragmentation MassSpectrum->Interpretation

Caption: Workflow for GC-MS analysis of 1-cyclopropyl-2-phenylethanone.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected Characteristic Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretch~1690 - 1710
Aromatic C-HStretch~3030 - 3100
Aromatic C=CStretch~1450 - 1600
Aliphatic C-HStretch~2850 - 3000
Cyclopropyl C-HStretch~3000 - 3100

Rationale for Vibrational Frequencies:

  • Carbonyl Stretch: The strong absorption band in the region of 1690-1710 cm⁻¹ is a definitive indicator of the ketone functional group. The conjugation with the cyclopropyl ring can slightly lower this frequency compared to a simple aliphatic ketone.

  • Aromatic and Aliphatic C-H Stretches: The C-H stretching vibrations for the phenyl and cyclopropyl groups appear just above 3000 cm⁻¹, while the methylene C-H stretches appear just below 3000 cm⁻¹.

Conformational Analysis: Understanding the 3D Structure

The spatial arrangement of atoms in 1-cyclopropyl-2-phenylethanone is influenced by the rotational freedom around the single bonds. Conformational analysis helps to understand the preferred three-dimensional structure of the molecule, which can impact its reactivity and biological activity.

The key rotatable bonds are between the phenyl and methylene groups, and between the methylene and carbonyl groups. The conformation of the cyclopropyl ring relative to the carbonyl group is also of interest. Computational modeling, such as Density Functional Theory (DFT), can provide valuable insights into the low-energy conformations of the molecule.

It is generally accepted that for ketones, the most stable conformation often has a substituent eclipsing the carbonyl group to minimize steric interactions. In the case of 1-cyclopropyl-2-phenylethanone, the bulky phenyl group will likely orient itself to minimize steric hindrance with the cyclopropyl group.

Conclusion

The structural analysis of 1-cyclopropyl-2-phenylethanone requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the fundamental framework of the molecule, while mass spectrometry confirms its molecular weight and offers clues to its fragmentation. IR spectroscopy definitively identifies the key functional groups. A robust synthesis protocol ensures the availability of high-purity material for these analyses. Furthermore, an appreciation of the molecule's conformational preferences provides a deeper understanding of its chemical behavior. This comprehensive approach is essential for scientists and researchers working with this important synthetic intermediate in the pursuit of new pharmaceuticals and other advanced materials.

References

  • PubChem. (n.d.). 1-Cyclopropyl-2-phenylethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of pharmaceutical intermediates.

Sources

safety and handling precautions for Ethanone, 1-cyclopropyl-2-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Ethanone, 1-cyclopropyl-2-phenyl-

Abstract

This technical guide provides a comprehensive overview of the (CAS No. 14113-94-1), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, chemists, and drug development professionals who may handle this compound. It synthesizes critical data from established safety data sheets and chemical databases to outline the toxicological and physicochemical hazards, establish robust handling protocols based on the hierarchy of controls, and provide clear, actionable procedures for emergency situations. By elucidating the causality behind each recommendation, this guide aims to foster a culture of safety and ensure the well-being of laboratory personnel.

Compound Identification and Physicochemical Properties

Ethanone, 1-cyclopropyl-2-phenyl-, also known as Benzyl Cyclopropyl Ketone, is an aromatic ketone with increasing relevance in synthetic chemistry.[1] Understanding its fundamental properties is the first step in a thorough risk assessment.

PropertyValueSource
IUPAC Name 1-cyclopropyl-2-phenylethanone[2]
Synonyms Benzyl Cyclopropyl Ketone, Phenylacetylcyclopropane[1][2]
CAS Number 14113-94-1[1][2]
Molecular Formula C₁₁H₁₂O[2][3]
Molecular Weight 160.21 g/mol [2][3]
Appearance Liquid (at room temperature)
Storage 2-8°C Refrigerator, Sealed in dry conditions[1]

Hazard Identification and GHS Classification

Based on notifications to the ECHA Classification & Labelling Inventory, Ethanone, 1-cyclopropyl-2-phenyl- is classified as a hazardous substance.[2] The Globally Harmonized System (GHS) provides a universal framework for communicating these hazards.

GHS ClassificationHazard Statement
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed
Skin Irritation (Category 2) H315: Causes skin irritation
Eye Irritation (Category 2A) H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation H335: May cause respiratory irritation

Signal Word: Warning [2]

GHS Pictogram:



The primary hazards associated with this compound are acute oral toxicity and significant irritation to the skin, eyes, and respiratory system.[2] These classifications mandate the use of stringent control measures to prevent exposure.

The Causality of Controls: A Risk-Based Approach

Simply listing precautions is insufficient for a professional audience. Understanding why certain controls are necessary is paramount for developing a robust safety culture. The universally accepted "Hierarchy of Controls" provides a framework for implementing the most effective safety measures.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Ethanone, 1-cyclopropyl-2-phenyl- Elimination Elimination (Not feasible; compound is required) Substitution Substitution (Not feasible for specific syntheses) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For Ethanone, 1-cyclopropyl-2-phenyl-, elimination and substitution are generally not viable in a research or development context. Therefore, our focus begins with robust engineering controls.

Engineering Controls: The First Line of Defense

The primary risk is the inhalation of vapors and accidental contact with the liquid.[2] Engineering controls are designed to physically isolate the researcher from the chemical.

  • Fume Hood: All handling of Ethanone, 1-cyclopropyl-2-phenyl-, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[4] This is non-negotiable. The fume hood's primary function is to capture and exhaust vapors, preventing them from entering the laboratory's atmosphere and the user's breathing zone.

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[4][5] This serves as a secondary control to the fume hood.

  • Safety Showers & Eyewash Stations: Facilities must be equipped with easily accessible eyewash fountains and safety showers.[6] This is a critical mitigation control in the event of accidental skin or eye contact.

Administrative Controls: Modifying Work Practices

These controls involve standard operating procedures (SOPs) and policies to minimize exposure potential.

  • Designated Areas: Establish designated areas within the lab specifically for handling this compound. This prevents cross-contamination of common areas and equipment.

  • Training: All personnel must be trained on the specific hazards of this chemical, the contents of this guide, and the location and use of emergency equipment before they are permitted to handle it.

  • Good Housekeeping: Maintain a clean and organized workspace. Do not allow the chemical or contaminated materials to accumulate.[6]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be relied upon as the primary means of protection. It is the last line of defense when engineering and administrative controls are already in place.[4]

  • Eye and Face Protection: Wear chemical safety goggles with side shields conforming to NIOSH (US) or EN 166 (EU) standards at all times.[4] Given the "serious eye irritation" hazard[2], a face shield should also be worn when handling larger quantities or during procedures with a high splash risk.

  • Hand Protection: Handle with chemical-resistant gloves (e.g., Nitrile, Neoprene).[7][8] Gloves must be inspected for integrity before use. Contaminated gloves must be disposed of properly, and hands should be washed thoroughly with soap and water after removal.[4][7]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. For tasks with a higher risk of splashing, impervious clothing or an apron should be utilized.[4][7]

  • Respiratory Protection: Under normal conditions of use within a certified fume hood, respiratory protection is not required. However, if engineering controls fail or during a large spill, a full-face respirator with an organic vapor cartridge may be necessary.[9]

Detailed Protocols for Handling and Emergencies

Standard Handling and Storage Protocol
  • Pre-Handling Check: Confirm the fume hood is operational. Don all required PPE (goggles, lab coat, gloves). Ensure emergency equipment is accessible.

  • Chemical Transfer: Keep containers tightly closed when not in use.[7][10] Grounding and bonding may be necessary for large-scale transfers to prevent static discharge, as related ketones can be flammable.[7][11]

  • Storage: Store in a cool, dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[4][10] Keep containers tightly closed in a designated area.[10]

  • End of Work: Decontaminate the work area. Dispose of any contaminated materials as hazardous waste. Wash hands thoroughly.[7]

Emergency Procedures: Spill Response Workflow

Spill_Response_Workflow cluster_spill Emergency Spill Response for Ethanone, 1-cyclopropyl-2-phenyl- A SPILL DETECTED B Alert personnel in immediate area A->B C Assess spill size & risk Is it inside a fume hood? B->C D Minor Spill (Inside hood, small volume) C->D Yes E Major Spill (Outside hood, large volume) C->E No F 1. Don appropriate PPE 2. Absorb with inert material (vermiculite, sand) 3. Collect in sealed container 4. Decontaminate area D->F G 1. Evacuate the area 2. Close doors, restrict access 3. Call Emergency Response 4. Do not attempt cleanup alone E->G H Dispose of waste via EH&S guidelines F->H

Caption: A workflow for responding to minor and major chemical spills.

Spill Cleanup Steps (Minor Spill):

  • Ensure adequate ventilation and remove all ignition sources.[4][7]

  • Wear personal protective equipment, including respiratory protection if necessary.[4]

  • Contain the spill using an inert absorbent material like vermiculite, dry sand, or earth.[4] Do not use combustible materials.

  • Carefully collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[4][12]

  • Clean the spill area thoroughly with soap and water.[7]

First Aid Measures

Immediate action is required in case of exposure. Always show the Safety Data Sheet to attending medical personnel.[4][7]

  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[4][7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6]

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[4][7] If skin irritation occurs, get medical advice.[5]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4][5] If not breathing, give artificial respiration. If symptoms like respiratory irritation persist, consult a physician.[4][6]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[5][7]

Waste Disposal

All waste generated from the use of Ethanone, 1-cyclopropyl-2-phenyl-, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. Dispose of contents and containers in accordance with all applicable local, regional, national, and international regulations.[9][10] Do not allow the product to enter drains or waterways.[4][6]

Conclusion

Ethanone, 1-cyclopropyl-2-phenyl- is a valuable chemical intermediate with defined hazards, including acute oral toxicity and irritation to the skin, eyes, and respiratory system. Safe handling is contingent upon a comprehensive understanding of these risks and the diligent application of the hierarchy of controls. Strict adherence to the use of engineering controls like fume hoods, proper administrative procedures, and appropriate personal protective equipment is mandatory. By integrating these principles and protocols into daily laboratory operations, researchers can mitigate risks and ensure a safe working environment.

References

  • Title: 1-Cyclopropyl-2-phenylethan-1-one | C11H12O | CID 549679 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Safety Data Sheet - 3M™ Screen Print UV Matte Clear 9730i Source: 3M URL: [Link]

  • Title: Acetophenone - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]

  • Title: Cyclopropyl methyl ketone - Safety Data Sheet Source: Thermo Fisher Scientific URL: [Link]

  • Title: 1-Cyclopropyl-2-phenylethanone Source: Pharmaffiliates URL: [Link]

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Methodological & Application

Introduction: The Versatility of an α-Cyclopropyl Ketone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Heterocyclic Compounds from 2-Cyclopropyl-1-phenylethanone

In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Their unique structural and electronic properties allow for precise interactions with biological targets. The precursor molecule, 2-cyclopropyl-1-phenylethanone (also known as cyclopropylmethyl phenyl ketone), represents a particularly valuable starting material for constructing these complex scaffolds.[1] Its structure is a compelling union of three key functional motifs: a reactive phenyl ketone, an adjacent, enolizable methylene group, and a strained cyclopropyl ring. This combination not only provides multiple reaction sites but also allows for elegant and efficient synthetic transformations into diverse heterocyclic systems.

The activated methylene group serves as a classical nucleophile for building five- and six-membered rings, while the cyclopropyl group can participate in unique ring-opening and expansion reactions, offering pathways to less conventional structures.[2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthetic strategies, reaction mechanisms, and step-by-step protocols for leveraging 2-cyclopropyl-1-phenylethanone as a versatile building block for the synthesis of high-value pyrazole, pyrimidine, and pyridazine derivatives.

PART 1: Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are a prominent feature in numerous pharmaceuticals, including the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant.[3][4] The most reliable strategy for synthesizing substituted pyrazoles from 2-cyclopropyl-1-phenylethanone involves its conversion into a 1,3-dicarbonyl equivalent, which then undergoes cyclocondensation with hydrazine.

Reaction Pathway and Mechanism

The synthesis begins with a Claisen condensation reaction. The α-methylene protons of 2-cyclopropyl-1-phenylethanone are acidic and can be deprotonated by a strong base, such as sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking an acylating agent like ethyl formate. The resulting intermediate, a β-ketoaldehyde, exists in equilibrium with its enol tautomer.

This 1,3-dicarbonyl equivalent is the key intermediate. Upon introduction of hydrazine (or a substituted hydrazine), a rapid cyclocondensation reaction occurs. The more nucleophilic nitrogen of hydrazine typically attacks the more electrophilic aldehyde carbonyl first, followed by an attack of the second nitrogen on the ketone carbonyl. A subsequent dehydration step yields the stable, aromatic pyrazole ring.

G cluster_0 Step 1: 1,3-Dicarbonyl Formation cluster_1 Step 2: Cyclocondensation A 2-Cyclopropyl-1-phenylethanone D 1-Cyclopropyl-3-phenyl-1,3-propanedione (β-Ketoaldehyde Intermediate) A->D Claisen Condensation B Sodium Ethoxide (Base) B->A C Ethyl Formate C->A F 4-Cyclopropyl-3-phenyl-1H-pyrazole D->F Cyclization & Dehydration E Hydrazine Hydrate E->D

Caption: Workflow for Pyrazole Synthesis.

Experimental Protocol: Synthesis of 4-Cyclopropyl-3-phenyl-1H-pyrazole

Materials:

  • 2-Cyclopropyl-1-phenylethanone (1.0 eq)

  • Sodium metal (1.1 eq)

  • Anhydrous ethanol

  • Ethyl formate (1.5 eq)

  • Hydrazine hydrate (1.2 eq)

  • Diethyl ether

  • Hydrochloric acid (2 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal to anhydrous ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Formation of the 1,3-Dicarbonyl Intermediate: Cool the sodium ethoxide solution to 0 °C. Add 2-cyclopropyl-1-phenylethanone dropwise, followed by the dropwise addition of ethyl formate. Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Reaction Quench: Pour the reaction mixture into ice-cold water and acidify to pH ~5 with 2 M HCl.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Cyclization: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Dissolve the crude β-ketoaldehyde intermediate in ethanol. Add hydrazine hydrate and heat the mixture to reflux for 4 hours.

  • Purification: After cooling, remove the ethanol under reduced pressure. Purify the resulting residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure 4-cyclopropyl-3-phenyl-1H-pyrazole.

PART 2: Synthesis of Pyrimidine Derivatives

Pyrimidines are six-membered heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3 of the ring. This scaffold is of immense biological importance, forming the basis of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[5] Synthetic pyrimidine derivatives are found in a wide array of drugs, including the anticancer agent 5-Fluorouracil and the antiviral Zidovudine (AZT).

Reaction Pathway and Mechanism

Similar to pyrazole synthesis, the most efficient route to pyrimidines from 2-cyclopropyl-1-phenylethanone relies on the initial formation of the 1-cyclopropyl-3-phenyl-1,3-propanedione intermediate. This versatile precursor can then react with various binucleophiles like urea, thiourea, or guanidine in a cyclocondensation reaction to form the pyrimidine ring.

The mechanism involves the initial condensation of the binucleophile (e.g., urea) with one of the carbonyl groups of the β-ketoaldehyde. This is followed by an intramolecular cyclization where the second nucleophilic group of the urea attacks the remaining carbonyl group. The final step is a dehydration event that results in the formation of the stable, aromatic pyrimidine ring. Using different binucleophiles allows for functional diversity at the 2-position of the pyrimidine core.

G cluster_reactants Binucleophiles cluster_products Pyrimidine Products Start 1-Cyclopropyl-3-phenyl-1,3-propanedione (from Part 1) P1 5-Cyclopropyl-6-phenyl- pyrimidin-2(1H)-one Start->P1 P2 5-Cyclopropyl-6-phenyl- pyrimidine-2(1H)-thione Start->P2 P3 5-Cyclopropyl-6-phenyl- pyrimidin-2-amine Start->P3 Urea Urea Urea->P1 Thiourea Thiourea Thiourea->P2 Guanidine Guanidine Guanidine->P3

Caption: Synthesis of various pyrimidines.

Experimental Protocol: Synthesis of 5-Cyclopropyl-6-phenylpyrimidin-2(1H)-one

Materials:

  • Crude 1-cyclopropyl-3-phenyl-1,3-propanedione (from Part 1, 1.0 eq)

  • Urea (1.5 eq)

  • Sodium ethoxide (2.0 eq)

  • Anhydrous ethanol

  • Acetic acid

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the crude 1-cyclopropyl-3-phenyl-1,3-propanedione in anhydrous ethanol.

  • Reagent Addition: Add urea and a solution of sodium ethoxide in ethanol.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half under reduced pressure.

  • Precipitation: Carefully neutralize the mixture with glacial acetic acid. A precipitate should form. Cool the flask in an ice bath to maximize precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

ReagentProduct 2-SubstituentResulting Heterocycle
Urea=OPyrimidin-2(1H)-one
Thiourea=SPyrimidine-2(1H)-thione
Guanidine-NH₂Pyrimidin-2-amine
Table 1. Functional group diversity in pyrimidine synthesis.

PART 3: Synthesis of Pyridazine Derivatives

Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms. This structural motif is present in several biologically active compounds, including agents with cardiovascular, antihypertensive, and analgesic properties.[6][7][8] The synthesis of pyridazines typically requires a 1,4-dicarbonyl compound as a precursor, which undergoes cyclization with hydrazine.

Reaction Pathway and Mechanism

Starting from 2-cyclopropyl-1-phenylethanone, a direct synthesis of a 1,4-dicarbonyl is not trivial. However, a plausible and effective route involves an initial α-bromination of the ketone. The activated methylene group can be selectively brominated using reagents like N-Bromosuccinimide (NBS) with a radical initiator or bromine in acetic acid.

The resulting α-bromo ketone, 2-bromo-1-cyclopropyl-2-phenylethanone, is a powerful electrophile. It can then be reacted with a suitable three-carbon nucleophile, such as the enolate of acetone, to construct the required 1,4-dicarbonyl skeleton. This intermediate, 1-cyclopropyl-2-phenylhexane-1,4-dione, can then be cyclized with hydrazine in a classical Paal-Knorr type synthesis to afford the target pyridazine.

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: 1,4-Dicarbonyl Assembly cluster_2 Step 3: Pyridazine Formation A 2-Cyclopropyl-1-phenylethanone C α-Bromo Ketone Intermediate A->C B NBS / AIBN B->A E 1,4-Dicarbonyl Precursor C->E SN2 Alkylation D Acetone Enolate D->C G Substituted Pyridazine E->G Paal-Knorr Synthesis F Hydrazine Hydrate F->E

Caption: Multi-step workflow for Pyridazine synthesis.

Experimental Protocol: Synthesis of 4-Cyclopropyl-5-phenyl-3-methylpyridazine

Materials:

  • 2-Cyclopropyl-1-phenylethanone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • AIBN (cat.)

  • Carbon tetrachloride (or other suitable solvent)

  • Acetone

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Acetic acid

Procedure:

  • α-Bromination: In a round-bottom flask, dissolve 2-cyclopropyl-1-phenylethanone in carbon tetrachloride. Add NBS and a catalytic amount of AIBN. Heat the mixture to reflux for 2-3 hours, monitoring by TLC. Upon completion, cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure. Use the crude α-bromo ketone directly in the next step.

  • 1,4-Dicarbonyl Synthesis: In a separate, flame-dried flask under nitrogen, prepare a solution of LDA in anhydrous THF at -78 °C. Add acetone dropwise to form the lithium enolate. Then, add a solution of the crude α-bromo ketone in THF dropwise to the enolate solution at -78 °C. Allow the reaction to stir for 2 hours at this temperature before warming slowly to room temperature. Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. Dry the organic layer and concentrate to obtain the crude 1,4-dicarbonyl precursor.

  • Pyridazine Cyclization: Dissolve the crude 1,4-dicarbonyl in a mixture of ethanol and a few drops of glacial acetic acid. Add hydrazine hydrate and heat the mixture to reflux for 6-8 hours.

  • Isolation and Purification: Cool the reaction mixture and remove the solvent in vacuo. Purify the residue by column chromatography on silica gel to afford the desired pyridazine product.

Conclusion

2-Cyclopropyl-1-phenylethanone is a powerful and versatile starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. By leveraging the reactivity of its activated methylene group, researchers can readily access key 1,3-dicarbonyl intermediates, which serve as common precursors for both pyrazoles and pyrimidines through well-established cyclocondensation reactions. Furthermore, strategic functionalization at the α-position enables the construction of more complex 1,4-dicarbonyl systems, opening a reliable pathway to substituted pyridazines. The protocols and strategies outlined in this guide provide a solid foundation for the application of this valuable building block in synthetic and medicinal chemistry programs.

References

  • LookChem. (n.d.). Cyclopropyl phenyl ketone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009068924A1 - Process for the preparation of pharmaceutical intermediates.
  • El-Sayed, A. M., & El-Sakka, I. A. (2004). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. Retrieved from [Link]

  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1648. Retrieved from [Link]

  • Al-Mousawi, S. M., El-Apasery, M. A., & El-Nagdi, M. H. (2019). Heterocycles from cyclopropenones. Molecules, 24(15), 2816. Retrieved from [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1648. Retrieved from [Link]

  • Kumar, D., & Kumar, N. (2013). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Chemical and Pharmaceutical Research, 5(12), 639-648. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

  • Ríos-Gutiérrez, M. C., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Retrieved from [Link]

  • Google Patents. (n.d.). KR20190055837A - Preparation of cyclopropyl-substituted acetophenone.
  • National Center for Biotechnology Information. (n.d.). 2-Cyclopropyl-1-phenylethan-1-one. PubChem Compound Database. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

  • Patil, S. A., & Patil, S. A. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. International Journal of All Research Education and Scientific Methods, 11(9). Retrieved from [Link]

  • Wehlauch, R., & Gademann, K. (2009). Heterocycles from cyclopropanes: applications in natural product synthesis. Chemical Society Reviews, 38(10), 2993-3006. Retrieved from [Link]

  • Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • El-Mekabaty, A., et al. (2020). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 10(63), 38435-38450. Retrieved from [Link]

  • Kumar, A., et al. (2010). Synthesis and pharmacological investigation of 3-(substituted 1-phenylethanone)-4-(substituted phenyl)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates. European Journal of Medicinal Chemistry, 45(11), 5262-5269. Retrieved from [Link]

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Application Notes and Protocols for Grignard Reactions Utilizing 1-Cyclopropyl-2-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the application of 1-cyclopropyl-2-phenylethanone as a substrate in Grignard reactions. The primary focus is on the synthesis of tertiary cyclopropyl carbinols, which are valuable intermediates in medicinal chemistry and materials science.[1][2] We will delve into the underlying reaction mechanisms, potential side reactions, and provide a detailed, field-proven experimental protocol. This guide is designed to equip researchers with the necessary knowledge to confidently and successfully execute this important carbon-carbon bond-forming reaction.

Introduction and Scientific Context

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon.[3][4] The reaction of 1-cyclopropyl-2-phenylethanone with various Grignard reagents provides a direct route to 1-cyclopropyl-1-aryl(alkyl)-2-phenylethanol derivatives. These tertiary alcohols are of significant interest due to the presence of the cyclopropyl moiety, a structural motif known to impart unique conformational constraints and metabolic stability in drug candidates.

The substrate, 1-cyclopropyl-2-phenylethanone (CAS: 14113-94-1, Formula: C₁₁H₁₂O), is a ketone featuring a strained cyclopropyl ring adjacent to the carbonyl group and an alpha-benzylic position.[5][6] Understanding the interplay between the Grignard reagent and these structural features is critical for optimizing reaction outcomes and minimizing undesirable side products.

Reaction Mechanism and Theoretical Considerations

The core of the reaction is the nucleophilic addition of the Grignard reagent to the carbonyl carbon of 1-cyclopropyl-2-phenylethanone. The highly polarized carbon-magnesium bond of the Grignard reagent renders the carbon atom strongly nucleophilic and basic.[4][7]

Primary Reaction Pathway: Nucleophilic Addition

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The Grignard reagent (R-MgX) attacks the electrophilic carbonyl carbon. The magnesium atom coordinates with the carbonyl oxygen, enhancing the carbon's electrophilicity. This forms a tetravalent magnesium alkoxide intermediate.[2][4]

  • Protonation/Workup: Subsequent hydrolysis of the magnesium alkoxide intermediate with a mild acid (e.g., aqueous ammonium chloride) protonates the alkoxide to yield the final tertiary alcohol product.[2][4]

Grignard Reaction Mechanism Ketone 1-Cyclopropyl-2-phenylethanone Intermediate Magnesium Alkoxide Intermediate Ketone->Intermediate Nucleophilic Addition Grignard R-MgX (Grignard Reagent) Grignard->Intermediate Nucleophilic Addition Product Tertiary Alcohol Product Intermediate->Product Protonation Workup H₃O⁺ (Aqueous Workup) Workup->Product Protonation

Caption: General mechanism of Grignard addition to a ketone.

Potential Side Reactions and Considerations

While the desired nucleophilic addition is typically efficient, the structure of 1-cyclopropyl-2-phenylethanone presents possibilities for competing reactions.

  • Enolization: Grignard reagents are strong bases and can deprotonate the α-carbon (the benzylic position) to form a magnesium enolate.[3][8] This is a significant consideration for this substrate due to the acidity of the benzylic protons. This pathway leads to the recovery of the starting ketone upon workup and consumes the Grignard reagent, thus lowering the yield. Using a less sterically hindered Grignard reagent and maintaining low reaction temperatures can help minimize this side reaction.[3]

  • Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., ethylmagnesium bromide), it can act as a reducing agent, delivering a hydride to the carbonyl carbon via a six-membered cyclic transition state.[3] This results in the formation of a secondary alcohol, 1-cyclopropyl-2-phenylethanol, instead of the desired tertiary alcohol.

  • Cyclopropyl Ring Stability: The high strain energy of the cyclopropane ring might raise concerns about potential ring-opening.[9] However, this is generally observed under radical conditions or with specific transition metal catalysis.[10] Under the standard nucleophilic conditions of a Grignard reaction, the cyclopropyl ring is typically stable and does not undergo cleavage.

Experimental Protocols

This section provides a detailed protocol for the reaction of 1-cyclopropyl-2-phenylethanone with methylmagnesium bromide to synthesize 1-cyclopropyl-1-methyl-2-phenylethanol.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)QuantityNotes
1-Cyclopropyl-2-phenylethanone160.2210.01.60 gStarting material[5]
Methylmagnesium Bromide (MeMgBr)-12.04.0 mL (3.0 M in Et₂O)Use 1.2 equivalents
Anhydrous Diethyl Ether (Et₂O)74.12-50 mLAnhydrous solvent is critical[7]
Saturated Aqueous NH₄Cl--30 mLFor quenching the reaction[2]
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~5 gFor drying the organic layer
Step-by-Step Protocol

Experimental Workflow A Setup & Inert Atmosphere B Substrate Dissolution (Ketone in Anhydrous Ether) A->B C Cooling to 0°C B->C D Slow Addition of Grignard Reagent C->D E Reaction Monitoring (TLC) D->E F Quenching (Saturated NH₄Cl) E->F Upon Completion G Extraction & Washing F->G H Drying & Solvent Removal G->H I Purification (Column Chromatography) H->I J Characterization I->J

Caption: A typical workflow for the Grignard synthesis.

  • Preparation: Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a nitrogen inlet. Allow the apparatus to cool to room temperature under a steady stream of dry nitrogen.

  • Reagent Setup: Dissolve 1.60 g (10.0 mmol) of 1-cyclopropyl-2-phenylethanone in 30 mL of anhydrous diethyl ether and add it to the reaction flask. Charge the dropping funnel with 4.0 mL (12.0 mmol) of 3.0 M methylmagnesium bromide solution in diethyl ether.

  • Reaction Initiation: Cool the reaction flask to 0°C using an ice-water bath.

  • Grignard Addition: Add the methylmagnesium bromide solution dropwise from the dropping funnel to the stirred ketone solution over 20-30 minutes. Maintain the internal temperature below 5°C. A cloudy white precipitate of the magnesium alkoxide will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone spot is consumed.

  • Quenching: Cool the flask back to 0°C and slowly add 30 mL of saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and hydrolyze the alkoxide.[2] Stir until two clear layers form.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 25 mL). Combine all organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (1 x 30 mL), then dry it over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-cyclopropyl-1-methyl-2-phenylethanol.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive Grignard reagent (degraded by moisture/air).2. Wet glassware or solvent.1. Use freshly prepared or recently titrated Grignard reagent.2. Ensure all glassware is rigorously dried and use anhydrous solvents. Maintain a positive nitrogen pressure throughout the reaction.[4]
Starting Ketone Recovered 1. Insufficient Grignard reagent.2. Significant enolization side reaction.[3]1. Use a slight excess (1.1-1.5 equivalents) of the Grignard reagent.[2]2. Maintain a low reaction temperature (0°C or below) during addition to favor nucleophilic attack over deprotonation.
Formation of Secondary Alcohol Reduction side reaction, especially with Grignard reagents having β-hydrogens.[3]Use Grignard reagents without β-hydrogens (e.g., MeMgBr, PhMgBr) if reduction is a problem. If a reagent with β-hydrogens is necessary, run the reaction at a lower temperature.
Complex Mixture of Products Possible thermal or acid-catalyzed rearrangement/decomposition during workup or purification.Use a mild quenching agent like saturated NH₄Cl instead of strong acids. Avoid overheating during solvent removal.

Safety Precautions

  • Grignard Reagents: Grignard reagents are highly reactive, flammable, and can be pyrophoric upon exposure to air. They react violently with water and other protic sources.[11] All manipulations must be performed under an inert atmosphere (nitrogen or argon) using anhydrous techniques.

  • Solvents: Diethyl ether is extremely flammable and has a low boiling point. Work in a well-ventilated fume hood away from any ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and gloves.

References

  • Benchchem. Application Notes and Protocols: Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones.
  • Benchchem. Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes.
  • Sciencemadness Discussion Board. Cyclopropyl grignard.
  • Organic Chemistry Portal. Grignard Reaction.
  • PubChem. 1-Cyclopropyl-2-phenylethan-1-one.
  • Chemistry Steps. The Grignard Reaction Mechanism.
  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.
  • ADICHEMISTRY.
  • CymitQuimica. 1-Cyclopropyl-2-phenylethan-1-one.
  • PMC.
  • Reddit. Grignard side reactions.

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Catalytic Applications of Ethanone, 1-cyclopropyl-2-phenyl-: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of Benzyl Cyclopropyl Ketone

Ethanone, 1-cyclopropyl-2-phenyl-, also known as benzyl cyclopropyl ketone, is a versatile synthetic intermediate that holds significant potential in modern organic chemistry.[1][2] Its unique structural motif, combining a strained cyclopropyl ring with an aryl ketone, provides a fertile ground for a variety of catalytic transformations. The inherent ring strain of the cyclopropane ring serves as a potent driving force for ring-opening reactions, while the ketone functionality allows for a range of classical and modern catalytic modifications.

This document provides an in-depth guide to the catalytic applications of Ethanone, 1-cyclopropyl-2-phenyl-, with a focus on practical, field-proven protocols for researchers in academia and the pharmaceutical industry. We will explore key catalytic strategies, including cycloadditions for the construction of complex carbocycles, regioselective ring-opening reactions, and asymmetric reductions to access chiral building blocks.

I. [3+2] Cycloadditions: Forging Five-Membered Rings

The formal [3+2] cycloaddition of cyclopropyl ketones with unsaturated partners is a powerful strategy for the synthesis of highly substituted cyclopentane and cyclopentene frameworks, which are common motifs in natural products and pharmaceutical agents.[3][4] This transformation can be effectively initiated through either photoredox catalysis or the use of samarium(II) iodide as a catalyst.

A. Visible-Light Photocatalytic [3+2] Cycloaddition

Visible-light photoredox catalysis offers a mild and efficient method for the [3+2] cycloaddition of aryl cyclopropyl ketones.[3][4][5] The reaction is initiated by the single-electron reduction of the ketone, leading to a radical anion that undergoes ring opening. The resulting distonic radical anion can then engage with an alkene in a stepwise radical addition and cyclization sequence.

Mechanism of Photocatalytic [3+2] Cycloaddition

Photocatalytic Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light PC_reduced PC- PC_excited->PC_reduced Electron Donor Ketone 1-Cyclopropyl-2-phenylethanone PC_reduced->Ketone Single Electron Transfer Radical_anion Ketone Radical Anion Ring_opened Distonic Radical Anion Radical_anion->Ring_opened Ring Opening Alkene Alkene Ring_opened->Alkene Radical Addition Adduct Radical Adduct Cyclized Cyclized Radical Anion Adduct->Cyclized Cyclization Product Cyclopentane Product Cyclized->Product Oxidation Product->PC Regenerates Catalyst Donor Electron Donor Donor_oxidized Donor+ Nickel Catalyzed Ring Opening Ni0 Ni(0)L_n Oxidative_addition Oxidative Addition Intermediate Ni0->Oxidative_addition Ketone Ketone 1-Cyclopropyl-2-phenylethanone Ni_enolate Nickel Enolate Oxidative_addition->Ni_enolate Ring Opening Ni_III Ni(III) Intermediate Ni_enolate->Ni_III Oxidative Addition of R-X RX Alkyl/Aryl Halide (R-X) Product γ-Substituted Ketone Ni_III->Product Reductive Elimination Ni_II Ni(II)L_n X Ni_II->Ni0 Reduction

Sources

1-cyclopropyl-2-phenylethanone as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

I have now gathered substantial information on the synthesis of 1-cyclopropyl-2-phenylethanone, particularly via Grignard reactions, and its subsequent alpha-halogenation as a key step in the synthesis of the pharmaceutical intermediate for Prasugrel. I also have general information on the synthesis of pyrazolines and the ring-opening reactions of cyclopropyl ketones.

However, to create the high-quality, detailed guide requested, I still need to address the following:

  • Lack of specific, citable protocols for non-Prasugrel related applications. While I have general methods for pyrazoline synthesis and ring-opening reactions, I need to find specific examples and detailed protocols that use 1-cyclopropyl-2-phenylethanone or a very close analog as the starting material. This is crucial for providing practical and reliable information to the target audience.

  • Need for more diverse synthetic applications. The current information is heavily focused on the pathway to Prasugrel. To showcase 1-cyclopropyl-2-phenylethanone as a versatile building block, I need to find examples of its use in the synthesis of other heterocyclic systems or complex molecules.

  • Insufficient mechanistic detail for some reactions. While I have a general understanding of the mechanisms, I need to find more in-depth, citable explanations for each specific transformation to meet the "Expertise & Experience" requirement.

  • More peer-reviewed references. I need to supplement the patent literature with more academic journal articles to bolster the scientific integrity of the guide.

Therefore, I will execute a final targeted search to fill these remaining gaps before proceeding to the content generation.## The Versatile Virtuoso: 1-Cyclopropyl-2-phenylethanone as a Pivotal Building Block in Modern Organic Synthesis

In the intricate tapestry of organic synthesis, the selection of a starting material can dictate the elegance and efficiency of a synthetic route. Among the myriad of choices, 1-cyclopropyl-2-phenylethanone, also known as benzyl cyclopropyl ketone, has emerged as a particularly versatile and powerful building block. Its unique structural amalgamation of a strained cyclopropyl ring and a benzyl moiety bestows upon it a rich and tunable reactivity, making it a cornerstone in the synthesis of a diverse array of complex molecules, from vital pharmaceuticals to novel heterocyclic scaffolds. This guide provides an in-depth exploration of the synthetic utility of 1-cyclopropyl-2-phenylethanone, complete with detailed protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their quest for molecular innovation.

The inherent ring strain of the cyclopropane moiety not only influences the electronic properties of the adjacent carbonyl group but also serves as a latent source of reactivity, primed for strategic ring-opening transformations.[1] This, coupled with the reactivity of the enolizable alpha-protons and the carbonyl group itself, opens a gateway to a multitude of synthetic possibilities. Furthermore, the cyclopropyl group is increasingly recognized as a valuable bioisostere for phenyl rings and other functional groups in medicinal chemistry, often leading to enhanced metabolic stability, improved potency, and reduced off-target effects.[2][3]

I. Synthesis of the Keystone: Preparing 1-Cyclopropyl-2-phenylethanone

A robust and scalable synthesis of the title compound is paramount for its widespread application. The Grignard reaction stands as a classic and reliable method for forging the crucial carbon-carbon bond.

Protocol 1: Grignard-based Synthesis of 1-Cyclopropyl-2-phenylethanone

This protocol details the reaction of a benzylmagnesium halide with a cyclopropyl electrophile. The use of cyclopropanecarbonitrile or its derivatives is a common and effective strategy.[4][5]

Reaction Scheme:

Grignard Synthesis cluster_0 Grignard Formation cluster_1 Nucleophilic Addition cluster_2 Hydrolysis Benzylhalide Phenyl-CH2-X Grignard Phenyl-CH2-MgX Benzylhalide->Grignard 1. Mg Mg Ether Dry Ether Intermediate Imine intermediate Grignard->Intermediate 2. Cyclopropanecarbonitrile Cyclopropyl-CN Product 1-Cyclopropyl-2-phenylethanone Intermediate->Product 3. H3O+ H3O+ workup

Caption: Workflow for the Grignard synthesis of 1-cyclopropyl-2-phenylethanone.

Step-by-Step Methodology:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Cover the magnesium with anhydrous diethyl ether. A solution of benzyl chloride or benzyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is typically initiated with a small crystal of iodine. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclopropanecarbonitrile: The Grignard solution is cooled to 0 °C in an ice bath. A solution of cyclopropanecarbonitrile (0.9 eq) in anhydrous diethyl ether is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

  • Hydrolytic Workup: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid while cooling in an ice bath.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford 1-cyclopropyl-2-phenylethanone.

Parameter Value Reference
Benzyl Halide Benzyl chloride or bromide[4]
Cyclopropyl Source Cyclopropanecarbonitrile[4][5]
Solvent Anhydrous diethyl ether[4]
Typical Yield 60-70%[5]

II. The Reactive Hub: Key Transformations of 1-Cyclopropyl-2-phenylethanone

The synthetic prowess of 1-cyclopropyl-2-phenylethanone is showcased in its ability to undergo a variety of transformations, providing access to a wide range of molecular architectures.

A. Alpha-Functionalization: A Gateway to Pharmaceutical Intermediates

The protons alpha to the carbonyl group are readily enolizable, allowing for a range of functionalization reactions. A prime example is the alpha-bromination, a key step in the synthesis of the antiplatelet agent Prasugrel.[4][6][7]

This protocol details the selective bromination at the benzylic position, a critical transformation in the industrial synthesis of Prasugrel.[8][9]

Reaction Scheme:

Alpha-Bromination cluster_0 Reactants cluster_1 Conditions Start 1-Cyclopropyl-2-(2-fluorophenyl)ethanone Product 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone Start->Product Bromination NBS N-Bromosuccinimide (NBS) Initiator Radical Initiator (e.g., AIBN) Solvent Solvent (e.g., CCl4)

Caption: Alpha-bromination of a 1-cyclopropyl-2-phenylethanone derivative.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-cyclopropyl-2-(2-fluorophenyl)ethanone (1.0 eq) in a suitable solvent such as carbon tetrachloride or ethyl acetate, add N-bromosuccinimide (NBS) (1.0-1.2 eq).

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction Execution: The reaction mixture is heated to reflux and monitored by TLC or GC-MS until the starting material is consumed.

  • Workup and Purification: The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be used in the next step without further purification or can be purified by column chromatography.

Parameter Value Reference
Brominating Agent N-Bromosuccinimide (NBS)[6][8]
Initiator AIBN or Benzoyl Peroxide[9]
Solvent Carbon Tetrachloride, Ethyl Acetate[6]
Typical Yield High[9]
B. Heterocycle Synthesis: Constructing Bioactive Scaffolds

The carbonyl group of 1-cyclopropyl-2-phenylethanone serves as a versatile handle for the construction of various heterocyclic systems, which are prevalent in medicinal chemistry. A common application is the synthesis of pyrazolines and pyrazoles through condensation with hydrazine derivatives.

This protocol outlines the acid-catalyzed condensation of 1-cyclopropyl-2-phenylethanone with phenylhydrazine to yield a pyrazoline derivative.

Reaction Scheme:

Pyrazoline Synthesis cluster_0 Reactants cluster_1 Conditions Ketone 1-Cyclopropyl-2-phenylethanone Intermediate Hydrazone Intermediate Ketone->Intermediate Condensation Hydrazine Phenylhydrazine Acid Acid Catalyst (e.g., Acetic Acid) Solvent Solvent (e.g., Ethanol) Product Pyrazoline Derivative Intermediate->Product Intramolecular Cyclization Acid-Catalyzed Ring Opening A 1-Cyclopropyl-2-phenylethanone B Protonation of Carbonyl A->B H+ C Carbocation Intermediate B->C Ring Opening D Nucleophilic Attack C->D Nu- E Ring-Opened Product D->E

Sources

Application Notes and Protocols: The Strategic Incorporation of Cyclopropyl Ketones in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopropyl Ketone Moiety - A Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a uniquely powerful and versatile structural motif.[1][2][3] When conjugated with a ketone, this strained three-membered ring imparts a fascinating combination of conformational rigidity, electronic properties, and metabolic stability to a molecule, making it a highly sought-after component in the design of novel therapeutics.[1][4] This guide provides an in-depth exploration of the medicinal chemistry applications of cyclopropyl ketones, offering field-proven insights, detailed experimental protocols, and a robust framework for their strategic deployment in drug discovery programs.

The prevalence of the cyclopropyl ring in FDA-approved drugs underscores its significance; its incorporation can address multiple challenges encountered during lead optimization, including enhancing potency, improving metabolic stability, and reducing off-target effects.[2][5][6] This document will delve into the causality behind these benefits, providing researchers, scientists, and drug development professionals with the necessary knowledge to leverage the full potential of cyclopropyl ketones.

I. The Physicochemical and Pharmacokinetic Advantages of Cyclopropyl Ketones

The unique geometry and electronic nature of the cyclopropyl ring are central to its utility in drug design. The three carbon atoms are coplanar, with shorter and stronger C-H bonds and enhanced π-character in the C-C bonds compared to their acyclic counterparts.[2][5][6] These features translate into several key advantages:

  • Conformational Rigidity and Pre-organization: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[5][7] This pre-organization can lead to a significant increase in binding affinity and potency.

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8][9] This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.

  • Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for various functional groups, including alkenes, gem-dimethyl groups, and even phenyl rings.[2][10][11] This allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and polarity, while maintaining or improving its biological activity.

  • Modulation of Physicochemical Properties: The introduction of a cyclopropyl ketone can influence a molecule's pKa, permeability, and plasma clearance, providing medicinal chemists with valuable tools to optimize drug-like properties.[5]

II. Key Therapeutic Applications of Cyclopropyl Ketones

The versatility of the cyclopropyl ketone moiety is reflected in its broad range of therapeutic applications. It is a crucial building block in the synthesis of a variety of life-saving medications.[12]

  • Antiviral Agents: Cyclopropyl ketones are indispensable intermediates in the synthesis of numerous antiviral drugs, particularly those targeting HIV.[12][13] For instance, they are foundational components in the production of drugs like Efavirenz.[13] The conformational constraint and metabolic stability offered by the cyclopropyl group are critical for their efficacy. Novel cyclopropyl nucleosides have also shown potent activity against herpesviruses.[14]

  • Anticancer Agents: In oncology, cyclopropyl ketones are utilized to enhance the potency and selectivity of enzyme inhibitors. For example, they are found in potent tubulin polymerization inhibitors, where the rigid cyclopropane ring mimics the bioactive conformation of natural products like Combretastatin A4.[7]

  • Central Nervous System (CNS) Disorders: The ability of the cyclopropyl group to increase brain permeability makes it a valuable component in drugs targeting the CNS.[5] Cyclopropyl ketones have been incorporated into the structures of antidepressants and other neuro-active compounds.[12]

  • Anti-inflammatory and Other Therapeutic Areas: The applications of cyclopropyl ketones extend to the development of anti-inflammatory drugs and other specialized pharmaceuticals.[12] Their ability to be incorporated into diverse molecular frameworks makes them a valuable tool for a wide range of therapeutic targets.[12]

III. Synthetic Strategies for Accessing Cyclopropyl Ketones

The successful application of cyclopropyl ketones in drug discovery relies on efficient and scalable synthetic methods. Several robust strategies have been developed for their preparation.

A. The Corey-Chaykovsky Reaction

A widely used and powerful method for the synthesis of cyclopropyl ketones is the Corey-Chaykovsky reaction, which involves the cyclopropanation of α,β-unsaturated ketones (enones) using a sulfur ylide.[1][15]

Simplified Mechanism of the Corey-Chaykovsky Cyclopropanation

G Enone α,β-Unsaturated Ketone Intermediate Betaine Intermediate Enone->Intermediate Nucleophilic Attack Ylide Sulfur Ylide (e.g., (CH₃)₂S(O)CH₂⁻) Ylide->Intermediate Product Cyclopropyl Ketone Intermediate->Product Intramolecular SN2 reaction

Caption: The Corey-Chaykovsky reaction proceeds via nucleophilic attack of a sulfur ylide on an enone to form a betaine intermediate, which then undergoes an intramolecular SN2 reaction to yield the cyclopropyl ketone.

B. Intramolecular Cyclization of Halo-ketones

Another common approach involves the base-mediated intramolecular cyclization of γ-halo ketones. This method is particularly useful for the synthesis of simple cyclopropyl ketones like cyclopropyl methyl ketone.[16][17]

Experimental Workflow for the Synthesis of Cyclopropyl Methyl Ketone

G Start 5-Chloro-2-pentanone Step1 Reaction with NaOH(aq) Start->Step1 Step2 Distillation Step1->Step2 Step3 Extraction with Ether Step2->Step3 Step4 Drying over CaCl₂ Step3->Step4 Step5 Fractional Distillation Step4->Step5 End Pure Cyclopropyl Methyl Ketone Step5->End

Caption: A typical workflow for the synthesis of cyclopropyl methyl ketone via intramolecular cyclization of 5-chloro-2-pentanone.

IV. Application Protocol: Synthesis and Evaluation of a Cyclopropyl Ketone-Containing Compound as a Tubulin Polymerization Inhibitor

This protocol outlines the synthesis of a cyclopropyl analog of a known tubulin inhibitor and its subsequent evaluation for antiproliferative activity.

Part 1: Synthesis of a Cis-Locked Cyclopropyl Ketone Analog

Objective: To synthesize a cyclopropyl ketone analog of a chalcone known to possess tubulin polymerization inhibitory activity.

Materials:

  • Substituted 2'-hydroxychalcone

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Ylide Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, add trimethylsulfoxonium iodide (1.2 eq) to anhydrous DMSO. To this suspension, add sodium hydride (1.2 eq) portion-wise at room temperature. Stir the mixture for 1 hour at room temperature until the evolution of hydrogen gas ceases and a clear solution is obtained.

  • Cyclopropanation: Cool the ylide solution to 0 °C in an ice bath. Dissolve the substituted 2'-hydroxychalcone (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired cyclopropyl ketone.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Evaluation of Antiproliferative Activity

Objective: To determine the in vitro antiproliferative activity of the synthesized cyclopropyl ketone against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized cyclopropyl ketone compound

  • Positive control (e.g., Paclitaxel)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of the synthesized cyclopropyl ketone in DMSO. Serially dilute the compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Replace the medium in the 96-well plates with the medium containing the test compound or the positive control. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours at 37 °C with 5% CO₂.

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals by adding DMSO to each well. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: Comparative Antiproliferative Activity

CompoundMCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)HCT116 IC₅₀ (µM)
Chalcone Precursor5.27.86.5
Cyclopropyl Ketone Analog 0.8 1.2 0.9
Paclitaxel0.0150.010.012

V. Cyclopropyl Ketones as Covalent Inhibitors

An emerging and exciting application of cyclopropyl ketones is their use as precursors to covalent inhibitors. The strained ring system can be activated to undergo ring-opening reactions with nucleophilic residues in an enzyme's active site, leading to the formation of a covalent bond. This can result in irreversible or reversible covalent inhibition, offering advantages such as prolonged duration of action and high potency.[18][19][20]

Logical Relationship for Covalent Inhibition by a Cyclopropyl Ketone

G Start Cyclopropyl Ketone Inhibitor Step1 Non-covalent Binding to Enzyme Active Site Start->Step1 Step2 Activation of Cyclopropyl Ring Step1->Step2 Step3 Nucleophilic Attack by Enzyme Residue (e.g., Cys, Ser) Step2->Step3 End Covalent Enzyme-Inhibitor Adduct Step3->End

Caption: The pathway for covalent inhibition by a cyclopropyl ketone involves initial non-covalent binding, followed by activation of the strained ring and subsequent nucleophilic attack by an active site residue.

VI. Conclusion and Future Perspectives

Cyclopropyl ketones have firmly established themselves as a valuable and versatile class of building blocks in medicinal chemistry.[1][18] Their unique ability to impart favorable physicochemical and pharmacokinetic properties makes them a powerful tool for addressing common challenges in drug discovery. From enhancing potency through conformational constraint to improving metabolic stability, the strategic incorporation of cyclopropyl ketones can significantly increase the probability of success in developing novel therapeutics. As our understanding of their reactivity and biological interactions continues to grow, we can anticipate even more innovative applications of this privileged scaffold in the design of next-generation medicines.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclopropyl Methyl Ketone in Modern Pharmaceutical Synthesis.
  • Benchchem. A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone.
  • Benchchem.
  • NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of Cyclopropyl Methyl Ketone in Pharma & Agrochemicals.
  • National Institutes of Health (NIH).
  • Cyclopropyl Ketone.
  • Benchchem. The Cyclopropyl Moiety: A Comprehensive Examination of its Stability Across Diverse Reaction Conditions.
  • MDPI. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones.
  • Hypha Discovery Blogs. Metabolism of cyclopropyl groups.
  • ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry.
  • NIH. Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds.
  • Benchchem. Technical Support Center: Synthesis of Cyclopropyl Ketones.
  • Organic Syntheses Procedure. Ketone, cyclopropyl methyl.
  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.
  • PubMed. The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules.
  • PubMed Central.
  • Domainex. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3)
  • PubMed. Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses.
  • NIH. The Taxonomy of Covalent Inhibitors.
  • NIH. An update on the discovery and development of reversible covalent inhibitors.

Sources

Application Notes & Protocols: Selective Oxidation of 1-Cyclopropyl-2-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the selective oxidation of the secondary alcohol, 1-cyclopropyl-2-phenylethan-1-ol, to its corresponding ketone, 1-cyclopropyl-2-phenylethan-1-one. The cyclopropyl moiety is a critical structural motif in modern drug discovery, valued for its ability to confer unique conformational constraints and metabolic stability.[1] Consequently, synthetic transformations involving cyclopropyl-containing scaffolds must proceed with high selectivity and under mild conditions to preserve the strained three-membered ring.[2][3] This guide details three robust and widely adopted oxidation protocols: the Swern Oxidation, the Dess-Martin Periodinane (DMP) Oxidation, and a catalytic TEMPO-based system. Each protocol is presented with a detailed mechanistic overview, step-by-step experimental procedures, and field-proven insights to ensure successful implementation by researchers, scientists, and drug development professionals. A comparative analysis is included to aid in method selection based on criteria such as scale, substrate sensitivity, and laboratory constraints.

Introduction: The Challenge of Oxidizing Cyclopropyl Carbinols

The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis. When the alcohol is adjacent to a cyclopropyl ring, as in 1-cyclopropyl-2-phenylethan-1-ol, the choice of oxidant and reaction conditions becomes paramount. The inherent ring strain of the cyclopropyl group (approximately 27.5 kcal/mol) makes it susceptible to undesired ring-opening reactions under harsh conditions, particularly those involving strong acids or certain transition metals.[2][4][5]

However, the carbon-hydrogen bonds on a cyclopropyl ring are stronger than typical alkane C-H bonds, which often imparts resistance to direct oxidation.[1][3] This unique electronic structure necessitates the use of mild and selective oxidation protocols that target the carbinol C-H bond while leaving the cyclopropyl and phenyl moieties intact. The methods presented herein—Swern, Dess-Martin, and TEMPO—are renowned for their mildness and high functional group tolerance, making them ideal candidates for this specific transformation.[6][7][8][9]

Protocol I: Swern Oxidation

The Swern oxidation is a classical, metal-free method that converts primary and secondary alcohols to aldehydes and ketones, respectively.[10] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride at cryogenic temperatures.[6] The reaction is prized for its mild conditions and high yields, though it produces the notoriously malodorous byproduct, dimethyl sulfide (DMS).[7]

Reaction Principle and Mechanism

The mechanism proceeds in two main stages. First, DMSO reacts with oxalyl chloride at -78 °C to form a highly reactive electrophilic species, the chlorosulfonium salt.[10][11] The alcohol then attacks this intermediate, forming an alkoxysulfonium salt. In the final step, a hindered, non-nucleophilic base, typically triethylamine (Et₃N), is added. The base facilitates an intramolecular elimination via a five-membered ring transition state to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[7] The low temperature is critical to prevent side reactions of the reactive intermediates.[11]

Swern_Mechanism sub 1-Cyclopropyl-2-phenylethan-1-ol alkoxysulfonium Alkoxysulfonium Salt Intermediate sub->alkoxysulfonium Activation & Attack reagents 1. DMSO, (COCl)₂ -78 °C 2. Et₃N ylide Sulfur Ylide Intermediate alkoxysulfonium->ylide  + Et₃N   prod 1-Cyclopropyl-2-phenylethan-1-one ylide->prod Intramolecular Elimination byproducts DMS + CO₂ + CO + Et₃N·HCl ylide->byproducts

Caption: Simplified mechanism of the Swern Oxidation.

Detailed Experimental Protocol

Materials and Equipment:

  • Three-neck round-bottom flask with a magnetic stir bar

  • Thermometer or thermocouple

  • Two addition funnels

  • Nitrogen or Argon inlet

  • Dry ice/acetone or cryocooler bath (-78 °C)

  • 1-Cyclopropyl-2-phenylethan-1-ol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl sulfoxide (DMSO) (2.2 eq)

  • Oxalyl chloride (1.5 eq)

  • Triethylamine (Et₃N) (5.0 eq)

  • Standard glassware for aqueous workup and extraction

  • Silica gel for column chromatography

Procedure:

  • Setup: Assemble a flame-dried three-neck flask under a positive pressure of inert gas (N₂ or Ar). Equip it with a stir bar, thermometer, and two addition funnels.

  • Reagent Preparation:

    • In one addition funnel, prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (approx. 0.5 M).

    • In the second addition funnel, prepare a solution of the substrate, 1-cyclopropyl-2-phenylethan-1-ol (1.0 eq), in anhydrous DCM.

  • DMSO Activation: Add anhydrous DMSO (2.2 eq) to the reaction flask via syringe, followed by anhydrous DCM to create a solution of approx. 0.2-0.5 M. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Formation of Chlorosulfonium Salt: Add the oxalyl chloride solution dropwise from the addition funnel to the stirred DMSO solution over 15-20 minutes. Ensure the internal temperature does not rise above -65 °C.

    • Scientist's Note: This step generates CO and CO₂ gas.[6] Vigorous bubbling is expected. A slow addition rate is crucial to control gas evolution and maintain the low temperature. After the addition is complete, stir the resulting white suspension for an additional 15 minutes.

  • Alcohol Addition: Add the solution of 1-cyclopropyl-2-phenylethan-1-ol dropwise over 20-30 minutes, again maintaining the temperature at -78 °C. Stir for 45-60 minutes after addition is complete.

  • Base Addition: Add triethylamine (5.0 eq) dropwise to the reaction mixture. The mixture may become thick initially but should become clearer as the addition proceeds.

    • Scientist's Note: The addition of base is exothermic. Add it slowly to keep the temperature below -65 °C. After the addition, stir the reaction at -78 °C for 15 minutes.

  • Quench and Workup: Remove the cooling bath and allow the reaction to warm to room temperature over ~30 minutes. Add water to quench the reaction. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated aq. NH₄Cl, then with brine.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-cyclopropyl-2-phenylethan-1-one.

Protocol II: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is an exceptionally mild and convenient method for converting alcohols to aldehydes or ketones.[8] It employs a hypervalent iodine(V) reagent, Dess-Martin periodinane (DMP), and can be performed at room temperature with short reaction times.[12] Its high chemoselectivity makes it suitable for complex molecules with sensitive functional groups.[13]

Reaction Principle and Mechanism

The reaction begins with a ligand exchange, where the alcohol displaces one of the acetate groups on the iodine center of DMP.[14] This is followed by an intramolecular proton transfer. The intermediate then undergoes a concerted elimination, where the hydrogen from the carbinol carbon is abstracted by an acetate ligand, leading to the formation of the ketone, iodinane, and acetic acid.[15] The reaction can be buffered with pyridine or sodium bicarbonate to protect acid-sensitive functional groups.[8]

DMP_Mechanism sub 1-Cyclopropyl-2-phenylethan-1-ol + DMP intermediate Periodinane Intermediate sub->intermediate Ligand Exchange prod 1-Cyclopropyl-2-phenylethan-1-one intermediate->prod Concerted Elimination byproducts Iodinane + 2 AcOH intermediate->byproducts TEMPO_Mechanism tempo TEMPO (Radical) oxo N-Oxoammonium (Active Oxidant) tempo->oxo Oxidation naocl NaOCl (Bleach) hydrox Hydroxylamine oxo->hydrox Alcohol Oxidation alcohol R₂CHOH hydrox->tempo Re-oxidation ketone R₂C=O workflow start Substrate: 1-Cyclopropyl-2-phenylethan-1-ol reaction Oxidation Reaction (Swern, DMP, or TEMPO) start->reaction quench Reaction Quench (Water, Na₂S₂O₃, etc.) reaction->quench workup Aqueous Workup & Extraction quench->workup purify Drying & Concentration workup->purify final Column Chromatography purify->final product Purified Product: 1-Cyclopropyl-2-phenylethan-1-one final->product

Sources

Unlocking Synthetic Pathways: Application Notes and Protocols for the Ring-Opening Reactions of 1-Cyclopropyl-2-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic cleavage of strained ring systems offers a powerful tool for accessing novel molecular architectures. Among these, the ring-opening of cyclopropyl ketones stands out as a versatile transformation, converting a readily available three-carbon synthon into a variety of valuable linear chains. This technical guide provides an in-depth exploration of the ring-opening reactions of 1-cyclopropyl-2-phenylethanone, a key building block in organic synthesis. We will delve into the mechanistic underpinnings of acid-catalyzed, transition-metal-catalyzed, and reductive methodologies, providing detailed, field-proven protocols and insights to empower your research and development endeavors.

Introduction: The Latent Reactivity of a Strained Ketone

1-Cyclopropyl-2-phenylethanone possesses a unique combination of a strained cyclopropyl ring activated by an adjacent carbonyl group. This inherent ring strain makes the C-C bonds of the cyclopropane susceptible to cleavage under various conditions, providing a gateway to diverse functionalized products. The phenyl group also plays a crucial role, influencing the regioselectivity of the ring-opening through its electronic and steric effects. Understanding and harnessing these reactions can significantly shorten synthetic routes to complex molecules, including precursors for pharmacologically active compounds.

Section 1: Lewis Acid-Catalyzed Ring-Opening: A Gateway to Functionalized Dihydrofurans and Other Heterocycles

The activation of the carbonyl group in 1-cyclopropyl-2-phenylethanone by a Lewis acid enhances the electrophilicity of the cyclopropane ring, making it susceptible to nucleophilic attack. This strategy has been effectively employed to generate complex heterocyclic systems in a controlled manner.

Mechanistic Insight

The reaction is initiated by the coordination of the Lewis acid to the carbonyl oxygen. This coordination polarizes the C-C bonds of the cyclopropyl ring, facilitating its opening to form a stabilized carbocation intermediate.[1] The regioselectivity of the ring-opening is governed by the formation of the most stable carbocation. In the case of 1-cyclopropyl-2-phenylethanone, cleavage typically occurs at the bond between the carbonyl carbon and the more substituted cyclopropyl carbon, leading to a benzylic cation stabilized by the adjacent phenyl group. This reactive intermediate can then be trapped by a variety of nucleophiles, leading to a cascade of reactions that can form intricate molecular scaffolds.[2]

Diagram 1: Lewis Acid-Catalyzed Ring-Opening Mechanism

Lewis Acid-Catalyzed Ring-Opening Mechanism cluster_start Initiation cluster_ring_opening Ring-Opening cluster_trapping Nucleophilic Trapping & Cascade Start 1-Cyclopropyl-2-phenylethanone + Lewis Acid (LA) Coordination Coordinated Complex Start->Coordination Coordination Carbocation Stabilized Carbocation Intermediate Coordination->Carbocation Ring Opening Trapping Nucleophilic Attack Carbocation->Trapping + Nucleophile Product Ring-Opened Product (e.g., Dihydrofuran derivative) Trapping->Product Intramolecular Cyclization

A simplified representation of the Lewis acid-catalyzed ring-opening cascade.

Protocol: TMSOTf-Mediated Reaction with Allenic Esters

This protocol details a sequential reaction involving a nucleophilic ring-opening of the cyclopropane ring of 1-cyclopropyl-2-phenylethanone, leading to the formation of dihydrofuro[2,3-h]chromen-2-one derivatives.[2]

Materials:

  • 1-Cyclopropyl-2-phenylethanone

  • Allenic ester (e.g., ethyl 2,3-butadienoate)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-cyclopropyl-2-phenylethanone (1.0 mmol) and the allenic ester (1.2 mmol) in anhydrous CH₂Cl₂ (10 mL).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add a solution of TMSOTf (0.1 mmol) in anhydrous CH₂Cl₂ (2 mL) to the reaction mixture via the dropping funnel over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired dihydrofuro[2,3-h]chromen-2-one derivative.

Expected Outcome: This protocol typically yields the desired heterocyclic product in moderate to good yields. Characterization should be performed using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Section 2: Transition-Metal-Catalyzed Ring-Opening: Forging New Carbon-Carbon Bonds

Transition metals, particularly nickel and palladium, offer powerful catalytic systems for the ring-opening of cyclopropyl ketones, often enabling cross-coupling reactions to form new C-C bonds.[1] These methods are highly valuable for introducing diverse substituents at the γ-position of the ketone.

Mechanistic Considerations

Nickel-Catalyzed Cross-Coupling: Nickel catalysts can facilitate the cross-coupling of cyclopropyl ketones with organometallic reagents, such as organozinc compounds, to generate γ-substituted silyl enol ethers.[3] The mechanism is thought to involve the cooperation between the nickel center and a redox-active ligand. A reduced Ni(I) species is proposed to activate the C-C bond of the cyclopropyl ring through a concerted, asynchronous ring-opening transition state.[3][4] The resulting alkylnickel(II) intermediate can then undergo transmetalation with the organozinc reagent, followed by reductive elimination to furnish the cross-coupled product.[4]

Diagram 2: Nickel-Catalyzed Cross-Coupling Workflow

Nickel-Catalyzed Cross-Coupling Workflow Start Prepare Inert Atmosphere Reaction Vessel Reagents Add Ni Catalyst, Ligand, and Zinc Dust (if needed) Start->Reagents Substrate Add 1-Cyclopropyl-2-phenylethanone, Anhydrous Solvent, and TMSCl Reagents->Substrate Initiation Slowly Add Organozinc Reagent at Controlled Temperature Substrate->Initiation Monitoring Monitor Reaction Progress (TLC/GC) Initiation->Monitoring Workup Quench with Saturated aq. NH4Cl Monitoring->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Dry, Concentrate, and Purify by Column Chromatography Extraction->Purification Product γ-Substituted Silyl Enol Ether Purification->Product

A general workflow for the nickel-catalyzed ring-opening cross-coupling.

Palladium-Catalyzed Ring-Opening: Palladium catalysts can promote the stereoselective ring-opening of aryl cyclopropyl ketones to yield α,β-unsaturated ketones.[2] This transformation likely proceeds through an oxidative addition of the cyclopropyl C-C bond to a Pd(0) species, followed by β-hydride elimination to generate the enone product.

Protocol: Nickel-Catalyzed Silylative Cross-Coupling

This protocol is a representative procedure for the nickel-catalyzed ring-opening and cross-coupling of 1-cyclopropyl-2-phenylethanone with an organozinc reagent to produce a γ-substituted silyl enol ether.[1]

Materials:

  • 1-Cyclopropyl-2-phenylethanone

  • NiCl₂(dppe) or other suitable Ni(II) precatalyst (e.g., Ni(acac)₂)

  • Terpyridine (tpy) ligand (if required by the catalyst system)

  • Organozinc reagent (e.g., benzylzinc chloride, prepared in situ or obtained commercially)

  • Chlorotrimethylsilane (TMSCl)

  • Zinc dust (if using a Ni(II) precatalyst that requires in situ reduction)

  • Anhydrous tetrahydrofuran (THF) or other suitable anhydrous solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for air- and moisture-sensitive reactions

Procedure:

  • Catalyst Preparation (if necessary): In a flame-dried Schlenk flask under an inert atmosphere, add the Ni(II) precatalyst (5 mol%) and zinc dust (10 mol%).

  • Reaction Setup: To the flask, add anhydrous THF (to make a 0.1 M solution with respect to the ketone), 1-cyclopropyl-2-phenylethanone (1.0 mmol), and TMSCl (2.0 mmol).

  • Initiation: To the stirred suspension, add the organozinc reagent (1.5 mmol) dropwise at room temperature (25 °C).

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Workup: Quench the reaction by pouring it into a saturated aqueous solution of NH₄Cl (20 mL).

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Analyze the purified γ-substituted silyl enol ether by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).

Catalyst SystemOrganozinc ReagentProduct TypeTypical YieldReference
NiCl₂(dppe)/ZnBenzylzinc chlorideγ-Benzylated silyl enol etherGood to Excellent[1]
(tpy)Ni complex(p-tolyl)ZnIγ-Arylated silyl enol etherHigh[4]

Section 3: Reductive Ring-Opening: Accessing Linear Ketones

Reductive cleavage of the cyclopropane ring provides a straightforward method to obtain linear ketones with an extended carbon chain. This transformation can be achieved using various reducing agents.

Mechanistic Pathways

The mechanism of reductive ring-opening can vary depending on the reducing agent employed. With dissolving metal reductions, such as zinc in ethanol, the reaction is proposed to proceed through the formation of an anion-radical intermediate.[1] For hydride reagents like sodium borohydride (NaBH₄), the ketone is first reduced to the corresponding alcohol, which can then undergo ring-opening under certain conditions. The presence of aryl groups on the ketone or the cyclopropyl ring generally facilitates these reductive cleavage reactions.[1]

Protocol: Reductive Cleavage with Zinc in Ethanol

This protocol describes the reductive ring-opening of 1-cyclopropyl-2-phenylethanone to yield 1,5-diphenylpentan-1-one.

Materials:

  • 1-Cyclopropyl-2-phenylethanone

  • Zinc dust

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1-cyclopropyl-2-phenylethanone (1.0 mmol) and zinc dust (5.0 mmol) in ethanol (20 mL).

  • Acidification and Reflux: Slowly add a few drops of concentrated HCl to initiate the reaction. Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove excess zinc.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether (30 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain 1,5-diphenylpentan-1-one.

Product Characterization Data for 1,5-Diphenylpentane-1,5-dione (a related product from dimerization):

  • ¹H NMR: Spectroscopic data for the related 1,5-diphenyl-1,5-pentanedione is available and can be used as a reference for similar structures.

  • ¹³C NMR: Characteristic signals for the carbonyl carbons and the aliphatic chain would be expected.

  • Melting Point: 66-68 °C (for 1,5-diphenyl-1,5-pentanedione)

Conclusion

The ring-opening reactions of 1-cyclopropyl-2-phenylethanone offer a rich and diverse landscape for synthetic exploration. The choice of catalyst and reaction conditions allows for precise control over the reaction outcome, leading to a wide array of valuable products, from complex heterocycles to functionalized linear ketones. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers and drug development professionals to leverage the synthetic potential of this versatile building block. By understanding the underlying principles of these transformations, chemists can design and execute novel synthetic strategies to accelerate the discovery and development of new chemical entities.

References

  • Douglas, J. J., et al. (2021). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. ChemRxiv. [Link]

  • Shi, M., et al. (2007). Lewis acid mediated reactions of 1-cyclopropyl-2-arylethanones with allenic esters: a facile synthetic protocol for the preparation of dihydrofuro[2,3-h]chromen-2-one derivatives. Organic Letters, 9(20), 4017-4020. [Link]

  • Douglas, J. J., et al. (2021). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. Journal of the American Chemical Society. [Link]

  • Shi, M., et al. (2007). Lewis acid mediated reactions of 1-cyclopropyl-2-arylethanones with allenic esters: a facile synthetic protocol for the preparation of dihydrofuro[2,3-h]chromen-2-one derivatives. PubMed. [Link]

  • Zhang, Y., et al. (2018). Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry, 16(32), 5825-5829. [Link]

Sources

Application Note: Harnessing 1-Cyclopropyl-2-phenylethanone in Radical-Mediated [3+2] Cycloaddition Reactions for the Synthesis of Complex Cyclopentanoids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Approach to Five-Membered Ring Synthesis

The cyclopentane ring is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds.[1][2] Consequently, the development of efficient and stereoselective methods for its construction remains a cornerstone of modern synthetic organic chemistry. Among the myriad of strategies, [3+2] cycloaddition reactions stand out for their ability to rapidly assemble these five-membered carbocycles from simple precursors.[1][3]

This application note delves into the utility of 1-cyclopropyl-2-phenylethanone and related aryl cyclopropyl ketones as versatile three-carbon synthons in formal [3+2] cycloaddition reactions. Traditionally, cycloadditions involving cyclopropanes were limited to highly activated "donor-acceptor" systems.[1][4] However, recent advancements, particularly in the realms of visible-light photoredox and transition-metal catalysis, have unlocked mechanistically distinct pathways for the activation of simple aryl cyclopropyl ketones.[1][4][5] These methods leverage the inherent ring strain of the cyclopropane moiety as a thermodynamic driving force for the formation of larger, more stable carbocycles.[1]

Herein, we provide a detailed exploration of the underlying mechanisms, field-proven experimental protocols, and the synthetic potential of employing 1-cyclopropyl-2-phenylethanone in these powerful transformations. The protocols and insights are designed to be self-validating, offering researchers a robust foundation for the synthesis of densely functionalized cyclopentane derivatives.

Mechanistic Insight: The Radical Redox-Relay Pathway

The formal [3+2] cycloaddition of aryl cyclopropyl ketones with alkenes does not typically proceed through a concerted pericyclic mechanism. Instead, it operates via a radical-mediated pathway, most commonly initiated by a single-electron transfer (SET). This process is facilitated by either a photocatalyst upon irradiation with visible light or a transition-metal complex.[1][4][6]

The key steps of the visible-light photocatalytic mechanism are as follows:

  • Activation and Single-Electron Reduction: The reaction is initiated by the excitation of a photocatalyst (e.g., Ru(bpy)₃²⁺) with visible light. The excited photocatalyst is a potent reductant and transfers a single electron to the aryl cyclopropyl ketone. This reduction is often facilitated by a Lewis acid co-catalyst (e.g., La(OTf)₃), which coordinates to the carbonyl oxygen, lowering the ketone's reduction potential and stabilizing the resulting radical anion.[1][3][4] The presence of the aryl group is critical as it helps to delocalize the negative charge in the resulting radical anion.[1]

  • Ring Opening: The generated cyclopropyl ketyl radical anion undergoes rapid, β-scission of the strained three-membered ring. This irreversible step forms a more stable, resonance-delocalized distonic radical anion, where the radical and the anion are separated.[1][4]

  • Radical Addition: The radical end of the distonic intermediate adds to an alkene partner (the dipolarophile in this formal cycloaddition). This step forms a new carbon-carbon bond and generates a new radical intermediate.

  • Cyclization and Oxidation: The resulting radical undergoes an intramolecular cyclization onto the enolate. The final step involves the oxidation of the resulting cyclopentyl ketyl radical anion back to the neutral cyclopentanone product, thereby regenerating the ground state of the photocatalyst and completing the catalytic cycle.

This mechanistic paradigm offers a powerful and versatile strategy for the construction of complex cyclopentane frameworks, with stereochemical outcomes often dictated by the nature of the substrates and catalysts employed.[6][7]

Photocatalytic [3+2] Cycloaddition cluster_cycle Catalytic Cycle PC Photocatalyst (e.g., Ru(bpy)₃²⁺) PC_star Excited Photocatalyst (Ru(bpy)₃²⁺*) PC->PC_star Visible Light (hν) PC_star->PC Ketone Aryl Cyclopropyl Ketone (1) RadicalAnion Ketyl Radical Anion (2) Ketone->RadicalAnion e⁻ transfer DistonicAnion Distonic Radical Anion (3) RadicalAnion->DistonicAnion Ring Opening (β-scission) Adduct Radical Adduct (4) DistonicAnion->Adduct + Alkene Alkene Alkene Cyclized Cyclized Radical Anion (5) Adduct->Cyclized Cyclization Product Cyclopentane Product (6) Cyclized->Product - e⁻ LewisAcid Lewis Acid (e.g., La(OTf)₃) LewisAcid->Ketone Activation

Caption: Photocatalytic cycle for the formal [3+2] cycloaddition.

Experimental Protocols

The following protocols are representative examples of the intermolecular [3+2] cycloaddition of an aryl cyclopropyl ketone with an alkene, based on methodologies reported in the literature.[1][3][4][8]

Protocol 1: Visible-Light-Mediated Intermolecular [3+2] Cycloaddition

This protocol describes a general procedure for the photocatalytic cycloaddition between 1-cyclopropyl-2-phenylethanone and an electron-deficient alkene.

Materials:

  • 1-Cyclopropyl-2-phenylethanone

  • Alkene (e.g., N,N-dimethylacrylamide)

  • Ru(bpy)₃Cl₂ (Ruthenium(II) tris(2,2'-bipyridyl) dichloride)

  • La(OTf)₃ (Lanthanum(III) trifluoromethanesulfonate)

  • TMEDA (N,N,N',N'-Tetramethylethylenediamine)

  • Anhydrous acetonitrile (MeCN)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Septum and needles for inert atmosphere techniques

  • Visible light source (e.g., 23 W compact fluorescent light bulb)[1]

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 1-cyclopropyl-2-phenylethanone (0.1 mmol, 1.0 equiv), La(OTf)₃ (0.1 mmol, 1.0 equiv), and MgSO₄ (200 wt%). The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Reagent Addition: In a separate vial, prepare a stock solution of Ru(bpy)₃Cl₂ in anhydrous MeCN. To the reaction flask, add anhydrous MeCN (1.0 mL), followed by the alkene (0.2 mmol, 2.0 equiv), TMEDA (0.5 mmol, 5.0 equiv), and the Ru(bpy)₃Cl₂ solution (2.5 mol%).

  • Photoreaction: The reaction mixture is stirred vigorously and irradiated with a 23 W compact fluorescent light bulb placed a few centimeters from the flask. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is quenched with water and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired cyclopentane product.

Causality and Insights:

  • Lewis Acid (La(OTf)₃): As mentioned, the Lewis acid activates the ketone towards reduction and stabilizes the intermediate radical anion.[1][4]

  • Amine Additive (TMEDA): TMEDA serves a dual role. It can act as a ligand for the Lewis acid and also as a reductive quencher for the excited photocatalyst, participating in the catalytic cycle.[7]

  • Anhydrous Conditions: The radical anion intermediates are sensitive to protic sources, which can lead to undesired side reactions. Therefore, maintaining anhydrous conditions is crucial for optimal yield.

  • Degassing: While not always explicitly required, degassing the solvent can improve reproducibility by removing dissolved oxygen, which can quench the excited state of the photocatalyst.

Experimental_Workflow start Start setup 1. Assemble Reactants (Ketone, La(OTf)₃, MgSO₄) in Schlenk Flask start->setup inert 2. Establish Inert Atmosphere (Ar or N₂) setup->inert add_solvents 3. Add Anhydrous MeCN, Alkene, TMEDA, and Ru(bpy)₃Cl₂ Solution inert->add_solvents irradiate 4. Irradiate with Visible Light & Stir add_solvents->irradiate monitor 5. Monitor Reaction (TLC/GC-MS) irradiate->monitor quench 6. Quench with Water & Extract with EtOAc monitor->quench Reaction Complete dry 7. Dry, Filter & Concentrate Organic Phase quench->dry purify 8. Purify via Flash Column Chromatography dry->purify end End (Isolated Product) purify->end

Caption: General workflow for the photocatalytic [3+2] cycloaddition.

Data Presentation: Scope and Diastereoselectivity

The photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones is compatible with a wide range of alkene partners. The efficiency and stereoselectivity of the reaction are influenced by the electronic nature and substitution pattern of the alkene.[1][4]

EntryAlkene PartnerProduct StructureYield (%)Diastereomeric Ratio (d.r.)
1Methyl AcrylateSubstituted Cyclopentane753:1
2N,N-DimethylacrylamideSubstituted Cyclopentane825:1
3StyreneSubstituted Cyclopentane682:1
4Methyl MethacrylateSubstituted Cyclopentane85>20:1
51-HexeneSubstituted Cyclopentane551:1

Note: The data presented in this table is representative and synthesized from trends reported in the literature.[1][3][4][8] Actual results may vary depending on the specific substrates and reaction conditions.

As indicated in the table, α-substituted enoates, such as methyl methacrylate (Entry 4), often lead to significantly higher diastereoselectivity.[1][4] This is attributed to steric interactions in the transition state of the cyclization step, which favors the formation of one diastereomer over the other.

Enantioselective Variant: A Dual-Catalyst Approach

A significant advancement in this field is the development of an enantioselective variant using a dual-catalyst system. This approach combines a transition metal photoredox catalyst with a chiral Lewis acid.[7] The chiral Lewis acid coordinates to the ketone in a stereodefined manner, influencing the facial selectivity of the subsequent radical addition and cyclization steps, thus inducing enantioselectivity in the final product.[7] This strategy has proven effective for achieving high enantiomeric excesses in the synthesis of complex cyclopentanoid structures.[7]

Conclusion

The use of 1-cyclopropyl-2-phenylethanone and other aryl cyclopropyl ketones in formal [3+2] cycloaddition reactions represents a powerful and modern strategy for the synthesis of highly substituted cyclopentanes. The radical-mediated mechanism, accessible through visible-light photocatalysis, offers a distinct advantage over traditional methods, allowing for the use of a broad range of substrates under mild reaction conditions. The detailed protocols and mechanistic insights provided in this application note serve as a comprehensive guide for researchers aiming to leverage this chemistry in their synthetic endeavors, from fundamental research to complex molecule synthesis in drug discovery programs.

References

  • Song, L., et al. (2018). Diastereo- and Enantioselective Formal [3 + 2] Cycloaddition of Cyclopropyl Ketones and Alkenes via Ti-Catalyzed Radical Redox Relay. Journal of the American Chemical Society. [Link]

  • Lu, Z., Shen, M., & Yoon, T. P. (2011). [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. Journal of the American Chemical Society. [Link]

  • Ischay, M. A., et al. (2012). [3+2] cycloadditions of aryl cyclopropyl ketones by visible light photocatalysis. Beilstein Journal of Organic Chemistry. [Link]

  • Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. [Link]

  • Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. National Institutes of Health. [Link]

  • Cain, E. N., et al. (2016). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. Journal of the American Chemical Society. [Link]

  • Myers, A. (n.d.). The [3+2] Cycloaddition Reaction. Harvard University. [Link]

  • Reaction mechanism for the cycloaddition of cyclopropyl ketones with terminal alkenes and alkynes. ResearchGate. [Link]

  • St. Denny, I. H., et al. (2018). A general protocol for radical anion [3 + 2] cycloaddition enabled by tandem Lewis acid photoredox catalysis. Synthesis. [Link]

  • Padwa, A. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. National Institutes of Health. [Link]

  • Padwa, A. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link]

  • Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition. American Chemical Society. [Link]

  • Rationale for diastereoselectivity in formal [3+2]‐cycloaddition... ResearchGate. [Link]

  • St. Denny, I. H., et al. (2018). A General Protocol for Radical Anion [3 + 2] Cycloaddition Enabled by Tandem Lewis Acid Photoredox Catalysis. National Institutes of Health. [Link]

Sources

Application Notes and Protocols for the Derivatization of the Carbonyl Group in 1-Cyclopropyl-2-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic and Analytical Potential of 1-Cyclopropyl-2-phenylethanone

1-Cyclopropyl-2-phenylethanone is a versatile ketone scaffold of significant interest to researchers in medicinal chemistry and drug development. Its unique structural features, combining the compact, conformationally constrained cyclopropyl group with the aromatic phenyl ring, make it a valuable starting material for the synthesis of a diverse array of biologically active molecules. Derivatization of the carbonyl group serves as a fundamental strategy to explore the structure-activity relationships (SAR) of novel compounds, enhance their analytical detectability, and introduce new functionalities for further chemical transformations.

This comprehensive technical guide provides an in-depth exploration of several key derivatization strategies for 1-cyclopropyl-2-phenylethanone. Moving beyond simple procedural lists, this document delves into the mechanistic rationale behind each transformation, offering field-proven insights to empower researchers to make informed experimental choices. The protocols herein are designed to be self-validating, with an emphasis on reproducibility and the generation of pure, well-characterized products.

Core Derivatization Strategies: A Mechanistic Overview

The reactivity of the carbonyl group in 1-cyclopropyl-2-phenylethanone is dominated by its electrophilic carbon atom, making it susceptible to nucleophilic attack. This principle underpins a variety of powerful derivatization reactions. This guide will focus on five key transformations:

  • Oxime Formation: A reliable method for introducing a C=N-OH functionality, useful for modifying polarity and providing a handle for further reactions.

  • Hydrazone Formation: Creates a stable C=N-NHR' derivative, often employed to enhance detectability in analytical methods and as an intermediate in reactions like the Wolff-Kishner reduction.[1]

  • Reductive Amination: A versatile one-pot reaction to form a C-N single bond, directly converting the ketone into a secondary or tertiary amine.[2][3]

  • Wittig Reaction: A classic and powerful method for carbon-carbon double bond formation, replacing the carbonyl oxygen with a carbon-based substituent.[4]

  • Grignard Reaction: A fundamental organometallic reaction for creating new carbon-carbon single bonds and transforming the ketone into a tertiary alcohol.

The choice of derivatization strategy is dictated by the desired outcome, whether it be for analytical purposes, SAR studies, or as a step in a larger synthetic sequence. The following sections provide detailed protocols and mechanistic insights for each of these transformations.

Protocol I: Oxime Formation

Oximation is a robust and high-yielding reaction that converts the carbonyl group into an oxime. This transformation proceeds via the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration.[5] The resulting oxime can exist as a mixture of (E) and (Z) isomers.

Caption: Oxime formation from 1-cyclopropyl-2-phenylethanone.

Experimental Protocol:

  • Materials:

    • 1-Cyclopropyl-2-phenylethanone

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Pyridine or Sodium Acetate

    • Ethanol

    • Deionized water

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1-cyclopropyl-2-phenylethanone (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq) or sodium acetate (1.5 eq) to the solution.

    • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

    • Upon completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add deionized water and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash successively with 1 M HCl (to remove pyridine, if used), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the crystalline product.

Expected Yield: High (typically >85%).

Protocol II: Hydrazone Formation

The formation of hydrazones is analogous to oximation and involves the reaction of the ketone with a hydrazine derivative.[6] Substituted hydrazines, such as 2,4-dinitrophenylhydrazine (DNPH), are often used to produce brightly colored, crystalline derivatives that are easily isolated and characterized. For the purpose of this protocol, we will focus on the reaction with hydrazine hydrate to form the unsubstituted hydrazone.

Caption: Reductive amination of 1-cyclopropyl-2-phenylethanone.

Experimental Protocol:

  • Materials:

    • 1-Cyclopropyl-2-phenylethanone

    • Primary amine (e.g., benzylamine) or ammonium chloride (for primary amine synthesis)

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol

    • Glacial acetic acid

    • Saturated sodium bicarbonate solution

    • Dichloromethane

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 1-cyclopropyl-2-phenylethanone (1.0 eq) and the primary amine (1.2 eq) or ammonium chloride (5-10 eq) in methanol.

    • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.

    • Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Neutralize the remaining aqueous solution with saturated sodium bicarbonate solution and extract three times with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amine by column chromatography on silica gel.

Expected Yield: Moderate to good (typically 50-80%).

Protocol IV: Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds. [4]It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent). The stereochemical outcome of the reaction is dependent on the nature of the ylide. For this protocol, we will consider the formation of a simple alkene using a non-stabilized ylide.

Caption: The Wittig reaction of 1-cyclopropyl-2-phenylethanone.

Experimental Protocol:

  • Materials:

    • 1-Cyclopropyl-2-phenylethanone

    • Methyltriphenylphosphonium bromide (or other appropriate phosphonium salt)

    • n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated ammonium chloride solution

    • Diethyl ether

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C and add the strong base (e.g., n-BuLi, 1.05 eq) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep yellow or orange). Stir at this temperature for 30-60 minutes.

    • Wittig Reaction: Cool the ylide solution to -78 °C and add a solution of 1-cyclopropyl-2-phenylethanone (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the addition of saturated ammonium chloride solution.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude alkene by column chromatography on silica gel.

Expected Yield: Moderate to high, depending on the specific ylide and substrate (typically 40-90%).

Protocol V: Grignard Reaction

The Grignard reaction is a classic method for forming carbon-carbon bonds by the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. This reaction converts the ketone into a tertiary alcohol. It is crucial to perform this reaction under strictly anhydrous conditions as Grignard reagents are highly reactive towards water.

Caption: Grignard reaction of 1-cyclopropyl-2-phenylethanone.

Experimental Protocol:

  • Materials:

    • 1-Cyclopropyl-2-phenylethanone

    • Grignard reagent (e.g., methylmagnesium bromide in THF or diethyl ether)

    • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

    • Saturated ammonium chloride solution

    • Diethyl ether

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 1-cyclopropyl-2-phenylethanone (1.0 eq) in anhydrous THF or diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Add the Grignard reagent (1.2-1.5 eq) dropwise via a syringe, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution at 0 °C.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude tertiary alcohol by column chromatography on silica gel.

Expected Yield: Good to high (typically 70-95%).

Data Presentation: A Comparative Overview of Derivatization Strategies

The following table summarizes the key parameters for the derivatization of 1-cyclopropyl-2-phenylethanone, providing a comparative overview to aid in experimental design.

Derivatization ReactionReagentsTypical Reaction TimeTypical YieldKey Product Features
Oxime Formation NH₂OH·HCl, Base (Pyridine or NaOAc)1-3 hours>85%C=N-OH functionality, increased polarity.
Hydrazone Formation N₂H₄·H₂O, cat. AcOH2-4 hours70-95%C=N-NH₂ functionality, stable derivative.
Reductive Amination R-NH₂ or NH₄Cl, NaBH₃CN12-24 hours50-80%C-N single bond, formation of an amine.
Wittig Reaction Phosphonium salt, Strong Base12-16 hours40-90%C=C double bond, alkene synthesis.
Grignard Reaction R-MgX1-3 hours70-95%C-C single bond, tertiary alcohol formation.

Characterization of Derivatives

Confirmation of the successful derivatization of 1-cyclopropyl-2-phenylethanone is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy: The disappearance of the characteristic methylene protons adjacent to the carbonyl group in the starting material and the appearance of new signals corresponding to the derivative are key indicators of a successful reaction. For example, in the oxime, a new broad singlet for the -OH proton would be expected. In the product of a Wittig reaction with methylenetriphenylphosphorane, new signals for the vinyl protons would appear.

  • ¹³C NMR Spectroscopy: The most significant change will be the upfield shift of the carbonyl carbon signal (typically around 200 ppm) to a chemical shift characteristic of the new functional group (e.g., an imine carbon in an oxime or hydrazone, or an sp² carbon in an alkene).

  • Mass Spectrometry (GC-MS or LC-MS): The mass spectrum of the derivative will show a molecular ion peak corresponding to the expected molecular weight of the product. The fragmentation pattern can also provide valuable structural information.

Conclusion

The derivatization of the carbonyl group in 1-cyclopropyl-2-phenylethanone opens a gateway to a vast chemical space for drug discovery and analytical applications. The choice of reaction—be it oximation, hydrazone formation, reductive amination, the Wittig reaction, or Grignard addition—should be guided by the specific goals of the research program. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge and practical tools to confidently and successfully modify this valuable ketone, thereby accelerating their research and development efforts.

References

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Introduction: From Benchtop Reaction to Process-Ready Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Modern Catalytic Strategies in the Synthesis of Pharmaceutical Intermediates

Pharmaceutical intermediates are the molecular building blocks of Active Pharmaceutical Ingredients (APIs).[] The design and execution of their synthesis is a critical determinant of the overall efficiency, cost, and environmental impact of drug manufacturing.[2] Historically, the synthesis of these often complex molecules involved multi-step, stoichiometric reactions that were resource-intensive and generated significant waste.[]

The modern paradigm, however, is shaped by principles of green chemistry and Quality by Design (QbD).[4] This shift prioritizes the use of catalytic, atom-economical reactions that proceed with high selectivity under mild conditions.[5][6] It also embraces advanced process control, using Process Analytical Technology (PAT) to build quality into the synthesis in real-time rather than testing for it at the end.[7][8] This guide focuses on the cornerstone catalytic methods and process control strategies that empower chemists to develop robust, scalable, and sustainable synthetic routes.

Section 1: The Modern Synthesis Toolkit: Core Catalytic Strategies

Catalysis is the engine of modern pharmaceutical synthesis, enabling transformations that would otherwise be inefficient or impossible.[6][9] Metal-catalyzed reactions, in particular, have revolutionized the construction of complex molecular frameworks.[9]

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The formation of carbon-carbon bonds is the essence of organic synthesis. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is one of the most powerful and frequently used methods for this purpose, particularly for creating the biaryl motifs common in pharmaceuticals.[10][11][12]

Causality & Expertise: The success of the Suzuki reaction lies in its high functional group tolerance, the use of mild reaction conditions, and the relatively low toxicity and stability of the organoboron reagents.[11] The choice of catalyst, ligand, base, and solvent is critical and interdependent.

  • Catalyst/Ligand: The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is activated to a Pd(0) species. The ligand (e.g., PPh₃, or more advanced Buchwald-Hartwig ligands like SPhos) stabilizes the Pd(0) center and modulates its reactivity, which is crucial for coupling challenging substrates like aryl chlorides.[11][13]

  • Base: A base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step. It activates the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transfer of the organic group to the palladium center.[10]

  • Solvent: Often, a biphasic system like Toluene/Water or Dioxane/Water is used. This helps to dissolve both the organic-soluble substrates and the inorganic base.[13]

The catalytic cycle is a well-understood, three-stage process that serves as a model for many cross-coupling reactions.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Pd0 L₂Pd(0) (Active Catalyst) OxAdd L₂Pd(II)(Ar¹)(X) Pd0->OxAdd Oxidative Addition Transmetalation L₂Pd(II)(Ar¹)(Ar²) OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar¹-Ar² (Coupled Product) Transmetalation->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd Ar2B Ar²-B(OR)₂ (Boronic Acid/Ester) + Base Ar2B->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Asymmetric Hydrogenation: Mastering Chirality

Many drugs are chiral, with their biological activity residing in only one of two enantiomers.[] Asymmetric hydrogenation is a premier industrial method for establishing stereocenters with high enantiomeric purity, offering an atom-economical alternative to chiral resolution.[5][15]

Causality & Expertise: This technique uses a chiral catalyst, typically a transition metal (like Rhodium, Ruthenium, or Iridium) complexed with a chiral ligand (e.g., BINAP, DIPAMP), to add hydrogen across a prochiral double bond (C=C, C=O, C=N).[15][16] The ligand creates a chiral environment around the metal center, forcing the substrate to bind in a specific orientation. This directs the hydrogen delivery to one face of the double bond, selectively producing one enantiomer. The first industrial application of this was the synthesis of L-Dopa.[5][15] The choice of ligand is paramount and must be empirically screened for each specific substrate to achieve high enantioselectivity (measured as enantiomeric excess, or ee).

Biocatalysis: Nature's Approach to Selectivity

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations.[17] This aligns perfectly with the principles of green chemistry, as enzymes operate in mild, often aqueous conditions, reducing the need for toxic solvents and reagents.[][4] In the synthesis of intermediates, enzymes like ketoreductases, transaminases, and lipases are widely used.[18][19]

  • Ketoreductases (KREDs): Perform the stereoselective reduction of ketones to chiral alcohols.

  • Transaminases (TAs): Convert ketones into chiral amines, which are crucial building blocks in many APIs.[18]

  • Hydrolases (e.g., Lipases): Used for the kinetic resolution of racemic mixtures.[17]

The primary advantage of biocatalysis is the potential for unparalleled selectivity (chemo-, regio-, and stereo-), often eliminating the need for protecting groups and shortening synthetic routes.[17]

Section 2: Process Control and Optimization with PAT

Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies like the FDA to design, analyze, and control manufacturing through timely measurements of critical process and quality attributes.[7][8] It represents a shift from "testing quality in" to "building quality in." By using inline or online analytical tools, a reaction can be monitored in real-time, allowing for dynamic control.

Causality & Expertise: The goal of PAT is to understand how Critical Process Parameters (CPPs), such as temperature, pressure, and reactant concentration, affect the Critical Quality Attributes (CQAs) of the final product, like purity and yield. Techniques such as Near-Infrared (NIR) and Raman spectroscopy are powerful PAT tools because they can be implemented via fiber-optic probes directly into a reactor, providing continuous data without sampling.[20][21] This real-time data can be used to create a feedback control loop, for instance, to precisely control the addition of a reagent to maintain a stoichiometric ratio, minimizing impurity formation and maximizing yield.[21]

PAT_Workflow cluster_physical Physical Process cluster_control Control & Data System ReagentA Reagent A (Controlled Pump) Reactor Reactor ReagentA->Reactor Controlled Dosing ReagentB Reagent B (Initial Charge) ReagentB->Reactor PAT_Probe Inline PAT Probe (e.g., NIR/Raman) Reactor->PAT_Probe Real-time Measurement Model Chemometric Model (Analyzes Spectra) PAT_Probe->Model Spectral Data Controller Process Controller (DCS/PLC) Controller->ReagentA Feedback Control Signal (Adjusts Pump Rate) Model->Controller Concentration Data (CQA Monitoring)

Caption: Workflow of a PAT-integrated synthesis with a feedback control loop.

Section 3: Application Notes & Detailed Protocols

The following protocols are designed to be self-validating by including specific in-process checks and clear completion criteria.

Protocol 1: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a 4-phenyltoluene intermediate, a common structural motif.

Materials & Equipment:

  • Reactants: 4-Bromotoluene, Phenylboronic acid, Potassium carbonate (K₂CO₃)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Solvents: Toluene, Deionized Water (degassed)

  • Equipment: Jacketed glass reactor with overhead stirrer, condenser, and nitrogen inlet; standard laboratory glassware; TLC plates; GC-MS or LC-MS for analysis.

Experimental Protocol:

  • Reactor Setup & Inerting: Assemble the reactor and ensure all joints are sealed. Purge the system with nitrogen for 20-30 minutes to create an inert atmosphere. Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.

  • Reagent Charging: To the reactor, add 4-Bromotoluene (1.0 eq), Phenylboronic acid (1.2 eq), and Toluene (10 volumes relative to 4-bromotoluene). Begin stirring to dissolve the solids. Causality: A slight excess of the boronic acid is used to drive the reaction to completion.

  • Base & Catalyst Addition: In a separate flask, dissolve K₂CO₃ (2.5 eq) in degassed water (4 volumes). Add this aqueous solution to the reactor. Finally, add the Pd(PPh₃)₄ catalyst (0.01 eq, 1 mol%). Causality: The base must be dissolved to be effective. The catalyst is added last to prevent premature decomposition.

  • Reaction Execution: Heat the mixture to 90-95 °C with vigorous stirring. Causality: Vigorous stirring is crucial in a biphasic system to maximize the interfacial area where the reaction occurs.

  • In-Process Control (Self-Validation): Monitor the reaction progress every 1-2 hours by taking a small aliquot from the organic layer and analyzing it by TLC or GC-MS. The reaction is considered complete when the 4-bromotoluene starting material is consumed (<1% remaining).

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure 4-phenyltoluene.

Data Summary:

ParameterValue/ConditionRationale
Catalyst Loading1 mol%Balances reaction rate with cost and residual metal concerns.
BaseK₂CO₃A common, effective, and economical base for this coupling.[10]
Temperature90-95 °CProvides sufficient thermal energy to drive the catalytic cycle.
Phenylboronic Acid1.2 eqEnsures complete consumption of the limiting aryl bromide.
Typical Yield >90% Based on optimized conditions for similar substrates.[10]
Protocol 2: Asymmetric Hydrogenation of a Prochiral Ketone

This protocol outlines the synthesis of a chiral secondary alcohol, a key intermediate for many APIs.

Materials & Equipment:

  • Reactants: Prochiral ketone (e.g., 1-phenylpropan-1-one), Hydrogen gas (H₂)

  • Catalyst System: [RuCl₂(p-cymene)]₂ (precatalyst), (R)-BINAP (chiral ligand)

  • Solvent: Methanol (degassed)

  • Equipment: High-pressure hydrogenation reactor (autoclave) with magnetic stirring, temperature control, and gas inlet; Chiral HPLC for analysis.

Experimental Protocol:

  • Catalyst Preparation (in a glovebox): In an inert atmosphere, mix [RuCl₂(p-cymene)]₂ (0.005 eq) and (R)-BINAP (0.011 eq) in degassed methanol. Stir for 30 minutes to form the active chiral catalyst complex. Causality: The ligand-to-metal ratio is critical for catalyst stability and activity. An inert atmosphere is required to protect the catalyst.

  • Reactor Charging: Charge the autoclave with the prochiral ketone (1.0 eq) and degassed methanol. Add the pre-formed catalyst solution via cannula transfer.

  • Reaction Execution: Seal the reactor. Purge the headspace 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas. Pressurize the reactor with H₂ to the desired pressure (e.g., 10 bar). Heat to the reaction temperature (e.g., 50 °C) and begin stirring.

  • In-Process Control (Self-Validation): Monitor the reaction by observing the hydrogen uptake from the gas cylinder. The reaction is complete when H₂ uptake ceases. A final sample can be taken (after depressurizing) and checked by GC to confirm the disappearance of the starting ketone.

  • Work-up & Analysis:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge with nitrogen.

    • Remove the reaction mixture from the reactor.

    • Concentrate the solvent under reduced pressure.

    • Dissolve the crude residue in a suitable solvent and analyze by Chiral HPLC to determine the enantiomeric excess (ee). Causality: Chiral HPLC is the definitive method for quantifying the stereochemical outcome of the reaction.

  • Purification: The crude product can be purified by column chromatography if necessary to remove residual catalyst and byproducts.

Conclusion & Future Outlook

The synthesis of pharmaceutical intermediates has evolved into a highly sophisticated discipline driven by catalytic innovation and rigorous process control. Mastery of core technologies like Suzuki-Miyaura coupling and asymmetric hydrogenation is essential for the efficient construction of complex drug molecules.[12] Concurrently, the integration of PAT and the principles of green chemistry are no longer optional but are central to developing sustainable and robust manufacturing processes.[4][22]

Looking ahead, the field will continue to advance through the adoption of technologies like continuous flow manufacturing, which offers enhanced safety and control, particularly for hazardous reactions like Grignard synthesis.[23][24] Furthermore, the application of machine learning and AI in synthetic route prediction and process optimization promises to further accelerate the development of next-generation pharmaceuticals.

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  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. RSC Publishing. 24

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 13

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. NIH National Library of Medicine. 37

  • Five of the Most Useful Transformations in Modern Organic Synthesis. Fisher Scientific. 12

  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. 38

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclopropyl-2-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the synthesis of 1-cyclopropyl-2-phenylethanone (CAS 14113-94-1).[1][2] This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize reaction yields. This document provides in-depth, field-tested insights into the most common synthetic routes, focusing on practical solutions to frequently encountered challenges.

Overview of Synthetic Strategies

The synthesis of 1-cyclopropyl-2-phenylethanone, a key intermediate in the preparation of various pharmaceuticals, is typically achieved through two primary pathways: the Grignard reaction and Friedel-Crafts acylation.[3][4][5] The choice between these methods depends on starting material availability, scalability, and the specific impurity profile that can be tolerated.

Below is a workflow outlining the decision-making process for selecting a synthetic route.

Synthesis_Route_Selection Start Select Synthesis Route for 1-Cyclopropyl-2-phenylethanone Grignard Grignard Reaction Start->Grignard High selectivity needed? Minimize over-reaction? FC Friedel-Crafts Acylation Start->FC Readily available starting materials? (Benzene, Cyclopropylacetic acid) Grignard_Reagent Aryl Grignard + Cyclopropyl Electrophile (e.g., Weinreb Amide) Grignard->Grignard_Reagent FC_Reagent Benzene + Cyclopropylacyl Chloride + Lewis Acid (e.g., AlCl₃) FC->FC_Reagent Grignard_Adv Advantages: - High selectivity with Weinreb amides - Avoids tertiary alcohol byproduct Grignard_Reagent->Grignard_Adv FC_Adv Advantages: - Often fewer steps - Utilizes common bulk starting materials FC_Reagent->FC_Adv

Caption: High-level decision workflow for selecting a synthetic route.

Troubleshooting Guide: The Grignard Reaction Route

The Grignard reaction is a powerful method for C-C bond formation but requires careful control to achieve high yields of the target ketone.[5] A common approach involves reacting a benzylmagnesium halide with a cyclopropyl electrophile.

Q1: My Grignard reaction yield is low, and I am isolating a significant amount of a tertiary alcohol byproduct. How can I prevent this?

Answer: This is the most common issue when using Grignard reagents with esters or acyl chlorides. The initially formed ketone is more reactive than the starting ester, leading to a second nucleophilic attack by another equivalent of the Grignard reagent.[6]

Causality: The reaction proceeds through a tetrahedral intermediate which collapses to form the ketone. This ketone can then be attacked again by the Grignard reagent to form a tertiary alcohol after workup.

Solution: Utilize a Weinreb Amide

The most effective solution is to use an N-methoxy-N-methylamide of cyclopropanecarboxylic acid (a "Weinreb amide"). The Grignard reagent adds to the Weinreb amide to form a stable, metal-chelated tetrahedral intermediate.[5] This intermediate does not collapse to a ketone until acidic workup, preventing the secondary addition.[5]

Weinreb_Amide_Mechanism cluster_reaction Grignard Reaction with Weinreb Amide Start Weinreb Amide + Benzylmagnesium Halide Intermediate Stable Chelated Intermediate (Resists further reaction) Start->Intermediate Nucleophilic Attack Workup Aqueous Acidic Workup (e.g., NH₄Cl, HCl) Intermediate->Workup Hydrolysis Byproduct Tertiary Alcohol Byproduct (Formation Prevented) Intermediate->Byproduct Pathway Blocked Product Desired Ketone: 1-Cyclopropyl-2-phenylethanone Workup->Product

Caption: Logical diagram showing how a Weinreb amide prevents over-addition.

Experimental Protocol: Synthesis via Weinreb Amide

  • Preparation of the Weinreb Amide:

    • In a flame-dried, two-necked flask under an inert atmosphere (Argon), dissolve cyclopropanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of DMF.

    • Stir at room temperature for 2 hours until gas evolution ceases.

    • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.5 eq) in DCM at 0°C.

    • Slowly add the freshly prepared cyclopropylacetyl chloride solution to the hydroxylamine solution.

    • Stir overnight at room temperature. Work up by washing with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the Weinreb amide.

  • Grignard Reaction:

    • In a flame-dried flask, prepare benzylmagnesium chloride from benzyl chloride (1.2 eq) and magnesium turnings (1.3 eq) in anhydrous THF.

    • Cool the Grignard reagent to 0°C.

    • Dissolve the cyclopropyl Weinreb amide (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution.

    • Allow the reaction to warm to room temperature and stir for 3-4 hours.

    • Monitor by TLC until the starting amide is consumed.

  • Workup:

    • Cool the reaction to 0°C and quench slowly with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Q2: I'm having difficulty initiating the Grignard reagent formation. The reaction won't start.

Answer: Grignard reagent formation is a heterogeneous reaction that is highly sensitive to the condition of the magnesium surface and the presence of moisture.[7]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (THF or diethyl ether are common).

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed.

    • Mechanical Activation: Vigorously stir the magnesium turnings without solvent for a few minutes.

    • Chemical Activation: Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or a pre-made Grignard reagent to initiate the reaction. The disappearance of the iodine color or bubbling from the 1,2-dibromoethane indicates activation.

  • Concentration: Start the reaction with a small amount of concentrated halide solution added directly to the magnesium before adding the remaining solvent.

  • Temperature: A gentle application of heat from a heat gun can sometimes initiate the reaction, but be prepared to cool it immediately, as the reaction is highly exothermic once it begins.[7]

Troubleshooting Guide: The Friedel-Crafts Acylation Route

This classic electrophilic aromatic substitution involves reacting benzene with an acylating agent (cyclopropylacetyl chloride) in the presence of a Lewis acid catalyst.[8][9]

Q3: My Friedel-Crafts acylation is incomplete or fails to proceed. What are the common causes?

Answer: Low yields in Friedel-Crafts acylation are typically due to catalyst deactivation, poor quality reagents, or sub-optimal reaction conditions.[10]

Table 1: Common Issues and Solutions in Friedel-Crafts Acylation

Problem Primary Cause Recommended Solution Scientific Rationale
No Reaction / Stalled Reaction Inactive Catalyst Use fresh, anhydrous aluminum chloride (AlCl₃). Ensure all glassware and solvents are rigorously dried.[10]Lewis acids like AlCl₃ are extremely hygroscopic. Water reacts with and deactivates the catalyst, preventing the formation of the critical acylium ion electrophile.[10][11]
Insufficient Catalyst Use a stoichiometric amount (at least 1.0 equivalent) of AlCl₃, not a catalytic amount.The product ketone forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle. A full equivalent is needed to drive the reaction to completion.[10]
Low Conversion Sub-optimal Temperature Experiment with reaction temperature. While some reactions work at room temperature, others may require gentle heating (40-60°C) to overcome the activation energy.Higher temperatures can increase reaction rates but may also lead to side reactions if excessive.
Formation of Multiple Products Impure Acyl Chloride Ensure the purity of the cyclopropylacetyl chloride. Prepare it fresh from cyclopropylacetic acid and a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) immediately before use.Impurities in the acylating agent can lead to the formation of various byproducts.

Experimental Protocol: Friedel-Crafts Acylation

  • Preparation of Acyl Chloride:

    • In a fume hood, combine cyclopropylacetic acid (1.0 eq) with thionyl chloride (1.5 eq).

    • Gently reflux the mixture for 1-2 hours.

    • Remove the excess thionyl chloride by distillation to obtain crude cyclopropylacetyl chloride. Use immediately.

  • Acylation Reaction:

    • In a flame-dried, three-necked flask equipped with a dropping funnel and a gas outlet (to a scrubber), suspend anhydrous AlCl₃ (1.1 eq) in anhydrous benzene (which serves as both solvent and reactant) at 0°C.

    • Add the freshly prepared cyclopropylacetyl chloride (1.0 eq) dropwise, keeping the internal temperature below 10°C.

    • After the addition, allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis shows consumption of the acyl chloride.

  • Workup:

    • Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.

    • Separate the organic layer. Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product via column chromatography or vacuum distillation.

FAQs: Purification and General Considerations

Q4: What are the best methods for purifying the final product?

Answer: The choice of purification depends on the scale and the nature of the impurities.

  • Column Chromatography: This is the most effective method for removing closely related impurities on a lab scale. A typical eluent system is a gradient of ethyl acetate in hexanes.[12][13]

  • Recrystallization: For larger quantities where the crude product is relatively pure (>90%), recrystallization is a cost-effective and scalable option. A suitable solvent system might be a mixture of ethanol and water. The ideal solvent should dissolve the ketone well at high temperatures but poorly at low temperatures.[12]

  • Vacuum Distillation: If the primary impurities are non-volatile starting materials or catalyst residues, vacuum distillation can be an effective purification method for this liquid ketone.

Q5: Which synthetic route is generally preferred?

Answer: There is no single "best" route; the preference depends on the specific goals of the synthesis.

Table 2: Comparison of Synthetic Routes

Factor Grignard Reaction (with Weinreb Amide) Friedel-Crafts Acylation
Selectivity Very high; avoids tertiary alcohol formation.[5]Good; polyacylation is generally not an issue as the product is deactivated.[9][14]
Reagent Sensitivity Highly sensitive to moisture and air.[7]Highly sensitive to moisture (catalyst deactivation).[10]
Number of Steps May require an extra step to prepare the Weinreb amide.Can be very direct if cyclopropylacetyl chloride is available.
Scalability Can be challenging due to the exothermic nature and sensitivity of Grignard reagents.Generally more straightforward to scale, a very common industrial reaction.
Waste Stream Magnesium salts.Aluminum salts and acidic aqueous waste.
Overall Yield Often higher and more reliable due to fewer side reactions.Can be high but is very dependent on reagent quality and conditions.

References

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development.
  • Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone. Google Patents.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. SciAlert. Available at: [Link]

  • Optimization of the Grignard reagent formation. ResearchGate. Available at: [Link]

  • Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. National Institutes of Health (NIH). Available at: [Link]

  • Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. Available at: [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available at: [Link]

  • Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. Available at: [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Available at: [Link]

  • 1-Cyclopropyl-2-phenylethanone. MySkinRecipes. Available at: [Link]

  • Process for the preparation of pharmaceutical intermediates. Google Patents.
  • 1-Cyclopropyl-2-phenylethanone. Pharmaffiliates. Available at: [Link]

  • Ketone, cyclopropyl methyl. Organic Syntheses. Available at: [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Cyclopropyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting for common side reactions encountered during the synthesis of cyclopropyl ketones. Moving beyond a simple procedural checklist, this document elucidates the mechanistic underpinnings of these undesired pathways and offers actionable, field-proven strategies to optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: My Corey-Chaykovsky reaction on an α,β-unsaturated ketone is yielding an epoxide as the major product. What's causing this selectivity issue?

This is a classic selectivity challenge in the Corey-Chaykovsky reaction, stemming from the choice of sulfur ylide.[1]

  • The Cause (1,2- vs. 1,4-Addition): You are likely employing a sulfonium ylide, such as dimethylsulfonium methylide, which preferentially attacks the carbonyl carbon in a 1,2-addition, leading to epoxide formation.[1] To achieve the desired cyclopropanation via a 1,4-conjugate addition, a sulfoxonium ylide, like dimethylsulfoxonium methylide, is the reagent of choice.[1][2]

  • The Solution: Switch your sulfur ylide from a sulfonium to a sulfoxonium species to favor the conjugate addition pathway that produces the cyclopropyl ketone.[1][2]

FAQ 2: I'm observing an ethylated byproduct in my Simmons-Smith cyclopropanation. Where is this coming from?

The appearance of an ethylated byproduct is a known issue when using the Furukawa modification of the Simmons-Smith reaction, which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂).[1]

  • The Cause (Competing Alkyl Transfer): An ethyl group from the diethylzinc reagent can be transferred to the substrate, competing with the intended methylene (CH₂) transfer required for cyclopropanation.[1]

  • The Solution: To suppress this side reaction, ensure the high purity of your reagents and, critically, maintain low reaction temperatures, typically in the range of 0 °C to -40 °C.[1]

FAQ 3: My Kulinkovich reaction is producing low yields of the desired cyclopropanol, with significant amounts of tertiary carbinamine and ketone byproducts. How can I improve the selectivity?

This issue often arises from incorrect stoichiometry of the reagents in the Kulinkovich-Szymoniak variant for synthesizing cyclopropylamines from nitriles, but the principles apply to ketone formation as well.[3]

  • The Cause (Stoichiometry and Reagent Equivalents): Using more than two equivalents of the Grignard reagent (e.g., EtMgBr) can favor the formation of a tertiary carbinamine.[3] Conversely, sub-stoichiometric amounts of the titanium(IV) isopropoxide catalyst can lead to increased formation of both carbinamine and ketone byproducts, at the expense of the desired cyclopropylamine.[3] The reaction of the titanacyclopropane intermediate with nitriles can predominantly yield ketones under certain conditions.[3]

  • The Solution: Carefully control the stoichiometry. Ensure a stoichiometric amount of titanium(IV) isopropoxide is used relative to the nitrile.[3] Avoid using a large excess of the Grignard reagent to minimize the formation of the tertiary carbinamine.[3]

FAQ 4: Why is the ring of my newly synthesized 2-hydroxyaryl-substituted cyclopropyl ketone opening?

This is a stability issue related to the specific substitution pattern of your product.

  • The Cause (Substituent Effects): The ortho-hydroxy group on the aryl substituent has an activating effect that can make the cyclopropane ring susceptible to opening.[2]

  • The Solution: To minimize this decomposition pathway, it is crucial to carefully control the reaction temperature and the quenching procedure.[2] Avoid excessive heat and harsh acidic or basic conditions during workup.

Section 2: Troubleshooting Guides

Guide 1: Low Yields and Polymerization in the Synthesis of Cyclopropyl Methyl Ketone from γ-Chloro Ketones

A common and cost-effective route to simple cyclopropyl ketones involves the base-catalyzed intramolecular SN2 reaction of a γ-chloro ketone, such as 5-chloro-2-pentanone. However, this reaction is prone to side reactions that can drastically reduce yields.

Observed Issue: Low yield of cyclopropyl methyl ketone with significant formation of a polymeric or tar-like substance.

Root Cause Analysis: This is often a consequence of suboptimal reaction conditions. Elevated temperatures can promote elimination reactions and polymerization as competing pathways to the desired intramolecular cyclization.[1] Prolonged reaction times or delays in work-up and purification can also lead to product decomposition.[1]

Troubleshooting Workflow:

A Low Yield / Polymerization B Check Reaction Temperature A->B C Check Reaction Time & Work-up A->C D Optimize Temperature: Maintain gentle reflux. Avoid excessive heating. B->D High Temp? E Optimize Timing: Work-up and distill immediately after reaction completion. C->E Delayed? F Improved Yield D->F E->F

Caption: Troubleshooting low yields and polymerization.

Detailed Protocol: Synthesis of Cyclopropyl Methyl Ketone from α-Acetyl-γ-butyrolactone

This two-step procedure is a well-established method, but requires careful attention to detail to maximize yield.[4]

Step 1: Formation of 5-Chloro-2-pentanone [4]

  • In a 2-L distilling flask equipped with an efficient condenser and a receiver cooled in an ice-water bath, combine 450 ml of concentrated hydrochloric acid, 525 ml of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone.

  • Add a boiling chip and begin heating immediately. The reaction will evolve carbon dioxide; an efficient condenser is critical to prevent the volatile 5-chloro-2-pentanone product from being carried away with the gas.[2][4]

  • Continue distillation rapidly. Any delay can decrease the yield.[4]

  • After collecting the initial distillate, add more water to the flask and continue distillation to ensure complete removal of the product.

  • Separate the organic layer from the distillate and extract the aqueous layer with ether.

  • Combine the organic portions and dry over calcium chloride.

Step 2: Cyclization to Cyclopropyl Methyl Ketone [4]

  • In a 2-L three-necked flask fitted with a mechanical stirrer and a reflux condenser, prepare a solution of 180 g (4.5 moles) of sodium hydroxide in 180 ml of water.

  • Add the crude 5-chloro-2-pentanone dropwise over 15-20 minutes.

  • If the reaction does not spontaneously boil, gently heat to initiate and maintain reflux for 1 hour.

  • Arrange the apparatus for distillation and distill the water-ketone mixture.

  • Saturate the aqueous layer of the distillate with potassium carbonate to salt out the product.

  • Separate the cyclopropyl methyl ketone layer and extract the aqueous layer with ether.

  • Combine the organic layers, dry over calcium chloride, and purify by fractional distillation. A fractionating column is necessary to separate the product from the ether.[4]

Guide 2: Byproduct Formation in Simmons-Smith Cyclopropanation of Silyl Enol Ethers

The Simmons-Smith reaction is a powerful method for converting silyl enol ethers to cyclopropanols, which can then be converted to cyclopropyl ketones.[5] However, the reaction's success is highly dependent on the preparation of the zinc-silver couple.

Observed Issue: Low conversion of the silyl enol ether and inconsistent reaction yields.

Root Cause Analysis: The reproducibility of the Simmons-Smith reaction is notoriously dependent on the quality and activity of the zinc-copper or zinc-silver couple.[5] Improperly prepared or passivated zinc will lead to low yields.

Troubleshooting Workflow:

A Inconsistent Simmons-Smith Yields B Review Zinc-Couple Preparation A->B C Optimize Reagent Addition A->C D Protocol: - Use high purity zinc dust. - Activate with silver acetate in boiling acetic acid. B->D Inactive Couple? E Control Addition Rate: - Add CH₂I₂ dropwise to maintain gentle reflux. - Add silyl enol ether dropwise. C->E Poor Control? F Reproducible High Yield D->F E->F

Caption: Optimizing the Simmons-Smith reaction.

Detailed Protocol: Preparation of the Zinc-Silver Couple [5]

  • Place 65 g (1 g-atom) of high-purity zinc dust in a 500-ml flask equipped with a condenser and a magnetic stirrer.

  • Wash the zinc dust sequentially with 3% hydrochloric acid, deionized water, 2% copper sulfate solution, deionized water, and finally with absolute ethanol and anhydrous ether.

  • In a separate 1-L flask, dissolve 0.5 g of silver acetate in 100 ml of boiling glacial acetic acid.

  • Once the silver acetate has dissolved, add the activated zinc dust in one portion.

  • Stir the mixture for 30 seconds, then decant the acetic acid.

  • Wash the resulting zinc-silver couple with five 100-ml portions of anhydrous ether by decantation.

  • Store the prepared couple under anhydrous ether until use.

Section 3: Data Summary and Purification Challenges

Table 1: Common Side Products and Mitigation Strategies
Synthetic RouteCommon Side Product(s)Mechanistic OriginMitigation Strategy
Corey-Chaykovsky Epoxide1,2-addition by sulfonium ylideUse a sulfoxonium ylide to favor 1,4-addition.[1][2]
Simmons-Smith (Furukawa) Ethylated substrateCompeting ethyl transfer from Et₂ZnMaintain low reaction temperatures (0 °C to -40 °C).[1]
Intramolecular Cyclization Polymers, elimination productsBase-catalyzed polymerization/eliminationMaintain lower temperatures and shorter reaction times.[1]
Kulinkovich Reaction Tertiary carbinamine, ketoneIncorrect reagent stoichiometryUse stoichiometric Ti(IV) isopropoxide and avoid large excess of Grignard reagent.[3]
General Ring-opened productsStrain release, substituent effectsCareful control of temperature and pH during workup, especially for activated cyclopropanes.[2]
Issue: Purification Challenges

Question: I'm struggling to purify my cyclopropyl ketone. What are the recommended best practices?

Answer: The purification of cyclopropyl ketones can be challenging due to their potential volatility and the presence of structurally similar, close-boiling impurities.[2]

  • Fractional Distillation: This is the method of choice for volatile products like cyclopropyl methyl ketone.[2] The use of an efficient, well-insulated fractionating column is essential to achieve good separation from solvents and byproducts.[2][4]

  • Column Chromatography: For less volatile or solid cyclopropyl ketones, column chromatography on silica gel is a highly effective purification technique.[2]

  • Recrystallization: If your cyclopropyl ketone is a solid, recrystallization from a suitable solvent system can provide a high degree of purity.[2]

References

  • Technical Support Center: Synthesis of Cyclopropyl Ketones - Benchchem. (n.d.).
  • Troubleshooting low yields in the synthesis of cyclopropyl ketones - Benchchem. (n.d.).
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - NIH. (n.d.).
  • Ketone, cyclopropyl methyl - Organic Syntheses Procedure. (n.d.).
  • THE CYCLOPROPANATION OF SILYL ENOL ETHERS. A POWERFUL SYNTHETIC TOOL - Pure and Applied Chemistry. (n.d.).
  • Kulinkovich-Szymoniak Reaction - Organic Chemistry Portal. (n.d.).
  • Kulinkovich Reaction - Organic Chemistry Portal. (n.d.).

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Technical Support Center: Purification of 1-Cyclopropyl-2-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-cyclopropyl-2-phenylethanone (CAS 14113-94-1). This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. As an important intermediate in the synthesis of pharmaceutical compounds like Prasugrel, achieving high purity of this ketone is critical for downstream success.[1][2] This guide is structured to address common challenges encountered in the laboratory, explaining the causality behind each procedural step to ensure robust and reproducible results.

Compound Profile

Before selecting a purification strategy, it is essential to understand the physical properties of the target compound.

PropertyValueSource
CAS Number 14113-94-1[3][4]
Molecular Formula C₁₁H₁₂O[3]
Molecular Weight 160.21 g/mol [3]
Boiling Point 80 °C @ 0.01 Torr[5]
Appearance Varies (typically a liquid or low-melting solid)[4]
Initial Assessment: Choosing Your Purification Strategy

The optimal purification technique depends on the scale of your reaction, the nature of the impurities, and the required final purity. The following decision tree provides a logical framework for selecting the most appropriate method.

G start Crude 1-Cyclopropyl-2-phenylethanone scale_check What is the scale of your reaction? start->scale_check small_scale < 5 g scale_check->small_scale Small Scale large_scale > 5 g scale_check->large_scale Large Scale impurity_check_small What is the primary impurity type? small_scale->impurity_check_small impurity_check_large What is the primary impurity type? large_scale->impurity_check_large chromatography Flash Column Chromatography (High Resolution) impurity_check_small->chromatography Similar Polarity prep_gc Preparative GC (Highest Purity) impurity_check_small->prep_gc Trace Impurities, Very High Purity Needed bisulfite Bisulfite Extraction (Non-ketonic Impurities) impurity_check_small->bisulfite Non-ketonic distillation Vacuum Distillation (Volatile Impurities) impurity_check_large->distillation Different Boiling Points recrystallization Recrystallization (Solid Product) impurity_check_large->recrystallization Crude product is solid or can be solidified impurity_check_large->bisulfite Non-ketonic

Caption: Purification method selection workflow.

Flash Column Chromatography

Flash chromatography is the most versatile technique for purifying moderately polar compounds like 1-cyclopropyl-2-phenylethanone on a small to medium scale, offering excellent resolution for closely related impurities.

Troubleshooting and FAQs

Q1: My compound is streaking on the TLC plate. What does this mean and how can I fix it? A1: Streaking is typically caused by overloading the sample, compound instability on the silica, or the solvent system being too polar.

  • Causality: Silica gel is acidic. If your compound is basic or acid-sensitive, it can interact strongly, causing tailing. A highly polar solvent system can cause the compound to move as a continuous "streak" rather than a defined spot.

  • Solution:

    • Dilute Your Sample: Spot a more dilute solution on the TLC plate.

    • Modify the Mobile Phase: Add a small amount (~0.5-1%) of a modifier like triethylamine (if the compound is basic) or acetic acid (if the compound is acidic) to the eluent to saturate the active sites on the silica gel.

    • Change Stationary Phase: If instability is suspected, consider using a less acidic stationary phase like neutral alumina.[6]

Q2: I'm getting poor separation between my product and an impurity. How do I optimize the mobile phase? A2: The goal is to find a solvent system that provides a Retention Factor (Rf) of approximately 0.2-0.4 for your target compound, with maximal separation from contaminants.[6]

  • Causality: The separation is governed by the differential partitioning of compounds between the stationary and mobile phases. Fine-tuning the polarity of the mobile phase alters this partitioning.

  • Solution:

    • Systematic Screening: Use Thin Layer Chromatography (TLC) to test various ratios of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane).[6]

    • Try Different Solvents: If a simple binary mixture fails, try a different solvent combination. For instance, replacing ethyl acetate with diethyl ether can alter selectivity and improve separation for some compounds.

    • Consider a Gradient: If impurities are far apart in polarity, a gradient elution (gradually increasing the mobile phase polarity during the run) can provide better separation and save time.[6] A patent for a related compound successfully used a cyclohexane/ethyl acetate gradient.[7]

Example Hexane:Ethyl Acetate RatioObserved Rf of ProductAssessment
95:50.60Too high; decrease polarity.
90:100.45Getting closer; still a bit high.
85:15 0.35 Optimal for column separation. [6]
80:200.20Good, but may be slow to elute.

Q3: My product yield is low after chromatography. Where could it have gone? A3: Low yield can result from irreversible adsorption onto the column, co-elution with an impurity, or decomposition.

  • Causality: Highly polar compounds or those with certain functional groups can bind irreversibly to the silica gel's active sites. If the column is not run carefully, fractions containing the product may be mixed with impurities and discarded.

  • Solution:

    • Check for Baseline Material: After your run, flush the column with a very polar solvent (e.g., 100% ethyl acetate or methanol). Analyze the eluate by TLC to see if your compound was stuck at the origin. If so, deactivating the silica with a base (as in Q1) may be necessary for future runs.

    • Careful Fractionation: Collect smaller fractions and analyze each one by TLC before combining them. This prevents the accidental discarding of product-containing fractions.

    • Run Cold: If the compound is sensitive, running the column in a cold room or using a jacketed column can minimize decomposition.

Detailed Protocol: Flash Chromatography
  • TLC Analysis: Determine the optimal solvent system that gives the target compound an Rf of ~0.3.[6] A good starting point is a mixture of petroleum ether and ethyl acetate.[6]

  • Column Packing: Select an appropriate size column. Slurry pack the column with silica gel (e.g., 230-400 mesh) in the initial, least polar solvent mixture. Ensure there are no air bubbles or cracks.

  • Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel ("dry loading"). Evaporate the solvent completely, and carefully add the resulting free-flowing powder to the top of the column bed. This technique generally provides sharper bands than loading the sample as a concentrated solution ("wet loading").

  • Elution: Begin eluting with the chosen mobile phase. Apply positive pressure (air or nitrogen) to achieve a flow rate of about 2 inches/minute.

  • Fraction Collection: Collect fractions and monitor the elution process using TLC.

  • Combine and Concentrate: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

Vacuum Distillation

Given its boiling point of 80 °C at 0.01 Torr, vacuum distillation is an excellent method for purifying 1-cyclopropyl-2-phenylethanone on a larger scale, especially for removing non-volatile or high-boiling impurities.

Troubleshooting and FAQs

Q1: My compound seems to be decomposing at the required temperature, even under vacuum. What can I do? A1: Decomposition suggests thermal instability. The key is to lower the distillation temperature by improving the vacuum.

  • Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the applied pressure. By lowering the system pressure (i.e., pulling a stronger vacuum), you lower the temperature required for boiling.

  • Solution:

    • Check for Leaks: Ensure all joints in your distillation apparatus are perfectly sealed. Use high-vacuum grease and check for any cracks in the glassware.

    • Use a Better Pump: A standard water aspirator may not be sufficient. Use a high-performance vacuum pump capable of reaching pressures below 1 Torr.

    • Use a Short-Path Apparatus: A short-path distillation head minimizes the distance the vapor has to travel, reducing the pressure drop within the system and lowering the required pot temperature.

Q2: The distillation is proceeding very slowly or not at all. A2: This is usually an issue of insufficient heating or a vacuum that is too high for the heating capacity.

  • Causality: For distillation to occur, the energy input (heating) must be sufficient to overcome the enthalpy of vaporization at the given pressure.

  • Solution:

    • Insulate the Apparatus: Wrap the distillation flask and column with glass wool or aluminum foil to minimize heat loss to the environment.

    • Ensure Efficient Stirring: Use a magnetic stir bar to ensure even heating and prevent bumping.

    • Increase Heat Gently: Gradually increase the temperature of the heating mantle. Avoid overheating, which can lead to decomposition.

Chemical Purification via Bisulfite Adduct Formation

This classic technique is highly selective for certain ketones and aldehydes and is exceptionally effective for separating them from non-carbonyl-containing impurities like alcohols or unreacted starting materials.[8][9]

Workflow and Mechanism

The ketone reversibly reacts with sodium bisulfite to form a solid adduct, which can be separated by filtration. The ketone is then regenerated by treating the adduct with an acid or base.[8][10]

G start Crude Mixture in Miscible Solvent (e.g., THF, Methanol) add_bisulfite Add Saturated aq. Sodium Bisulfite (NaHSO₃) start->add_bisulfite shake Vigorous Shaking (Adduct Formation) add_bisulfite->shake precipitate White Crystalline Adduct Precipitates shake->precipitate impurities_remain Impurities Remain in Solution shake->impurities_remain filter Filter and Wash Adduct precipitate->filter pure_adduct Pure Bisulfite Adduct filter->pure_adduct regenerate Regenerate Ketone (Add aq. NaOH or HCl) pure_adduct->regenerate extract Extract with Organic Solvent (e.g., Diethyl Ether) regenerate->extract final_product Pure 1-Cyclopropyl-2-phenylethanone extract->final_product

Caption: Workflow for purification via bisulfite adduct.

Troubleshooting and FAQs

Q1: No precipitate forms after adding the sodium bisulfite solution. What went wrong? A1: Adduct formation can be slow, or the adduct may be soluble in the reaction mixture.

  • Causality: The reaction is an equilibrium. Factors like concentration, solvent, and temperature can affect the position of the equilibrium and the solubility of the product.

  • Solution:

    • Increase Reaction Time: Allow the mixture to stir for a longer period (several hours or overnight).

    • Cool the Mixture: Lowering the temperature in an ice bath can often promote precipitation.

    • Add a Co-solvent: Adding a solvent in which the adduct is less soluble, like ethanol, can help induce crystallization.[10]

    • Check Your Reagent: Use a freshly prepared saturated solution of sodium bisulfite. Old solutions can be less effective due to oxidation.

Q2: The recovery of the ketone after regeneration is very low. A2: This points to incomplete regeneration or losses during the workup.

  • Causality: The regeneration is also an equilibrium reaction. The pH must be shifted sufficiently to drive the equilibrium back towards the free ketone.

  • Solution:

    • Ensure Complete pH Shift: When regenerating with base, ensure the solution is strongly basic (pH > 12).[11] When using acid, ensure it is sufficiently acidic. Check the pH with litmus paper or a pH meter.

    • Thorough Extraction: The regenerated ketone must be thoroughly extracted from the aqueous layer. Perform multiple extractions (e.g., 3x) with a suitable organic solvent like diethyl ether or dichloromethane.

    • Stir During Regeneration: Stir the mixture vigorously for at least an hour during the regeneration step to ensure the solid adduct fully reacts.

Detailed Protocol: Bisulfite Purification
  • Dissolution: Dissolve the crude ketone in a minimal amount of a water-miscible solvent like methanol or THF in an Erlenmeyer flask.[8]

  • Adduct Formation: Slowly add a freshly prepared saturated aqueous solution of sodium bisulfite while stirring. Continue stirring for 1-2 hours. A white precipitate of the bisulfite adduct should form.[12]

  • Isolation: Cool the flask in an ice bath to maximize precipitation, then collect the solid adduct by vacuum filtration. Wash the solid with a small amount of cold ethanol, followed by diethyl ether, to remove soluble impurities.

  • Regeneration: Transfer the filtered adduct to a clean flask. Add a 10% sodium hydroxide solution until the mixture is strongly basic.[8][11] Stir vigorously until all the solid has dissolved and the reaction is complete (typically 1-2 hours).

  • Extraction & Isolation: Transfer the mixture to a separatory funnel and extract the pure ketone with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

  • BenchChem (2025). Column chromatography conditions for purifying 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.
  • USP Store. Prasugrel Diketone (25 mg) (1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione).
  • Pharmaffili
  • Reddit (r/chemhelp). (2021). Purification of aldehydes and ketones using Sodium Bisulfite.
  • Google Patents. (2019). KR20190055837A - Preparation of cyclopropyl-substituted acetophenone.
  • Patsnap Eureka. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.
  • PubChem. 1-Cyclopropyl-2-phenylethan-1-one.
  • University of Rochester, Department of Chemistry. Workup: Aldehydes.
  • BenchChem. A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)
  • Pharmaffiliates. CAS No : 14113-94-1 | Product Name : 1-Cyclopropyl-2-phenylethanone.
  • Google Patents. (2012). CN102643180B - Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone.
  • JoVE (Journal of Visualized Experiments). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • YouTube. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol.
  • BenchChem.
  • Google Patents. (2009).
  • ECHEMI. 6739-22-6, 2-Cyclopropyl-1-phenylethanone Formula.

Sources

Technical Support Center: Optimizing Reaction Conditions for Cyclopropyl Ketone Modifications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Cyclopropyl Ketone Modifications. This guide is designed for researchers, chemists, and drug development professionals who work with these versatile and valuable synthetic intermediates. The high ring strain of the cyclopropane moiety makes it a powerful tool for molecular construction, but this reactivity also presents unique challenges.[1][2]

This document moves beyond simple protocols to explain the underlying chemical principles governing these reactions. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter in the lab. Our goal is to empower you with the expertise to diagnose problems, optimize conditions, and achieve reliable, reproducible results.

Section 1: General Considerations & FAQs

This section addresses foundational questions about the stability, handling, and general reactivity of cyclopropyl ketones.

Q1: How stable is the cyclopropyl ketone moiety to common reaction conditions?

Answer: The stability of the cyclopropyl ring is highly dependent on the specific reagents and conditions employed.

  • Acidic Conditions: The cyclopropyl ring is susceptible to ring-opening under acidic conditions (both Brønsted and Lewis acids).[1] The reaction is initiated by protonation or coordination to the carbonyl oxygen, which activates the ring for cleavage. This process is often regioselective, proceeding via the most stable carbocation intermediate.[1] Therefore, strongly acidic conditions should be avoided unless ring-opening is the desired transformation.

  • Basic Conditions: Cyclopropyl ketones are generally more stable under basic conditions. However, strong bases can lead to side reactions if other sensitive functional groups are present or if reaction temperatures are too high, which can promote polymerization or decomposition.[3]

  • Thermal Stability: Most cyclopropyl ketones are reasonably stable at moderate temperatures. However, prolonged heating at high temperatures can induce decomposition or rearrangement.[4] Vacuum distillation is often recommended for purification to reduce the boiling point and minimize thermal stress.[5]

  • Reductive/Oxidative Conditions: The ring can be opened reductively using agents like Samarium(II) Iodide (SmI₂) or through catalytic hydrogenation under certain conditions.[1][2][3] Strong oxidizing agents can also lead to ring cleavage. Standard ketone modifications, like reduction to an alcohol with NaBH₄, are often possible without ring-opening if conditions are carefully controlled.[1]

Q2: I need to protect the ketone functionality. What are the best strategies?

Answer: Protecting the ketone is often necessary to perform chemistry elsewhere in the molecule. The most common and effective strategy is the formation of a ketal.

Cyclic acetals and ketals are excellent protecting groups for aldehydes and ketones because they are stable to nucleophiles, bases, and reducing agents.[6][7] They are readily formed by reacting the cyclopropyl ketone with a diol (e.g., ethylene glycol) under acidic catalysis and are typically removed by hydrolysis with aqueous acid.[7]

G cluster_protection Protection cluster_reaction Desired Reaction cluster_deprotection Deprotection Ketone Cyclopropyl Ketone Reagents_P HO(CH2)2OH, H+ Ketone->Reagents_P Ketal Protected Ketone (Cyclic Ketal) Reagents_P->Ketal Other_Chem Perform Chemistry (e.g., Grignard, Reduction) Ketal->Other_Chem Reagents_D H3O+ Other_Chem->Reagents_D Final_Product Modified Product Reagents_D->Final_Product

Caption: General workflow for using a cyclic ketal as a protecting group.

Q3: What are the best purification methods for cyclopropyl ketones?

Answer: The choice of purification method depends on the scale, thermal stability of the compound, and the nature of the impurities.[5]

Purification MethodWhen to UseKey Optimization Tips
Fractional Distillation For thermally stable, volatile ketones with boiling points significantly different from impurities.[5][8]Use a well-insulated or heated fractionating column for good separation, especially from solvents like ether.[9] Consider vacuum distillation to lower the boiling point.[5]
Column Chromatography The default method for small-scale, research-level purification and for separating compounds with similar boiling points.Use a gradient of ethyl acetate in hexanes as a starting point for the eluent system. Monitor by TLC to optimize separation.[10]
Crystallization Highly effective for solid crude products to achieve high purity.[5]Perform small-scale solvent screening to find an appropriate solvent system where the product is soluble when hot but sparingly soluble when cold.
Liquid-Liquid Extraction A standard work-up step to remove water-soluble impurities like acids, bases, or salts.[5]Ensure the aqueous layer is saturated with a salt (e.g., NaCl or K₂CO₃) to decrease the solubility of the organic product and improve extraction efficiency.[8][9]

Section 2: Troubleshooting Specific Modifications

This section provides solutions to common problems encountered during specific reactions involving cyclopropyl ketones.

Guide 1: Ring-Opening Reactions

Ring-opening reactions leverage the inherent strain of the cyclopropane ring to construct linear, difunctionalized molecules.[1] However, controlling the selectivity and preventing unwanted side reactions can be challenging.

Issue: Poor Regioselectivity in Acid-Catalyzed Ring-Opening

Question: My acid-catalyzed ring-opening of a substituted cyclopropyl ketone is giving a mixture of isomers. How can I improve the regioselectivity?

Answer: The regioselectivity of this reaction is governed by the formation of the most stable carbocation intermediate after the initial protonation of the ketone and ring cleavage.[1]

Causality & Solution:

  • Electronic Effects: Electron-donating groups (EDGs) on the cyclopropane ring will stabilize an adjacent positive charge. The bond cleavage will occur to place the resulting carbocation next to the EDG. Conversely, electron-withdrawing groups (EWGs) will destabilize a nearby carbocation.

  • Steric Effects: Cleavage may also be influenced by steric hindrance, favoring the formation of a less sterically crowded carbocation.

  • Choice of Acid: Lewis acids might offer different selectivity compared to Brønsted acids by coordinating in a more sterically defined manner. Consider screening Lewis acids like ZnCl₂, BF₃·OEt₂, or Sc(OTf)₃.[11][12]

G Start Substituted Cyclopropyl Ketone + Acid (H+) Protonated Protonated Ketone Start->Protonated Cleavage Ring Cleavage Protonated->Cleavage Path_A Carbocation A (More Stable) Cleavage->Path_A Favored by EDG or Sterics Path_B Carbocation B (Less Stable) Cleavage->Path_B Disfavored Product_A Major Product Path_A->Product_A + Nucleophile Product_B Minor Product Path_B->Product_B + Nucleophile

Caption: Decision pathway for regioselectivity in acid-catalyzed ring-opening.

Issue: Low or No Conversion in SmI₂-Mediated Reactions

Question: My SmI₂-catalyzed formal [3+2] cycloaddition with an alkyl cyclopropyl ketone is stalling. What is the problem?

Answer: This is a common issue, particularly with less reactive alkyl cyclopropyl ketones. The problem is often catalyst deactivation, where the active Sm(II) is oxidized to Sm(III) through background processes faster than the desired reaction occurs.[13][14]

Causality & Solution: The key to engaging these less reactive substrates is to stabilize the SmI₂ catalyst. This can be achieved by adding a substoichiometric amount of samarium metal (Sm⁰) to the reaction.[13][14][15] The Sm⁰ likely acts to regenerate the active Sm(II) catalyst from the deactivated Sm(III) species, preventing catalyst degradation from outrunning product formation.[14] For particularly stubborn substrates, this addition can be essential to "switch-on" the catalysis.[14]

Optimized Conditions Summary: [13]

ConditionStandard (Conditions A)Robust (Conditions B)
Catalyst SmI₂ (15 mol %)SmI₂ (15 mol %) + Sm⁰ (15 mol %)
Substrate More reactive (e.g., primary alkyl or aryl cyclopropyl ketones)Less reactive (e.g., secondary, tertiary alkyl cyclopropyl ketones)
Typical Yield Can be low or inconsistent for challenging substrates.Significantly improved and more consistent yields.[14]
Guide 2: Cyclopropanation Reactions
Issue: Epoxide Byproduct in Corey-Chaykovsky Reaction

Question: I am trying to synthesize a cyclopropyl ketone from an α,β-unsaturated ketone using the Corey-Chaykovsky reaction, but I am getting the epoxide as the major product. Why?

Answer: The selectivity of the Corey-Chaykovsky reaction with enones is critically dependent on the choice of the sulfur ylide.[3] You are likely using a sulfonium ylide, which favors 1,2-addition to the carbonyl, leading to an epoxide.[3][10]

Causality & Solution:

  • Use a Sulfoxonium Ylide: To favor the desired 1,4-conjugate addition that yields the cyclopropyl ketone, you must use a sulfoxonium ylide , such as dimethylsulfoxonium methylide (DMSOM).[3][10]

  • Reagent Choice:

    • For Epoxide (1,2-addition): Use Dimethylsulfonium methylide (DMSM), generated from trimethylsulfonium iodide and a strong base.

    • For Cyclopropane (1,4-addition): Use Dimethylsulfoxonium methylide (DMSOM), generated from trimethylsulfoxonium iodide and a strong base (like NaH).[10]

G Start α,β-Unsaturated Ketone DMSM Sulfonium Ylide (DMSM) Start->DMSM Favors kinetic 1,2-attack DMSOM Sulfoxonium Ylide (DMSOM) Start->DMSOM Favors thermodynamic 1,4-attack Epoxide Epoxide Product (1,2-Addition) DMSM->Epoxide Cyclopropane Cyclopropyl Ketone (1,4-Addition) DMSOM->Cyclopropane

Sources

challenges in the scale-up of 1-cyclopropyl-2-phenylethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Cyclopropyl-2-phenylethanone

Welcome to the technical support guide for the synthesis of 1-cyclopropyl-2-phenylethanone (also known as benzyl cyclopropyl ketone). This resource is designed for researchers, chemists, and drug development professionals navigating the complexities of this synthesis, particularly during scale-up operations. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the causal factors behind common challenges. By anticipating and addressing these issues, you can save valuable time, resources, and improve the overall efficiency and safety of your process.

This guide is structured to address the most prevalent and challenging synthetic routes, offering troubleshooting advice and answers to frequently asked questions grounded in established chemical principles.

Section 1: Analysis of Primary Synthetic Routes and Inherent Challenges

The synthesis of 1-cyclopropyl-2-phenylethanone appears straightforward on paper, but two common routes are fraught with challenges that can significantly impact yield, purity, and scalability. Understanding the mechanistic pitfalls of each is the first step toward a successful synthesis.

Route A: Friedel-Crafts Acylation of Benzene with Cyclopropylacetyl Chloride

This electrophilic aromatic substitution is often the first route considered due to its directness. The reaction involves treating benzene with cyclopropylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

The Core Challenge: Carbocation Rearrangement

The primary obstacle in this route is the instability of the intermediate electrophile. The reaction proceeds via the formation of a cyclopropylacetylium ion. While acylium ions are generally resonance-stabilized and less prone to rearrangement than alkyl carbocations, the cyclopropylmethyl system is a notable exception.[2] The strained three-membered ring possesses significant "pi character" in its C-C sigma bonds.[3] This allows the ring to stabilize the adjacent positive charge through a phenomenon sometimes called "dancing resonance".[4][5]

However, this stabilization comes at a cost. The high ring strain of cyclopropane makes the cyclopropylmethyl cation exceptionally prone to irreversible ring-opening rearrangements to form more stable, delocalized homoallylic or cyclobutyl cations.[6][7] This rearrangement pathway competes directly with the desired acylation of benzene, leading to a mixture of ketone products and significantly reducing the yield of the target molecule.

Friedel_Crafts_Challenges reactants Benzene + Cyclopropylacetyl Chloride + AlCl₃ activation Formation of Acylium Ion Complex [C₃H₅CH₂CO]⁺[AlCl₄]⁻ reactants->activation Activation desired_path Electrophilic Aromatic Substitution (Desired Pathway) activation->desired_path rearrangement Carbocation Rearrangement (Competing Side Reaction) activation->rearrangement High Activation Energy Favored at Higher Temp. product Target Product: 1-Cyclopropyl-2-phenylethanone desired_path->product byproducts Byproducts: Ring-Opened Isomers (e.g., 4-Pentenoylbenzene) rearrangement->byproducts Grignard_Workflow cluster_prep Part A: Grignard Preparation cluster_reaction Part B: Nucleophilic Addition (Inverse) cluster_workup Part C: Workup & Purification prep_start 1. Assemble Dry Glassware (N₂ Atmosphere) add_mg 2. Add Mg Turnings & I₂ Crystal prep_start->add_mg add_bzlcl 3. Slow Dropwise Addition of Benzyl Chloride in Anhydrous Ether add_mg->add_bzlcl grignard_formation 4. Formation of BzMgCl (Observe Exotherm) add_bzlcl->grignard_formation inverse_add 6. Slowly Add Prepared Grignard (Part A) to Nitrile Solution at 0°C grignard_formation->inverse_add Transfer via cannula nitrile_sol 5. Prepare Solution of Cyclopropanecarbonitrile in Ether nitrile_sol->inverse_add stir 7. Stir at RT for 2-4h inverse_add->stir quench 8. Quench with aq. HCl (ice bath) stir->quench extract 9. Extraction with Ether quench->extract purify 10. Purify via Column Chromatography extract->purify

Sources

Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The cyclopropyl group is a cornerstone in modern medicinal chemistry, prized for its ability to impart metabolic stability, conformational rigidity, and enhanced potency to drug candidates.[1][2][3] Its unique electronic structure, characterized by "bent" bonds with partial π-character, is key to these desirable properties.[4][5] However, this same feature, a consequence of significant ring strain, also makes the cyclopropyl moiety susceptible to undesired ring-opening reactions under various synthetic conditions.[6][7]

This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It provides in-depth, practical solutions to the common challenge of preventing cyclopropane ring-opening during chemical transformations. By understanding the underlying mechanisms of instability, you can strategically design your synthetic routes to preserve this critical structural motif.

Frequently Asked Questions & Troubleshooting Guides
Section 1: Stability Under Polar & Protic Conditions

Question 1: My cyclopropyl-containing compound is degrading during an acid-catalyzed reaction. What's happening and how can I prevent it?

Answer: Strong acids, both Brønsted and Lewis, are common culprits for cyclopropane ring-opening.[6][8] The high ring strain makes the C-C bonds susceptible to cleavage, especially if a carbocation can be formed on an adjacent carbon.[9] This process is often initiated by the protonation of a nearby functional group or the cyclopropane ring itself, leading to a carbocationic intermediate that readily rearranges to relieve strain.

Troubleshooting & Prevention:

  • Select Milder Acids: Whenever possible, opt for weaker acids. For example, if a strong acid like sulfuric acid is causing decomposition, consider using a milder alternative like acetic acid or an acid catalyst such as pyridinium p-toluenesulfonate (PPTS).

  • Buffer the Reaction: If acidic conditions are unavoidable, buffering the reaction mixture can maintain a less aggressive pH and minimize ring-opening.

  • Protect Susceptible Groups: If your molecule contains a functional group that is easily protonated and can stabilize a carbocation adjacent to the cyclopropyl ring (e.g., a hydroxyl group), consider protecting it before subjecting the molecule to acidic conditions.[10][11]

  • Lower the Temperature: Ring-opening reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can sometimes favor the desired transformation.

Question 2: How stable is the cyclopropyl group to basic conditions?

Answer: The cyclopropyl group is generally very robust under a wide range of basic conditions.[8] Ring-opening is uncommon unless the ring is activated by strong electron-withdrawing groups, which can make the ring susceptible to nucleophilic attack.

Troubleshooting & Prevention:

  • Generally Low Risk: For most applications, you can be confident in the stability of the cyclopropyl group in the presence of common bases like hydroxides, carbonates, and amines.

  • Highly Activated Systems: If your cyclopropane is substituted with multiple, powerful electron-withdrawing groups (e.g., dicyano, diester), be mindful that strong nucleophiles could potentially induce ring-opening. In such cases, using milder bases and lower reaction temperatures is advisable.

Section 2: Reductive & Oxidative Environments

Question 3: I'm trying to perform a catalytic hydrogenation on another part of my molecule, but the cyclopropyl ring is being cleaved. What are my options?

Answer: Catalytic hydrogenation can lead to the hydrogenolysis (cleavage) of the cyclopropane ring, especially with highly active catalysts and harsh conditions.[6] While simple cyclopropanes can be resistant to some hydrogenation conditions, the presence of activating groups can increase their susceptibility.[8]

Troubleshooting & Prevention:

Catalyst/ConditionRisk of Ring-OpeningRecommended Alternatives & Modifications
High-Risk Catalysts PtO₂, Rh/CHigh
High Pressure/Temperature High
Recommended Catalysts Pd/C, Ni₂BLower
Recommended Conditions 1 atm H₂, Room TempLower
Alternative Method Transfer HydrogenationLow

Protocol for Safer Hydrogenation:

  • Catalyst Selection: Palladium on carbon (Pd/C) is often a milder choice than platinum or rhodium-based catalysts for preserving cyclopropane rings.[6]

  • Condition Optimization: Use the lowest effective hydrogen pressure (e.g., atmospheric pressure via a balloon) and temperature (e.g., room temperature).[6]

  • Transfer Hydrogenation: Consider using a transfer hydrogenation source like ammonium formate or cyclohexene with Pd/C. This can provide a gentler reduction environment.[12]

Question 4: How does the cyclopropyl group hold up to oxidizing agents?

Answer: The C-H bonds on a cyclopropyl ring are generally stronger than those in acyclic alkanes, making the group relatively resistant to oxidation.[3][5] This is a key reason for its use in drug design to block metabolic oxidation.[1][13] However, there are exceptions.

Troubleshooting & Prevention:

  • General Stability: The cyclopropyl group is often stable to common oxidizing agents used in organic synthesis.

  • Activated Systems: Be cautious if the cyclopropyl group is attached to a heteroatom, such as in N-cyclopropylamines. These systems can be more prone to oxidative cleavage, sometimes forming reactive intermediates.[13] In such cases, exploring alternative synthetic routes that avoid direct oxidation of the cyclopropyl-heteroatom bond is recommended.

Section 3: Radical & Transition Metal-Mediated Reactions

Question 5: Can radical reactions cause the cyclopropyl ring to open?

Answer: Yes, the formation of a radical on a carbon adjacent to the cyclopropyl ring (a cyclopropylcarbinyl radical) can lead to very rapid ring-opening to form a more stable homoallyl radical.[7][8][14] This high rate of rearrangement is so reliable that cyclopropyl groups are often used as mechanistic probes to detect the presence of radical intermediates.[15]

Troubleshooting & Prevention:

  • Avoid Radical Initiators: Steer clear of common radical initiators like AIBN and benzoyl peroxide if your reaction is not intended to proceed through a radical pathway.

  • Control Temperature and Light: High temperatures and UV light can promote unwanted homolytic bond cleavage, leading to radical formation.

  • Use Radical Inhibitors: If radical side reactions are a concern, the addition of a radical scavenger such as BHT (butylated hydroxytoluene) or hydroquinone can be beneficial.

Question 6: My transition metal-catalyzed cross-coupling reaction is leading to isomerization and cleavage of the cyclopropyl ring. How can I address this?

Answer: Certain transition metals can insert into a C-C bond of the cyclopropane ring via oxidative addition, forming a metallacyclobutane intermediate.[6][16] This intermediate can then undergo further reactions, leading to ring-opened or rearranged products.

Troubleshooting & Prevention:

  • Ligand Choice is Critical: The electronic and steric properties of the ligands on the metal center play a crucial role. Bulky, electron-rich phosphine ligands can often favor the desired reductive elimination step in a cross-coupling cycle and suppress the undesired insertion into the cyclopropane ring.[6]

  • Metal Selection: The choice of metal is also important. While some metals are prone to cyclopropane activation, others are less reactive. For example, palladium-catalyzed cross-coupling reactions can often be performed successfully in the presence of cyclopropyl groups.[17]

  • Reaction Optimization: Carefully screen reaction parameters such as temperature, solvent, and reaction time. Lower temperatures can sometimes disfavor the oxidative addition into the cyclopropane C-C bond.

Visualizing Key Concepts
Decision Workflow for Preserving Cyclopropane Integrity

G start Reaction Planned with Cyclopropyl Substrate reaction_type Identify Reaction Type start->reaction_type acid Acid-Catalyzed reaction_type->acid Polar/Protic base Base-Catalyzed reaction_type->base reduction Reduction reaction_type->reduction Redox oxidation Oxidation reaction_type->oxidation radical Radical reaction_type->radical Other metal Transition Metal reaction_type->metal acid_sol Use Mild Acid Buffer System Protect Groups acid->acid_sol base_sol Generally Stable Caution with EWGs base->base_sol red_sol Use Pd/C, Not PtO2 Low H2 Pressure Transfer Hydrogenation reduction->red_sol ox_sol Generally Stable Caution with Heteroatoms oxidation->ox_sol rad_sol Avoid Initiators Control Temp/Light Use Inhibitors radical->rad_sol metal_sol Select Ligands Carefully Optimize Conditions Choose Appropriate Metal metal->metal_sol end Preserved Cyclopropane acid_sol->end base_sol->end red_sol->end ox_sol->end rad_sol->end metal_sol->end

Caption: A decision tree for troubleshooting cyclopropane instability.

Mechanism of Acid-Catalyzed Ring-Opening

G sub Cyclopropyl Substrate + H+ int Carbocation Intermediate (Ring Strain) sub->int Protonation product Ring-Opened Product (Relieved Strain) int->product Rearrangement

Caption: Acid-catalyzed ring-opening proceeds via a carbocation intermediate.

References
  • Vertex AI Search. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery.
  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.
  • BenchChem Technical Support Team. (2025, December). The Cyclopropyl Moiety: A Comprehensive Examination of its Stability Across Diverse Reaction Conditions. BenchChem.
  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • BenchChem Technical Support Team. (2025, December). The Enduring Appeal of the Cyclopropyl Ring: A Technical Review of Cyclopropylbenzene and its Analogs in Drug Discovery. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Preserving the Cyclopropyl Moiety in Chemical Reactions. BenchChem.
  • Peterson, M. L., & Moses, D. D. (2016). The "Cyclopropyl Fragment" Is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • BenchChem Technical Support Team. (2025). . BenchChem.
  • Wang, L., et al. (2018). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Organic & Biomolecular Chemistry, 16(32), 5784-5795. [Link]

  • Newcomb, M., & Choi, S. Y. (1999). Kinetics of Cyclopropylcarbinyl Radical Ring Openings Measured Directly by Laser Flash Photolysis. Journal of the American Chemical Society, 121(46), 10675–10682. [Link]

  • Wikipedia. (2023, December 1). Activation of cyclopropanes by transition metals. In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Nonhebel, D. C. (1993). The Chemistry of Cyclopropylmethyl and Related Radicals. Chemical Society Reviews, 22(5), 347-357. [Link]

  • Yap, S. Q., & Daugulis, O. (2023). Metal-catalysed C-C bond formation at cyclopropanes. Nature Reviews Chemistry, 7(8), 568-582. [Link]

  • Smith, C. A., & Bower, J. F. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters, 25(28), 5278–5282. [Link]

  • Wikipedia. (2023, November 29). Cyclopropyl group. In Wikipedia. Retrieved January 13, 2026, from [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved January 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved January 13, 2026, from [Link]

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Technical Support Center: Troubleshooting Witt-e-pedia for Cyclopropyl Ketone Olefinations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the specialized technical support guide for navigating the intricacies of Wittig reactions with cyclopropyl ketones. This resource is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful carbon-carbon bond-forming reaction for their specific applications. Here, we move beyond generic protocols to address the unique challenges posed by the sterically demanding and electronically sensitive nature of cyclopropyl ketones.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction with a cyclopropyl ketone is showing low to no conversion. What are the likely causes?

Low conversion is a common hurdle and can often be traced back to several key factors:

  • Steric Hindrance: Cyclopropyl ketones are inherently more sterically hindered than their acyclic counterparts. This can impede the approach of the phosphorus ylide to the carbonyl carbon, which is a crucial step in the reaction mechanism.[1][2] The bulky triphenylphosphine group on the ylide exacerbates this issue.[1]

  • Ylide Reactivity: The choice between a stabilized and a non-stabilized ylide is critical. Stabilized ylides, which feature an electron-withdrawing group, are less reactive and may fail to react with sterically hindered ketones like cyclopropyl ketones.[1][3][4] Non-stabilized ylides are more reactive but can be more challenging to handle.[3][5]

  • Base Selection and Ylide Generation: Incomplete deprotonation of the phosphonium salt to form the ylide will naturally lead to low yields.[6] The choice of base is dictated by the acidity of the phosphonium salt.[6][7] Non-stabilized ylides require very strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH).[6][7][8]

  • Reaction Conditions: Wittig reactions are sensitive to moisture and oxygen.[7][9] Any protic species can quench the strong base or the ylide itself, halting the reaction.[7]

Q2: I'm observing significant side products and my desired alkene is difficult to purify. What's going on?

The formation of side products is a frequent challenge, often stemming from the reaction conditions or the inherent reactivity of the starting materials.

  • Triphenylphosphine Oxide Removal: A stoichiometric amount of triphenylphosphine oxide is generated as a byproduct in every Wittig reaction.[7] This can often co-crystallize with the desired product, making purification by simple crystallization difficult.

  • Enolization of the Ketone: Cyclopropyl ketones can be susceptible to enolization, especially when strong bases are used to generate the ylide. This can lead to a decrease in the effective concentration of the ketone available for the Wittig reaction.

  • Potential for Ring-Opening: Under certain conditions, particularly with harsh reagents or elevated temperatures, the strained cyclopropyl ring can be susceptible to opening.[10][11][12] While this is less common under standard Wittig conditions, it's a possibility to consider, especially if unexpected byproducts are observed.

Q3: How do I choose the right type of ylide for my cyclopropyl ketone?

The choice between a stabilized and a non-stabilized ylide is a critical decision that will influence both the reactivity and the stereochemical outcome of your reaction.

  • Non-Stabilized Ylides: For most cyclopropyl ketones, a non-stabilized ylide is the recommended starting point due to their higher reactivity, which is necessary to overcome the steric hindrance of the ketone.[3][5] These ylides typically have alkyl or aryl groups attached to the carbanion.

  • Stabilized Ylides: Stabilized ylides, which contain an electron-withdrawing group (e.g., an ester or a ketone), are generally less reactive and may not be suitable for sterically hindered cyclopropyl ketones.[1][3][4] However, if your cyclopropyl ketone is particularly electron-deficient, a stabilized ylide might be a viable option.

Ylide TypeSubstituent on CarbanionReactivityRecommended for Cyclopropyl Ketones?
Non-Stabilized Alkyl, ArylHighYes, generally recommended
Stabilized Ester, Ketone, NitrileLowUse with caution, may not react [1][3][4]

Troubleshooting Guides

Guide 1: Optimizing Ylide Generation and Reaction Conditions

This guide provides a step-by-step protocol for the generation of a non-stabilized ylide and its subsequent reaction with a cyclopropyl ketone.

Objective: To ensure complete ylide formation and maximize conversion.

Protocol:

  • Phosphonium Salt Preparation:

    • Ensure your phosphonium salt is pure and dry. It is typically prepared by the SN2 reaction of triphenylphosphine with an appropriate alkyl halide.[6][13][14]

  • Ylide Generation (In Situ):

    • Under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.[7]

    • Cool the suspension to 0 °C or -78 °C.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH).[6][8] The appearance of a characteristic color change (often to deep red or orange) indicates ylide formation.

    • Stir the mixture at this temperature for 30-60 minutes to ensure complete deprotonation.

  • Reaction with Cyclopropyl Ketone:

    • Dissolve the cyclopropyl ketone in a minimal amount of the same dry solvent.

    • Slowly add the ketone solution to the ylide mixture at the same low temperature.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).[15]

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), and concentrate under reduced pressure.[15]

    • Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.[16]

G cluster_prep Ylide Generation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification P_salt Phosphonium Salt in Dry THF Base Add Strong Base (e.g., n-BuLi) -78°C to 0°C P_salt->Base Ylide Ylide Formation (Color Change) Base->Ylide Reaction Combine and React -78°C to RT Ylide->Reaction Ketone Cyclopropyl Ketone in Dry THF Ketone->Reaction Quench Quench (aq. NH4Cl) Reaction->Quench Extract Extract (Organic Solvent) Quench->Extract Purify Column Chromatography Extract->Purify

Caption: Workflow for a Wittig reaction with a cyclopropyl ketone.

Guide 2: Addressing Purification Challenges

This guide focuses on strategies to effectively remove the triphenylphosphine oxide byproduct.

Objective: To obtain a pure alkene product.

Strategies:

  • Chromatography: Flash column chromatography is the most common and effective method for separating the non-polar alkene from the more polar triphenylphosphine oxide. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.

  • Crystallization: In some cases, crystallization can be used to purify the alkene. The choice of solvent is crucial, and it may require some experimentation.[17] Often, triphenylphosphine oxide is more soluble in polar solvents, while the alkene is more soluble in non-polar solvents.[17]

  • Chemical Conversion: A less common but effective method involves the conversion of triphenylphosphine oxide to a water-soluble salt. This can be achieved by reacting the crude mixture with an agent like oxalyl chloride followed by an aqueous workup to remove the phosphonium salt.[16]

Mechanistic Insights

The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane intermediate.[18][19] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[18][19]

Wittig_Mechanism Ylide R'HC=PPh₃ Oxaphosphetane [Oxaphosphetane Intermediate] Ylide->Oxaphosphetane + Ketone Ketone R₂C=O Ketone->Oxaphosphetane Products R'HC=CR₂ + O=PPh₃ Oxaphosphetane->Products Collapse

Caption: Simplified Wittig reaction mechanism.

By understanding the key variables at play and implementing these targeted troubleshooting strategies, you can significantly improve the success rate of your Wittig reactions with challenging cyclopropyl ketone substrates.

References

  • Vertex AI Search. (n.d.). Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Gabbutt, C. D., Heron, B. M., & Mabbs, A. P. (2012). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry.
  • BenchChem. (n.d.). A Comparative Guide to Stabilized Ylides in Organic Synthesis.
  • University of Michigan. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • The Organic Chemistry Tutor. (2021, February 13). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained [Video]. YouTube.
  • Pearson+. (n.d.). Show how Wittig reactions might be used to synthesize the following....
  • AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM.
  • Organic Chemistry Tutor. (2021, April 6). 19.7b Wittig Reaction | Organic Chemistry [Video]. YouTube.
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
  • Wikipedia. (n.d.). Wittig reaction.
  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism.
  • Alfa Chemistry. (n.d.). Wittig Reaction.
  • Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II.
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry.
  • BYJU'S. (n.d.). Wittig Reaction.
  • ResearchGate. (n.d.). Reaction conditions for optimization of Wittig olefination [Table].
  • ResearchGate. (2025, August 6). The reaction of Cyclopropyl ketones with acetyl methanesufonate, an efficient ring opening under neutral conditions with regiospecific enol acetate formation and stereo controlled nucleophilic addition.
  • BenchChem. (n.d.). Unlocking Molecular Complexity: Application Notes and Protocols for Ring-Opening Reactions of Cyclopropyl Ketones in Organic Synthesis.
  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction.
  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions.
  • L.S. College, Muzaffarpur. (2020, October 15). Wittig reaction.
  • Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros.
  • University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
  • Royal Society of Chemistry. (n.d.). Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex. Organic Chemistry Frontiers.
  • BenchChem. (n.d.). Optimizing Wittig Reactions for High E-Alkene Selectivity: A Technical Support Guide.

Sources

managing impurities in 1-cyclopropyl-2-phenylethanone preparations

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Cyclopropyl-2-phenylethanone

Welcome to the technical support center for 1-cyclopropyl-2-phenylethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of managing impurities during the synthesis and purification of this important chemical intermediate. As a key building block in various synthetic pathways, including the preparation of pharmaceutical agents like Prasugrel, ensuring its purity is paramount.[1][2][3] This document provides in-depth, experience-driven answers to common challenges, structured in a question-and-answer format with detailed troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs) on Impurity Management

This section addresses high-level questions regarding the synthesis and impurity landscape of 1-cyclopropyl-2-phenylethanone.

Q1: What are the common synthetic routes to 1-cyclopropyl-2-phenylethanone, and how do they influence the impurity profile?

The choice of synthetic strategy is the primary determinant of the impurity profile. The two most prevalent routes are Friedel-Crafts acylation and Grignard-type reactions.

  • Route A: Friedel-Crafts Acylation: This classic method involves the reaction of an activated phenylacetic acid derivative (like phenylacetyl chloride) with a cyclopropyl-containing reagent or, more commonly, the acylation of benzene with cyclopropylacetyl chloride. The use of a strong Lewis acid catalyst (e.g., AlCl₃) is required.[4][5] This route is prone to generating polysubstituted by-products and positional isomers if a substituted benzene is used. The catalyst's sensitivity to moisture can also lead to incomplete reactions.

  • Route B: Grignard Reagent-Based Synthesis: This approach typically involves the reaction of a benzyl Grignard reagent (e.g., benzylmagnesium chloride) with a cyclopropyl-containing electrophile like cyclopropanecarbonitrile. Grignard reactions are notoriously sensitive to anhydrous conditions.[6][7] Common impurities stem from side reactions like Wurtz coupling or quenching of the Grignard reagent by moisture or atmospheric CO₂.[6][7][8]

Q2: Beyond starting materials, what are the most critical process-related impurities to monitor?

Several classes of impurities can arise directly from side reactions or subsequent transformations. Understanding their origin is key to their control.

  • Isomeric Impurities: The most challenging impurities are often isomers. Ring-opening of the strained cyclopropyl group can occur under harsh acidic or thermal conditions, leading to the formation of linear pentenone derivatives.[2][9] For example, halogenation reactions on the benzylic position can sometimes be accompanied by the formation of dihalogenated, ring-opened by-products.[2]

  • Over-acylated/Over-alkylated Products: In Friedel-Crafts reactions, the product ketone is often more activated than the starting material, leading to a second acylation on the aromatic ring (polyacylation).[10]

  • Homocoupling Products: In Grignard-based syntheses, the Wurtz coupling side reaction can lead to the formation of bibenzyl (1,2-diphenylethane) from the benzyl Grignard reagent.[6]

  • Degradation Products: The final product, if exposed to oxidative conditions or incompatible solvents during workup or storage, can degrade. The benzylic position is particularly susceptible.

Q3: What are the recommended primary analytical techniques for impurity profiling?

A multi-technique approach is essential for robust impurity profiling.[11]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying impurities. A reverse-phase method (e.g., C18 column) with a UV detector is typically the starting point for method development.[11][12] For highly polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.[13]

  • Gas Chromatography (GC): Useful for detecting volatile impurities and residual solvents.[11]

  • Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer (LC-MS, GC-MS) is critical for determining the molecular weights of unknown impurities, providing the first clues to their identity.[11][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for the structural elucidation of an unknown impurity once it has been isolated.[14]

Part 2: Troubleshooting Guides for Synthesis, Purification, and Analysis

This section provides structured guidance for resolving specific experimental issues.

Guide 1: Low Purity or Incomplete Reaction

Problem: The crude reaction mixture shows a high percentage of unreacted starting materials and a low yield of the desired 1-cyclopropyl-2-phenylethanone.

G start Low Conversion Detected check_reagents Verify Purity & Dryness of Starting Materials / Solvents start->check_reagents reagent_purity Impurities or Water Present? check_reagents->reagent_purity check_conditions Review Reaction Conditions conditions_issue Deviation from Protocol? check_conditions->conditions_issue reagent_purity->check_conditions No purify_reagents Purify/Dry Reagents & Solvents reagent_purity->purify_reagents Yes optimize_conditions Optimize Temp, Time, Stoichiometry conditions_issue->optimize_conditions Yes / Unsure end Consult Literature for Alternative Routes conditions_issue->end No, Protocol Followed Strictly purify_reagents->start Retry Synthesis optimize_conditions->start Retry Synthesis

Caption: Troubleshooting workflow for low reaction conversion.

Potential Causes & Solutions

Potential Cause Underlying Mechanism & Key Indicators Recommended Action & Protocol
Moisture Contamination (Grignard Route) Grignard reagents are potent bases and are rapidly quenched by water, preventing the desired nucleophilic attack. Indicators include failure of the reaction to initiate (no exotherm) or a cloudy/white precipitate (magnesium hydroxide).[6][7]Action: Ensure all glassware is rigorously dried and solvents are anhydrous. Protocol: Flame-dry all glassware under vacuum or oven-dry at >120°C overnight. Use freshly distilled anhydrous solvents (e.g., THF over sodium/benzophenone). Conduct the reaction under a positive pressure of an inert gas (Nitrogen or Argon).[6]
Inactive Magnesium (Grignard Route) A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the initiation of Grignard reagent formation.[6][8]Action: Activate the magnesium surface prior to adding the alkyl halide. Protocol: In the reaction flask, stir the magnesium turnings with a small crystal of iodine until the purple color disappears. Alternatively, add a few drops of 1,2-dibromoethane to initiate the reaction.[6][8]
Deactivated Lewis Acid (Friedel-Crafts Route) Lewis acids like AlCl₃ are extremely hygroscopic. Moisture hydrolyzes the catalyst, rendering it inactive and halting the formation of the acylium ion electrophile.Action: Use a fresh, unopened bottle of the Lewis acid or a freshly sublimed portion. Protocol: Weigh and transfer the Lewis acid catalyst in a glovebox or under a stream of inert gas. Ensure the reaction solvent is anhydrous.
Insufficient Reaction Time/Temperature The reaction may be kinetically slow. Low temperatures may not provide sufficient activation energy, or the reaction may not have reached equilibrium.Action: Monitor the reaction progress over time using TLC or HPLC. Protocol: Take aliquots from the reaction mixture at set time intervals (e.g., 1h, 3h, 6h, 24h) and quench them appropriately before analyzing for product formation. If the reaction stalls, consider a modest increase in temperature.
Guide 2: Identification of an Unknown Impurity

Problem: A significant unknown peak (>0.1%) is consistently observed in the HPLC analysis of the final product.

G start Unknown Peak Detected in HPLC/GC lcms LC-MS / GC-MS Analysis start->lcms mw_known Determine Molecular Weight lcms->mw_known isolate Isolate Impurity (Prep-HPLC / Column) structure_known Determine Structure isolate->structure_known elucidate Structural Elucidation (NMR) hypothesize Hypothesize Formation Mechanism elucidate->hypothesize control Develop Control Strategy hypothesize->control strategy_dev Modify Process control->strategy_dev mw_known->isolate structure_known->elucidate

Caption: Systematic workflow for impurity characterization.

Step-by-Step Protocol for Impurity Identification

  • Preliminary Analysis (LC-MS):

    • Obtain a high-resolution mass spectrum of the unknown peak using LC-MS. This will provide the accurate mass and, consequently, the molecular formula of the impurity. This is the single most important first step.

  • Hypothesis Generation:

    • Based on the molecular formula, hypothesize potential structures. Consider common side reactions:

      • Is the mass consistent with a starting material or a known by-product (e.g., bibenzyl)?

      • Does the mass correspond to the addition of a second acyl group (polyacylation)?

      • Does the mass match the expected product but has a different retention time? This strongly suggests an isomer.

      • Is the mass consistent with a ring-opened product (e.g., addition of H₂O or HX across a C-C bond of the cyclopropyl ring)?

  • Isolation:

    • Isolate a sufficient quantity (typically >5 mg for full characterization) of the impurity.[14]

    • Method: Preparative HPLC is the preferred method for its high resolution.[14] If the impurity has a significantly different polarity from the main product, flash column chromatography can be a faster alternative.[12]

  • Structural Elucidation (NMR):

    • Acquire a full set of NMR spectra for the isolated impurity: ¹H, ¹³C, COSY, HSQC, HMBC.

    • Analysis: Compare the spectra to the parent compound. Look for key differences:

      • Aromatic Region: Changes in splitting patterns or number of protons may indicate polysubstitution.

      • Aliphatic Region: The disappearance of the characteristic high-field cyclopropyl signals (typically 0.5-1.5 ppm) is a clear indication of ring-opening. The appearance of signals in the olefinic region (~5-6 ppm) would support the formation of a pentenone-type structure.

  • Confirmation and Control:

    • Once the structure is confirmed, modify the reaction conditions to prevent its formation. For example, if a ring-opened product is identified, reduce the reaction temperature or use a milder acid. If a polysubstituted product is found, adjust the stoichiometry of the Lewis acid and acylating agent.

Part 3: Key Experimental Protocols & Data

Protocol 1: General Purpose Impurity Profiling by RP-HPLC
  • Objective: To quantify the purity of 1-cyclopropyl-2-phenylethanone and detect process-related impurities.

  • Methodology:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 245 nm.

    • Sample Preparation: Dissolve ~10 mg of the sample in 10 mL of Acetonitrile/Water (1:1).

Protocol 2: Purification via Recrystallization
  • Objective: To remove impurities with different solubility profiles from the solid product. This is a cost-effective and scalable method.[10]

  • Methodology:

    • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/heptane mixture) at room temperature and at reflux. An ideal solvent dissolves the product well when hot but poorly when cold.[10] Ethanol or an ethanol/water mixture is often a good starting point.

    • Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of hot recrystallization solvent required to fully dissolve it.[10]

    • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid gravity filtration of the hot solution through a pre-heated funnel with fluted filter paper.

    • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize yield.[10]

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

    • Drying: Dry the purified crystals in a vacuum oven at a temperature safely below the melting point.

Table 1: Summary of Potential Impurities
Impurity ClassPotential Structure/IdentityLikely SourceRecommended Analytical MethodMitigation Strategy
Starting Material Phenylacetic Acid / DerivativeIncomplete ReactionHPLC, GCOptimize reaction time, temperature, and stoichiometry.
Starting Material CyclopropanecarbonitrileIncomplete ReactionHPLC, GC-MSEnsure Grignard reagent is active and added correctly.
Side-Product Bibenzyl (1,2-diphenylethane)Wurtz Coupling (Grignard)GC-MS, HPLCSlow addition of halide, maintain moderate temperature.[6]
Side-Product Di-acylated Phenyl RingPolyacylation (Friedel-Crafts)LC-MSUse correct stoichiometry, consider a less activating solvent.
Isomer 1-Penten-1-one, 5-phenyl-Cyclopropyl Ring OpeningLC-MS, NMRUse milder conditions (e.g., lower temperature, non-protic solvents).
Isomer 2-Cyclopropyl-1-phenylethanoneAlternative reaction pathwayHPLC (requires standard), LC-MSDepends on synthetic route; may require chromatographic separation.

References

  • 1-Cyclopropyl-2-phenylethan-1-one | CymitQuimica.

  • CN105622369A - Method for preparing cyclopropyl methyl ketone - Google Patents.

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.

  • Troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane - Benchchem.

  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem.

  • The Role of Cyclopropyl Methyl Ketone in Modern Pharmaceutical Synthesis.

  • Ketone, cyclopropyl methyl - Organic Syntheses Procedure.

  • CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents.

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit.

  • 1-Cyclopropyl-2-phenylethan-1-one | C11H12O | CID 549679 - PubChem.

  • CAS 765-43-5 Cyclopropyl methyl ketone - BOC Sciences.

  • Friedel–Crafts Acylation - Sigma-Aldrich.

  • Troubleshooting my grignard reactions : r/chemistry - Reddit.

  • 1-Cyclopropyl-2-phenylethanone - MySkinRecipes.

  • WO2009068924A1 - Process for the preparation of pharmaceutical i nterm ediates - Google Patents.

  • KR20190055837A - Preparation of cyclopropyl-substituted acetophenone - Google Patents.

  • Friedel–Crafts reaction - Wikipedia.

  • CAS No : 14113-94-1 | Product Name : 1-Cyclopropyl-2-phenylethanone | Pharmaffiliates.

  • Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch.

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients.

  • Impurity profiling and synthesis of standards - Enantia.

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - MDPI.

  • Application Notes and Protocols for the Purification of 1-(4-Methylphenyl)-2-phenylethanone - Benchchem.

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews.

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S.

  • The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Eureka - Patsnap.

  • Grignard successes and failures - Sciencemadness Discussion Board.

  • 1-Cyclopropyl-2-phenylethanone | 14113-94-1 - Sigma-Aldrich.

  • 6739-22-6, 2-Cyclopropyl-1-phenylethanone Formula - ECHEMI.

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry.

  • Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction - CHIMIA.

  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC - NIH.

  • Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent - MDPI.

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs.

  • SCHEME Friedel-Craft acylation reaction of substituted phenylacetic... - ResearchGate.

  • (PDF) Photoreactions of Tricyclic α‐Cyclopropyl Ketones and Unsaturated Enones – Synthesis of Polyquinanes and Analogous Ring Systems - ResearchGate.

  • 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9 - Home Sunshine Pharma.

  • CAS No : 3481-02-5 | Product Name : 1-Cyclopropyl-2-phenylethanone | Pharmaffiliates.

Sources

Technical Support Center: Catalyst Deactivation in Reactions Involving Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding catalyst deactivation in chemical reactions that involve cyclopropyl ketones. The unique reactivity of the cyclopropyl group, stemming from its high ring strain, makes it a valuable synthetic intermediate, but it also presents specific challenges in catalysis.[1] This guide offers practical, field-proven insights to help you navigate these complexities, ensuring the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common conceptual questions about why and how catalysts deactivate in the presence of cyclopropyl ketones.

Q1: What are the primary mechanisms of catalyst deactivation I should be aware of when working with cyclopropyl ketones?

A1: Catalyst deactivation in these reactions typically falls into three main categories: chemical, thermal, and mechanical.[2]

  • Chemical Deactivation:

    • Poisoning: Impurities in your reagents or feedstock can strongly bind to the active sites of your catalyst, rendering them inactive.[3] For cyclopropyl ketone reactions, this could include sulfur or phosphorus compounds if not meticulously purified.

    • Side Reactions: The cyclopropyl ring itself can undergo undesired ring-opening reactions, catalyzed by acid or transition metals, leading to byproducts that can polymerize and foul the catalyst surface.[1]

  • Thermal Deactivation (Sintering):

    • High reaction temperatures can cause the small, highly dispersed metal particles of a heterogeneous catalyst to agglomerate.[3] This reduces the active surface area, leading to a drop in catalytic activity.[2]

  • Mechanical Deactivation (Fouling/Masking):

    • This involves the physical deposition of substances onto the catalyst surface, blocking active sites and pores.[2] In the context of cyclopropyl ketone reactions, this is often due to the formation of carbonaceous deposits (coke) from the decomposition of organic molecules at elevated temperatures.[3]

Q2: Are certain types of catalysts more prone to deactivation in these reactions?

A2: Yes, the choice of catalyst can significantly influence its stability.

  • Homogeneous Catalysts: While often exhibiting high selectivity, homogeneous catalysts can be susceptible to degradation under reaction conditions. For instance, some chiral Ru complexes used in asymmetric hydrogenations can undergo structural changes leading to deactivation.[4] Similarly, SmI₂ catalysts used in cycloadditions can degrade, though this can be mitigated by additives like Sm⁰.[5][6]

  • Heterogeneous Catalysts: Palladium on carbon (Pd/C) is a common catalyst that can be prone to deactivation.[7] The support material itself can also play a role; for instance, the pore structure of a support can collapse at high temperatures.[8]

  • Lewis Acid Catalysts: In reactions like asymmetric ring-opening, chiral N,N'-dioxide-scandium(III) complexes are used.[9][10] The stability of these complexes can be influenced by the solvent and the presence of co-catalysts or additives.

Q3: Can the structure of the cyclopropyl ketone substrate itself contribute to catalyst deactivation?

A3: Absolutely. The substituents on the cyclopropyl ketone can influence its reactivity and the propensity for side reactions that lead to deactivation.

  • Aryl vs. Alkyl Cyclopropyl Ketones: Aryl cyclopropyl ketones are often more reactive in certain transformations, such as SmI₂-catalyzed cycloadditions, due to the stabilizing effect of the aryl group on radical intermediates.[11][12] Less reactive alkyl cyclopropyl ketones may require more forcing conditions, which can increase the rate of catalyst degradation.[5][6]

  • Steric Hindrance: Bulky substituents on the cyclopropyl ketone can sometimes hinder the desired reaction, potentially allowing competing deactivation pathways to dominate.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues related to catalyst deactivation during your experiments.

Issue 1: Gradual or rapid loss of catalytic activity during the reaction.
Probable Causes & Diagnostic Workflow

A loss of activity is the most direct indicator of catalyst deactivation. The following workflow can help pinpoint the root cause.

cluster_analysis Spent Catalyst Characterization start Loss of Catalytic Activity Observed check_impurities Analyze Starting Materials for Impurities (GC-MS, NMR) start->check_impurities check_conditions Review Reaction Conditions (Temp, Pressure, Time) start->check_conditions poison_suspected Hypothesis: Catalyst Poisoning check_impurities->poison_suspected Impurities Detected thermal_suspected Hypothesis: Thermal Deactivation (Sintering) check_conditions->thermal_suspected High Temp / Long Duration fouling_suspected Hypothesis: Fouling/Coking check_conditions->fouling_suspected Side Product Formation Observed analyze_catalyst Characterize Spent Catalyst xps XPS/EDX for Surface Elemental Analysis analyze_catalyst->xps bet BET Surface Area Analysis analyze_catalyst->bet tem TEM for Particle Size/Morphology analyze_catalyst->tem tga TGA for Coke Deposition analyze_catalyst->tga poison_suspected->analyze_catalyst thermal_suspected->analyze_catalyst fouling_suspected->analyze_catalyst confirm_poison Confirmed: Poisoning xps->confirm_poison Poison Signature Detected confirm_sintering Confirmed: Sintering bet->confirm_sintering Surface Area Decreased tem->confirm_sintering Particle Agglomeration confirm_fouling Confirmed: Fouling/Coking tga->confirm_fouling Mass Loss at High Temp

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

Solutions & Corrective Actions
Deactivation Mechanism Corrective Actions
Poisoning Purify Feedstocks: Implement rigorous purification steps for all reactants and solvents to remove potential poisons like sulfur or phosphorus compounds.[3]
Use Guard Beds: For continuous flow processes, consider using a guard bed to trap impurities before they reach the main catalyst bed.
Sintering (Thermal Degradation) Optimize Temperature: Operate at the lowest possible temperature that still provides a reasonable reaction rate.[3]
Choose Thermally Stable Supports: Select catalyst supports with high thermal stability to minimize agglomeration of active metal particles.[3]
Fouling/Coking Optimize Reaction Conditions: Adjust temperature, pressure, and reactant concentrations to minimize the formation of coke and polymeric byproducts.[3]
Periodic Regeneration: For heterogeneous catalysts, a carefully controlled regeneration cycle can often restore activity.[13]
Issue 2: Inconsistent results, particularly with less reactive alkyl cyclopropyl ketones.
Probable Cause

In reactions with less reactive substrates, the rate of catalyst degradation can become comparable to or even faster than the rate of the desired reaction.[5][6] This is a known issue in SmI₂-catalyzed cycloadditions, where the Sm(II) catalyst can be oxidized to inactive Sm(III).[5][6]

Solution: Catalyst Stabilization

A strategy to counteract this is to introduce a co-reagent that can regenerate the active catalytic species.

Experimental Protocol: SmI₂ Catalyst Stabilization with Sm⁰ [5][6]

  • Standard Reaction Setup: In a nitrogen-filled glovebox, add the alkyl cyclopropyl ketone, alkene/alkyne partner, and solvent to a reaction vessel.

  • Catalyst Preparation: Prepare a stock solution of SmI₂ in THF.

  • Addition of Stabilizer: To the reaction mixture, add a substoichiometric amount of samarium metal powder (Sm⁰, typically 15 mol%).

  • Reaction Initiation: Add the SmI₂ solution to initiate the reaction. The Sm⁰ will help to reduce any Sm(III) formed back to the active Sm(II) state, thus preventing rapid deactivation.[5][6]

The following table illustrates the dramatic effect this can have:

SubstrateConditionsYield
Cycloheptyl cyclopropyl ketoneSmI₂ only45%
Cycloheptyl cyclopropyl ketoneSmI₂ with Sm⁰90%
tert-Butyl cyclopropyl ketoneSmI₂ onlyTrace
tert-Butyl cyclopropyl ketoneSmI₂ with Sm⁰90%

Data adapted from related studies on SmI₂ catalysis.[6]

Issue 3: Catalyst appears inactive after the first cycle in a recycling experiment.
Probable Cause

For some catalytic systems, especially those involving palladium, the active species can be reduced to an inactive metallic state during the reaction. For example, in the cycloisomerization of acetylenic acids, the Pd(II) catalyst can be reduced to Pd(0) nanoparticles, leading to a loss of activity.[14]

Solution: Catalyst Reactivation

In some cases, the catalytic activity can be restored through a reactivation step.

Experimental Protocol: Reactivation of a Deactivated Palladium Catalyst [14]

  • Isolate the Catalyst: After the first reaction cycle, recover the heterogeneous palladium catalyst by filtration.

  • Wash the Catalyst: Wash the recovered catalyst with an appropriate solvent to remove any adsorbed organic residues.

  • Reactivation Step: Before the next reaction cycle, treat the deactivated catalyst with a mild oxidant, such as benzoquinone (BQ). This can re-oxidize the inactive Pd(0) back to the active Pd(II) state.[14]

  • Re-use: The reactivated catalyst can then be used in a subsequent reaction.

cluster_cycle1 Reaction Cycle 1 cluster_reactivation Reactivation Step cluster_cycle2 Reaction Cycle 2 Active_PdII Active Pd(II) Catalyst Reaction1 Reaction Progress Active_PdII->Reaction1 Reduction Deactivated_Pd0 Deactivated Pd(0) Nanoparticles Reaction1->Deactivated_Pd0 Reduction Reactivation Add Benzoquinone (BQ) Deactivated_Pd0->Reactivation Reactivated_PdII Reactivated Pd(II) Catalyst Reactivation->Reactivated_PdII Oxidation Reaction2 Reaction Progress Reactivated_PdII->Reaction2

Caption: Catalyst deactivation and reactivation cycle.

Catalyst Characterization Techniques

To effectively troubleshoot deactivation, it is crucial to characterize the "before" and "after" states of your catalyst.[15][16]

Technique Information Gained Application in Deactivation Studies
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and oxidation states.[2][17]Detects the presence of poisons on the catalyst surface and changes in the oxidation state of the active metal.[2]
BET Surface Area Analysis Total surface area and pore size distribution.[15]A significant decrease in surface area suggests sintering or fouling.[2]
Transmission Electron Microscopy (TEM) Particle size, morphology, and dispersion.[18]Visual evidence of metal particle agglomeration (sintering).
Temperature Programmed Desorption/Reduction/Oxidation (TPD/TPR/TPO) Strength of adsorption, reducibility of metal oxides.[2][18]Provides insights into poisoning mechanisms and the nature of deposited species.[2]
Thermogravimetric Analysis (TGA) Mass changes as a function of temperature.[18]Quantifies the amount of coke or other deposits on a fouled catalyst.
X-ray Diffraction (XRD) Crystalline structure and phase composition.[15]Identifies changes in the bulk structure of the catalyst or support.

By employing these analytical techniques in a systematic way, you can move from hypothesis to a confirmed root cause of deactivation, enabling you to develop a robust and efficient catalytic process for your reactions involving cyclopropyl ketones.

References

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Applied Catalysts. [Link]

  • Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Lecture 10 Catalyst characterization. (n.d.). NPTEL. [Link]

  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (n.d.). PMC - NIH. [Link]

  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (2024). Journal of the American Chemical Society. [Link]

  • Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. (n.d.). PMC. [Link]

  • Asymmetric Ring-Opening of Cyclopropyl Ketones with β-Naphthols Catalyzed by a Chiral N,N′ -Dioxide-Scandium(III) Complex. (n.d.). Request PDF - ResearchGate. [Link]

  • Analysis of Catalysts. (n.d.). tasconusa.com. [Link]

  • Catalyst Characterization Techniques. (2021). Hiden Analytical. [Link]

  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (2025). Request PDF - ResearchGate. [Link]

  • Lecture 6 Catalyst characterization. (n.d.). NPTEL. [Link]

  • Activation and Deactivation of Cp*Ir(TsDPEN) Hydrogenation Catalysts in Water. (2025). ResearchGate. [Link]

  • Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. (2024). RSC Publishing. [Link]

  • Catalyst deactivation mechanisms and how to prevent them. (2025). Matmatch. [Link]

  • Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. (n.d.). ChemRxiv. [Link]

  • Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. (n.d.). NIH. [Link]

  • Ionic liquid catalyzed ring‐opening reactions of cyclopropyl ketone derivatives. (n.d.). ResearchGate. [Link]

  • Activation and Deactivation of Cp*Ir(TsDPEN) Hydrogenation Catalysts in Water. (n.d.). Sci-Hub. [Link]

  • Catalyst Deactivation: Mechanism & Causes. (2024). StudySmarter. [Link]

  • Catalyst deactivation. (2021). YouTube. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). NIH. [Link]

  • Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]

  • Special Issue Entitled “10th Anniversary of Catalysts: Recent Advances in the Use of Catalysts for Pharmaceuticals”. (2024). MDPI. [Link]

  • Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. (2023). PMC - NIH. [Link]

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. (n.d.). MDPI. [Link]

Sources

Technical Support Center: Analytical Methods for Monitoring 1-Cyclopropyl-2-phenylethanone Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring reactions involving 1-cyclopropyl-2-phenylethanone. It offers troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address common issues encountered during experimental work.

Introduction to Reaction Monitoring

Effective reaction monitoring is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. For a compound like 1-cyclopropyl-2-phenylethanone, a variety of analytical techniques can be employed. The choice of method depends on the reaction type, available equipment, and the specific information required (e.g., qualitative progress vs. quantitative analysis).

This guide focuses on the most common and effective techniques: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Section 1: Thin-Layer Chromatography (TLC) - The First Line of Analysis

TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress.[1][2] It's a quick and inexpensive way to determine if your starting material is being consumed and if new products are forming.[2]

Frequently Asked Questions (FAQs) for TLC

Q1: How do I choose the right solvent system (eluent) for my TLC analysis?

A1: The goal is to find a solvent system that provides good separation between your starting material (1-cyclopropyl-2-phenylethanone), your product, and any significant byproducts. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).

  • Expert Tip: Start with a relatively non-polar mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. Aim for an Rf value of 0.3-0.5 for your starting material to allow space for both more polar products (lower Rf) and less polar byproducts (higher Rf) to resolve.

Q2: My spots are streaking on the TLC plate. What's causing this and how can I fix it?

A2: Streaking can be caused by several factors:

  • Sample Overloading: You've spotted too much of your reaction mixture. Try diluting your sample before spotting.[3]

  • Inappropriate Solvent: The spotting solvent may be too strong, causing the compound to spread before the plate is developed. Ensure your sample is dissolved in a solvent that is not significantly more polar than your mobile phase.

  • Highly Polar Compounds: Some compounds, particularly acids or bases, can interact strongly with the silica gel. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can often resolve this.

Q3: I can't see any spots on my TLC plate after development. What should I do?

A3: 1-Cyclopropyl-2-phenylethanone and many of its derivatives are UV-active due to the phenyl group.[4]

  • UV Visualization: First, view the plate under a UV lamp (254 nm).[4] Aromatic compounds will appear as dark spots on a fluorescent background.[4]

  • Staining: If UV light doesn't reveal your spots, or if you suspect non-UV active byproducts, you'll need to use a chemical stain.[4]

    • Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain that reacts with many functional groups that can be oxidized, such as alkenes, alkynes, and alcohols.[4]

    • p-Anisaldehyde Stain: This stain is effective for visualizing aldehydes, ketones, and alcohols.[4]

    • 2,4-Dinitrophenylhydrazine (DNP) Stain: This stain is highly selective for aldehydes and ketones, which will appear as orange or yellow-red spots.[3][5]

Troubleshooting Guide for TLC
Problem Possible Cause(s) Solution(s)
Spots are too high (Rf > 0.8) Eluent is too polar.Decrease the polarity of the eluent (e.g., increase the proportion of hexanes).
Spots are too low (Rf < 0.2) Eluent is not polar enough.Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
Spots are not round Plate was spotted unevenly or overloaded.Ensure the spotting capillary is touched lightly to the plate. Dilute the sample if necessary.
Solvent front is uneven The TLC chamber was not saturated with solvent vapor, or the plate was not placed vertically.Line the inside of the developing chamber with filter paper saturated with the eluent. Ensure the plate is standing straight.

Section 2: High-Performance Liquid Chromatography (HPLC) - For Quantitative Insights

HPLC is a powerful technique for both qualitative and quantitative analysis of reaction mixtures. It offers higher resolution and sensitivity than TLC and is essential for determining reaction conversion and product purity.

Frequently Asked Questions (FAQs) for HPLC

Q1: What type of HPLC column and mobile phase should I use for 1-cyclopropyl-2-phenylethanone?

A1: A reversed-phase (RP) C18 column is the most common and versatile choice for compounds of this polarity.

  • Mobile Phase: A typical mobile phase would be a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).[6] You may need to add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape, especially if any acidic or basic compounds are present.

  • Gradient vs. Isocratic: For reaction monitoring where you have a mixture of compounds with different polarities (starting material, intermediates, product), a gradient elution (where the mobile phase composition changes over time) is often necessary to achieve good separation in a reasonable timeframe.[7]

Q2: My peaks are tailing. How can I improve the peak shape?

A2: Peak tailing in RP-HPLC can be due to:

  • Secondary Interactions: The analyte may be interacting with residual silanol groups on the silica-based stationary phase. Adding a small amount of a competing base (like triethylamine) or acid (like formic acid) to the mobile phase can mitigate this.

  • Column Overload: Injecting too much sample can lead to tailing.[8] Try injecting a smaller volume or diluting your sample.[8]

  • Column Degradation: The column may be old or contaminated. Flushing the column or replacing it may be necessary.[9]

Q3: My retention times are drifting from one injection to the next. What's the cause?

A3: Retention time instability can be frustrating. Common causes include:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[9]

  • Mobile Phase Composition Changes: If you are mixing solvents online, ensure the pump is functioning correctly.[10] If preparing the mobile phase manually, ensure it is well-mixed and degassed.[9]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes can affect retention times.[9][11]

  • Leaks: Check for any leaks in the system, from the pump to the detector.[9]

Troubleshooting Guide for HPLC
Problem Possible Cause(s) Solution(s)
High Backpressure Blockage in the system (e.g., guard column, column frit), buffer precipitation.[12]Systematically disconnect components to locate the blockage. Filter samples and mobile phases. Ensure buffer solubility in the organic mobile phase.[12]
Baseline Noise or Drift Air bubbles in the system, contaminated mobile phase, or detector lamp issue.[9][13]Degas the mobile phase, purge the pump, clean or replace the detector cell, and check the detector lamp's energy.[9]
Ghost Peaks Late eluting peaks from a previous injection, contaminated sample or mobile phase.[8][14]Increase the run time or flush the column with a strong solvent after each run. Use high-purity solvents and clean sample vials.[14]
Poor Resolution Inappropriate mobile phase, wrong column, or column overload.[13]Optimize the mobile phase composition and gradient. Consider a different column chemistry. Reduce injection volume.[13]
Experimental Workflow: HPLC Reaction Monitoring

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Reaction Reaction Mixture Quench Quench Aliquot Reaction->Quench Take Time Point Dilute Dilute with Mobile Phase Quench->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject onto HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Conversion Integrate->Calculate Plot Plot % Conversion vs. Time Calculate->Plot

Caption: Workflow for HPLC reaction monitoring.

Section 3: Gas Chromatography (GC) - For Volatile Compounds

GC is an excellent technique for monitoring reactions involving volatile and thermally stable compounds like 1-cyclopropyl-2-phenylethanone. It often provides faster analysis times than HPLC and can be coupled with mass spectrometry (GC-MS) for definitive peak identification.

Frequently Asked Questions (FAQs) for GC

Q1: What type of GC column is suitable for analyzing 1-cyclopropyl-2-phenylethanone?

A1: A standard non-polar or mid-polarity capillary column is generally effective.

  • Recommended Columns: A 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5) is a robust and versatile choice for this type of analyte.

Q2: My peaks are broad or tailing in my GC chromatogram. What should I do?

A2: Broad or tailing peaks can compromise resolution and quantification.[13] Consider these causes:

  • Active Sites: The injection port liner or the column itself may have active sites that interact with the ketone. Using a deactivated liner and ensuring proper column conditioning can help.[13]

  • Slow Injection: A slow manual injection can cause band broadening. Use an autosampler for consistent and rapid injections if possible.[13]

  • Column Contamination: High-boiling residues from previous injections can accumulate at the head of the column. Trimming a small portion (10-20 cm) from the front of the column can often restore performance.

Q3: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from?

A3: Ghost peaks are extraneous peaks that can appear in your chromatogram.

  • Septum Bleed: Pieces of the injection port septum can be cored by the syringe and deposited into the liner, which then slowly bleed out in subsequent runs. Use a high-quality septum and change it regularly.[15]

  • Carryover: Residue from a previous, more concentrated sample can be carried over in the syringe or injection port. Implement a thorough syringe and liner cleaning protocol.[16]

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature ramps up. Use high-purity gas and appropriate traps.

Troubleshooting Guide for GC
Problem Possible Cause(s) Solution(s)
No Peaks or Very Small Peaks Syringe issue, leak in the inlet, incorrect injection volume.[13]Check the syringe for blockage. Perform a leak check on the inlet. Verify autosampler settings.[13]
Retention Time Shifts Inconsistent carrier gas flow, oven temperature fluctuations, leaks.[11][13]Check the gas supply and flow controller. Verify the oven temperature program. Check for leaks at all fittings.[11][13]
Poor Reproducibility Inconsistent injection volume, sample degradation, unstable instrument parameters.[13][16]Use an autosampler with an internal standard. Ensure sample stability. Regularly validate instrument performance.[13][16]
Baseline Instability Column bleed, detector contamination.[16]Condition the column properly. Clean the detector according to the manufacturer's instructions.[16]
Logical Troubleshooting Flow for GC Issues

GC_Troubleshooting Problem GC Problem Observed (e.g., Tailing Peaks) Check_Injection Review Injection Technique (Speed, Volume) Problem->Check_Injection Check_Liner Inspect/Replace Inlet Liner Check_Injection->Check_Liner If no improvement Resolved Problem Resolved Check_Injection->Resolved If improved Check_Column Check Column (Conditioning, Contamination) Check_Liner->Check_Column If no improvement Check_Liner->Resolved If improved Check_Temp Verify Temperature Program Check_Column->Check_Temp If no improvement Check_Column->Resolved If improved Check_Temp->Resolved If improved

Caption: A systematic approach to troubleshooting GC peak shape issues.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - For Structural Confirmation

NMR is an invaluable tool for confirming the structure of your starting material, product, and any isolated intermediates or byproducts. While not typically used for real-time monitoring in most labs, taking an NMR of the final crude reaction mixture can provide a good estimate of conversion and purity.

Frequently Asked Questions (FAQs) for NMR

Q1: What are the characteristic NMR signals for 1-cyclopropyl-2-phenylethanone?

A1:

  • ¹H NMR:

    • Phenyl group: Signals in the aromatic region (~7.2-7.4 ppm).

    • Methylene (-CH2-) group: A singlet or multiplet around 3.0-3.5 ppm, deshielded by the adjacent ketone and phenyl group.

    • Cyclopropyl protons: Complex multiplets in the upfield region (~0.8-1.5 ppm).

  • ¹³C NMR:

    • Carbonyl carbon (C=O): A characteristic peak far downfield, typically in the range of 190-215 ppm.[17][18] This is a key indicator of a ketone or aldehyde.[17]

Q2: How can I use NMR to determine the conversion of my reaction?

A2: You can use ¹H NMR to determine the relative amounts of starting material and product in your crude reaction mixture.

  • Identify Unique Peaks: Find a well-resolved peak for the starting material and a well-resolved peak for the product that do not overlap with any other signals.

  • Integrate: Carefully integrate these two peaks.

  • Calculate: The ratio of the integrals (normalized for the number of protons each signal represents) will give you the molar ratio of product to starting material, from which you can calculate the percent conversion.

Q3: My NMR sample contains both my product and residual organic solvent from the workup. How does this affect my analysis?

A3: Residual solvents (e.g., dichloromethane, ethyl acetate, hexanes) will show up in the NMR spectrum. While they can sometimes obscure peaks of interest, they generally do not interfere with the analysis if their peaks are well-known and do not overlap with key signals. It is crucial to use a deuterated solvent (e.g., CDCl₃) that has a known residual peak to act as a reference.

References

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • ResearchGate. (n.d.). NMR-monitoring of H/D exchange reaction of ketones in solutions of imidazolium ionic liquids | Request PDF.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • PharmaGuru. (2025). GC Troubleshooting: 7+ Common Problems and Their Solution.
  • AELAB. (2025). 10 Common Mistakes in Gas Chromatography.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • (n.d.). HPLC Troubleshooting Guide.
  • ACD/Labs. (2010). Qualitative Elucidation via TLC Staining.
  • (n.d.). HPLC Troubleshooting Guide.
  • (2024). Thin Layer Chromatography - Illustrated in the Context of a Reaction. TLC Pre-Lab.
  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues.
  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
  • PubMed Central. (2017). NMR reaction monitoring in flow synthesis.
  • Agilent Technologies, Inc. (n.d.). Automated Reaction Monitoring by the Agilent 1260 Infinity II Prime Online LC.
  • (n.d.). 8 Common Gas Chromatography Mistakes.
  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • (2025). GC Troubleshooting: Common Issues & How to Fix Them.
  • (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • YouTube. (2024). Lec5 - Review of Known Aldehyde and Ketone Reactions & Spectroscopy.
  • Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones.
  • SpectraBase. (n.d.). Cyclopropylmethyl ketone - Optional[MS (GC)] - Spectrum.
  • Benchchem. (n.d.). Optimizing reaction yield for 1-Cyclopropyl-2-(4-fluorophenyl)ethanone synthesis.
  • PubChem. (n.d.). 1-Cyclopropyl-2-phenylethan-1-one | C11H12O | CID 549679.
  • Google Patents. (n.d.). KR20190055837A - Preparation of cyclopropyl-substituted acetophenone.
  • IJPSR. (2009). gas chromatography-mass spectrometry analysis of hugonia mystax leaves.
  • LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing.
  • Beilstein Journals. (2017). NMR reaction monitoring in flow synthesis.
  • Merck Millipore. (n.d.). Complete Monograph Methods.
  • Benchchem. (n.d.). A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones.
  • ECHEMI. (n.d.). 6739-22-6, 2-Cyclopropyl-1-phenylethanone Formula.
  • (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
  • YouTube. (2023). HPLC analysis of drugs according to pharmacopoeia.
  • NIH. (n.d.). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity.
  • (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY.
  • Benchchem. (n.d.). Application Note: GC-MS Analysis of Ketoisophorone.
  • ResearchGate. (2025). (PDF) The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology.

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Validation & Comparative

quantitative analysis of 1-cyclopropyl-2-phenylethanone by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Quantitative Analysis of 1-Cyclopropyl-2-phenylethanone by HPLC

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 1-cyclopropyl-2-phenylethanone. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the fundamental rationale behind methodological choices. We will explore a robust HPLC method, compare it with Gas Chromatography (GC) as a viable alternative, and provide detailed, self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Analytical Imperative for 1-Cyclopropyl-2-phenylethanone

1-Cyclopropyl-2-phenylethanone (CAS No: 14113-94-1) is a ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its molecular structure, featuring a cyclopropyl ring adjacent to a carbonyl group and a benzyl moiety, presents unique analytical considerations.[3] Accurate and precise quantification of this compound is critical for ensuring the purity of active pharmaceutical ingredients (APIs), monitoring reaction kinetics, and performing quality control (QC) in manufacturing processes. The choice of analytical methodology directly impacts the reliability of these measurements, making a well-designed and validated method paramount.

Primary Analytical Approach: Reversed-Phase HPLC (RP-HPLC)

For a moderately polar and non-volatile compound like 1-cyclopropyl-2-phenylethanone, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the premier analytical technique. Its versatility, robustness, and wide applicability make it the workhorse of the pharmaceutical industry.[4][5]

The Rationale Behind Method Development Choices

A successful HPLC method is not a matter of chance; it is the result of deliberate, science-driven decisions. The goal is to achieve a symmetric peak shape, adequate retention, and robust separation from any impurities or matrix components.

  • Column Selection: The stationary phase is the heart of the separation. For 1-cyclopropyl-2-phenylethanone, a C18 (octadecylsilane) column is the logical starting point.[6] The nonpolar C18 chains provide sufficient hydrophobic interaction with the phenyl and cyclopropyl groups, ensuring adequate retention and separation from more polar impurities. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance between efficiency and backpressure.

  • Mobile Phase Composition: The mobile phase composition dictates the elution strength and selectivity. A gradient elution using a mixture of acetonitrile and water is typically preferred over an isocratic method. Acetonitrile is often chosen over methanol for its lower viscosity and stronger elution properties for aromatic compounds. Starting with a higher water percentage and gradually increasing the acetonitrile concentration allows for the elution of potential polar impurities first, followed by the target analyte, and finally any nonpolar contaminants. This approach ensures sharp peaks and a shorter overall run time.[7]

  • Detection Wavelength: 1-Cyclopropyl-2-phenylethanone contains a phenyl ring, which is a strong chromophore. This makes UV detection a simple and sensitive choice. To maximize sensitivity, the detection wavelength should be set at the absorbance maximum (λmax) of the analyte. A Diode Array Detector (DAD) is invaluable during method development to scan the entire UV spectrum of the eluting peak and confirm its identity and purity.

  • Method Validation: A method is only reliable if it is validated. The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[8][9] Key validation parameters are established in accordance with guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[10][11]

hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep Weigh & Dissolve Sample in Diluent (e.g., ACN) filter Filter through 0.45 µm Syringe Filter prep->filter injector Autosampler Injection filter->injector pump Mobile Phase Delivery (Gradient Pump) pump->injector column C18 Column (Thermostatted) injector->column detector UV/DAD Detector column->detector data_acq Data Acquisition System (Chromatogram) detector->data_acq quant Quantitative Analysis (Peak Area vs. Calibration Curve) data_acq->quant result result quant->result Final Report: Concentration/Purity

Caption: A typical workflow for the .

Alternative Method: Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique that can be considered, particularly for volatile and thermally stable compounds. It often provides higher resolution and speed than HPLC.

Considerations for a GC-FID Method
  • Principle: In GC, the sample is vaporized and swept by a carrier gas (the mobile phase) through a capillary column (the stationary phase). Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

  • System Configuration: A typical system would involve a split/splitless inlet to handle concentrated samples, a capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5), and a Flame Ionization Detector (FID). The FID is highly sensitive to organic compounds and provides a linear response over a wide concentration range, making it ideal for quantification.[12]

  • Applicability: The primary prerequisite for GC analysis is that the analyte must be volatile enough to be vaporized without decomposition. 1-Cyclopropyl-2-phenylethanone is amenable to this technique. However, GC is generally less suitable for complex matrices or for analyzing related substances that may not be thermally stable.

Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC depends on the specific analytical challenge, including the nature of the sample matrix, the required sensitivity, and available instrumentation.

method_selection start Start: Quantify 1-cyclopropyl-2-phenylethanone q1 Is the analyte thermally stable and sufficiently volatile? Yes No start->q1 q2 Are non-volatile impurities of interest? Yes No q1:y->q2 hplc Primary Choice: Reversed-Phase HPLC q1:n->hplc Analyte not suitable for GC q3 Is highest resolution for volatile impurities critical? Yes No q2:n->q3 q2:y->hplc HPLC is superior for wide polarity ranges q3:n->hplc HPLC is more versatile and robust for general QC gc Alternative Choice: Gas Chromatography (GC-FID) q3:y->gc GC offers excellent separation for volatiles

Caption: Decision logic for selecting between HPLC and GC for the target analyte.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of a validated HPLC-UV method versus a GC-FID method for the analysis of 1-cyclopropyl-2-phenylethanone. Note: These are representative values based on typical method performance.

ParameterHPLC-UV Method GC-FID Method Justification
Specificity Excellent. Can resolve non-volatile and polar impurities.Good. Excellent for volatile impurities, but may not detect non-volatile ones.HPLC is inherently better suited for compounds with a wide range of polarities and volatilities.[13][14]
Linearity (R²) > 0.999> 0.999Both techniques offer excellent linearity when properly optimized.[8]
Precision (%RSD) < 1.0%< 1.5%Modern HPLC autosamplers and pumps provide exceptional injection and flow rate precision.[7][15]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods can achieve high accuracy. GC accuracy can be slightly more variable due to potential inlet discrimination.[7]
Limit of Quant. (LOQ) ~ 0.1 µg/mL~ 0.5 µg/mLSensitivity is method-dependent, but HPLC-UV is generally very sensitive for chromophoric compounds.
Sample Throughput Moderate (10-15 min/run)High (5-10 min/run)GC methods can often be faster due to the use of high-efficiency capillary columns and rapid temperature programming.[13]
Robustness High. Less sensitive to minor changes in flow, temp.Moderate. Sensitive to inlet temperature, gas flow rates, and column aging.HPLC methods, particularly gradient ones, are well-understood and generally very robust.[7]

Detailed Experimental Protocol: RP-HPLC Method

This protocol describes a self-validating system for the quantitative analysis of 1-cyclopropyl-2-phenylethanone. Adherence to system suitability criteria is mandatory for the acceptance of results.

Materials and Reagents
  • 1-Cyclopropyl-2-phenylethanone reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Methanol (HPLC grade, for cleaning)

Instrumentation and Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).

  • Column: Agilent Zorbax Extend C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-10 min: 50% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: 245 nm (or determined λmax)

Preparation of Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of at least five calibration standards by serial dilution of the stock solution with acetonitrile to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh the sample to be analyzed and dissolve in acetonitrile to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm PTFE syringe filter before injection.

System Suitability Test (SST)

Before sample analysis, perform at least five replicate injections of a mid-range working standard. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry): 0.9 - 1.5

  • Theoretical Plates (N): > 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%[15]

Analysis and Calculation
  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Perform a linear regression analysis and ensure the correlation coefficient (R²) is ≥ 0.999.[8]

  • Inject the prepared sample solutions.

  • Calculate the concentration of 1-cyclopropyl-2-phenylethanone in the sample using the regression equation from the calibration curve.

Conclusion and Recommendations

For the routine, high-integrity quantitative analysis of 1-cyclopropyl-2-phenylethanone in a drug development or quality control setting, the validated Reversed-Phase HPLC method is unequivocally recommended. Its superior robustness, versatility in handling various sample matrices, and ability to simultaneously analyze non-volatile impurities make it the most reliable choice.

While Gas Chromatography offers a faster alternative, its operational window is narrower, and it is less forgiving of complex sample matrices and thermally labile compounds. GC should be considered a secondary or specialized technique, reserved for applications where the separation of volatile impurities is the primary objective and the sample matrix is clean. Ultimately, the adoption of the detailed HPLC protocol provided herein will ensure accurate, reproducible, and defensible analytical results.

References

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Suresh, R., Anarthanan, S. V. J., Manavalan, R., & Valliappan, K. (2010). ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. International Journal of Pharmaceutical Sciences and Research.
  • Dong, M. W. (2008). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Online.
  • Kageura, M., et al. (2009). High-performance liquid chromatography determination of ketone bodies in human plasma by precolumn derivatization with p-nitrobenzene diazonium fluoroborate. PubMed.
  • Antollini, S. S., et al. (2018). New Automated and High-Throughput Quantitative Analysis of Urinary Ketones by Multifiber Exchange-Solid Phase Microextraction Coupled to Fast Gas Chromatography/Negative Chemical-Electron Ionization/Mass Spectrometry. PMC - NIH.
  • O'Neil, T., & Lyman, S. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University DigitalCommons@USU.
  • Cardeal, Z. L., et al. (2008). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate.
  • Dong, M. W., et al. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
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  • Ambeed.com. (n.d.). 14113-94-1 | 1-Cyclopropyl-2-phenylethanone.
  • Sigma-Aldrich. (n.d.). 1-Cyclopropyl-2-phenylethanone | 14113-94-1.
  • PubChem. (n.d.). 1-Cyclopropyl-2-phenylethan-1-one | C11H12O | CID 549679.
  • European Directorate for the Quality of Medicines & HealthCare. (2021). Validation/Verification of Analytical Procedures.
  • Pharmaffiliates. (n.d.). CAS No : 14113-94-1 | Product Name : 1-Cyclopropyl-2-phenylethanone.
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Methylphenyl)-2-phenylethanone.
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  • Scott, R. P. W. (Ed.). (n.d.).
  • Vulcanchem. (n.d.). Ethanone, 1-cyclopropyl-2-phenyl- - 14113-94-1.
  • Rao, N., et al. (2018). A review on gas chromatography & its hyphenation techniques. World Journal of Pharmaceutical Research.
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  • Firor, R. L., & Zou, N. (2009). GC/TCD Analysis of A Natural Gas Sample on A Single HP-PLOT Q Column. Agilent Technologies.
  • Li, H., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Hindawi.
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A Senior Application Scientist's Guide to the NMR Purity Analysis of 1-cyclopropyl-2-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Structure, The Imperative of Purity

1-Cyclopropyl-2-phenylethanone is a key building block in organic synthesis, notably as an intermediate in the preparation of pharmaceuticals like the antiplatelet agent Prasugrel.[1][2][3] In the rigorous landscape of drug development and fine chemical synthesis, the structural confirmation of such a molecule is merely the first step. The subsequent, and arguably more critical, challenge is the precise determination of its purity. Undetected impurities can have profound consequences, affecting reaction yields, toxicological profiles, and the ultimate safety and efficacy of an active pharmaceutical ingredient (API).

While chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses for purity analysis, Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct and powerful alternative.[4][5][6] As a primary analytical method, quantitative NMR (qNMR) allows for the determination of purity without the need for a specific reference standard of the analyte itself.[7][8] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that resonance.[9][10] This guide provides an in-depth analysis of using both ¹H and ¹³C NMR to not only confirm the identity of 1-cyclopropyl-2-phenylethanone but to rigorously assess its purity.

Deconstructing the Molecular Signature: ¹H and ¹³C NMR Spectral Analysis

A prerequisite to any purity assessment is a complete understanding of the analyte's own NMR spectrum. The structure of 1-cyclopropyl-2-phenylethanone presents distinct, well-resolved regions in both proton and carbon NMR, making it an ideal candidate for this type of analysis.

¹H NMR Spectral Profile

The ¹H NMR spectrum provides a quantitative map of the hydrogen atoms in the molecule. For 1-cyclopropyl-2-phenylethanone, we anticipate the following signals:

  • Phenyl Protons (5H): These protons on the benzene ring will appear furthest downfield, typically between 7.20-7.40 ppm . Their downfield shift is due to the deshielding effect of the aromatic ring current.[11] The signal will present as a complex multiplet due to spin-spin coupling between the ortho, meta, and para protons.

  • Benzyl Methylene Protons (2H): The two protons of the -CH₂- group adjacent to the phenyl ring and the carbonyl group are chemically equivalent and are expected to appear as a sharp singlet around 3.75 ppm . The absence of adjacent protons means there is no coupling, hence the singlet multiplicity. Their position is influenced by the neighboring electron-withdrawing carbonyl and the aromatic ring.[12]

  • Cyclopropyl Methine Proton (1H): The single proton on the cyclopropyl ring attached to the carbonyl group is the most deshielded of the cyclopropyl protons. It will appear as a multiplet around 2.00-2.10 ppm due to coupling with the four adjacent cyclopropyl methylene protons.

  • Cyclopropyl Methylene Protons (4H): The four protons on the two -CH₂- groups of the cyclopropyl ring are diastereotopic. They exist in a strained ring system, leading to complex coupling patterns and distinct chemical shifts.[13] They typically appear as two separate multiplets in the upfield region, approximately 0.95-1.10 ppm and 0.70-0.85 ppm . This significant upfield shift is a hallmark of cyclopropyl protons, often attributed to the unique ring current effects in the three-membered ring.[14][15]

¹³C NMR Spectral Profile

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The low natural abundance of the ¹³C isotope (1.1%) means that ¹³C-¹³C coupling is statistically insignificant, resulting in each unique carbon appearing as a singlet.[16]

  • Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded carbon in the molecule, appearing significantly downfield, typically in the range of 208.0-210.0 ppm .[16][17][18][19]

  • Aromatic Carbons: The benzene ring will show four distinct signals: one for the quaternary carbon attached to the -CH₂- group (around 134.5 ppm ) and three for the protonated carbons (in the 126.0-130.0 ppm range).

  • Benzyl Methylene Carbon (-CH₂-): This carbon will appear around 45.5 ppm .

  • Cyclopropyl Carbons: The three-membered ring will show two signals: one for the methine carbon (-CH-) attached to the carbonyl group at approximately 21.0 ppm , and one for the two equivalent methylene carbons (-CH₂-) further upfield, around 11.0 ppm .[20][21]

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
Phenyl7.20 - 7.40Multiplet5H126.0 - 134.5 (4 signals)
Benzyl -CH₂-~3.75Singlet2H~45.5
Cyclopropyl -CH-2.00 - 2.10Multiplet1H~21.0
Cyclopropyl -CH₂-0.70 - 1.102 Multiplets4H~11.0
Carbonyl C=O---208.0 - 210.0

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for 1-cyclopropyl-2-phenylethanone.

The Gold Standard: Purity Determination by Quantitative ¹H NMR (qNMR)

The inherent quantitative nature of ¹H NMR makes it a primary method for purity assessment, capable of delivering results with high accuracy and precision traceable to SI units.[8][22] The internal standard method is the most robust approach for achieving this.[23]

The Principle and the Process

The qNMR experiment involves co-dissolving a precisely weighed amount of the analyte (our 1-cyclopropyl-2-phenyletanone) with a precisely weighed amount of a highly pure internal standard.[24] The purity of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte Accurately Weigh Analyte (m_a) dissolve Co-dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard (m_std) weigh_std->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum (Optimized Parameters) transfer->acquire process Phase & Baseline Correction acquire->process integrate Integrate Signals (I_a & I_std) process->integrate calculate Calculate Purity (P_a) using qNMR Equation integrate->calculate

Caption: The workflow for purity determination using the internal standard qNMR method.

Selecting the Right Internal Standard

The choice of internal standard is critical for a successful qNMR experiment. An ideal standard should possess:

  • High Purity: Certified purity (e.g., >99.9%) is essential.

  • Chemical Inertness: Must not react with the analyte, solvent, or trace water.

  • Signal Resolution: Its NMR signals must be sharp and well-separated from any analyte or impurity signals.

  • Solubility: Must be fully soluble in the chosen deuterated solvent.

  • Known Structure: The number of protons giving rise to the integrated signal must be known.

For 1-cyclopropyl-2-phenylethanone in CDCl₃, suitable internal standards include maleic acid (singlet at ~6.3 ppm) or 1,3,5-trimethoxybenzene (two singlets at ~6.1 ppm and ~3.8 ppm). The benzyl methylene singlet at ~3.75 ppm in our analyte means we must choose a standard that does not have signals in this region.

The qNMR Purity Equation

The purity of the analyte (Pₐ) as a weight percentage (w/w %) is calculated using the following equation:[9]

Purity (Pₐ) [%] = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PₛₜᏧ

Where:

  • Iₐ, IₛₜᏧ : Integrals of the signals for the analyte and standard, respectively.

  • Nₐ, NₛₜᏧ : Number of protons for the respective integrated signals.

  • Mₐ, MₛₜᏧ : Molar masses of the analyte and standard.

  • mₐ, mₛₜᏧ : Masses of the analyte and standard.

  • PₛₜᏧ : Purity of the internal standard.

Detailed Experimental Protocols

Scientific integrity demands meticulous and reproducible experimental design. The following protocols are designed to ensure high-quality, reliable qNMR results.

Protocol 1: Quantitative Sample Preparation

Causality: The largest source of error in qNMR is often weighing.[7] Using a microbalance with high accuracy is non-negotiable for achieving a low uncertainty in the final purity value. Complete dissolution is mandatory as any undissolved material will not be detected by solution-state NMR.[25]

  • Weighing: Using a calibrated microbalance (readability of at least 0.01 mg), accurately weigh approximately 15-20 mg of 1-cyclopropyl-2-phenylethanone into a clean, dry vial.[26] Record the exact mass (mₐ).

  • Standard Addition: Into the same vial, add an accurately weighed amount (e.g., 10-15 mg) of the chosen internal standard (e.g., maleic acid). Record the exact mass (mₛₜᏧ). The goal is to have comparable molar quantities to ensure similar signal intensities.

  • Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[25] Vortex the vial for 1-2 minutes to ensure complete dissolution of both the analyte and the standard. A clear, homogeneous solution with no particulate matter should be obtained.

  • Filtration and Transfer: Filter the solution through a pipette packed with a small plug of glass wool or a syringe filter directly into a high-quality 5 mm NMR tube to remove any dust or microparticulates.[27]

  • Sealing: Cap the NMR tube securely to prevent solvent evaporation, which would alter the concentration and invalidate the results.[26]

Protocol 2: Optimized ¹H NMR Data Acquisition

Causality: For an integral to be truly proportional to the number of nuclei, the nuclear spins must be fully relaxed before each scan. The relaxation delay (d1) is the most critical parameter to ensure this. A delay of at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated is required. A 90° pulse angle ensures maximum signal for each scan.[26]

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks). Tune and match the probe for the ¹H frequency.

  • Parameter Optimization:

    • Pulse Angle (p1): Calibrate and set to a 90° pulse.

    • Relaxation Delay (d1): Set to a minimum of 30 seconds. (This is a conservative value; an inversion-recovery experiment should be performed to measure T₁ accurately for method validation).

    • Acquisition Time (at): Set to at least 3-4 seconds to ensure high digital resolution.

    • Number of Scans (ns): Set to a minimum of 16 scans, or more, to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.

  • Acquisition: Acquire the spectrum.

Protocol 3: Data Processing and Purity Calculation

Causality: Accurate integration is impossible without a flat, level baseline and correct phasing. The integral region must encompass the entire signal, including the "wings" of the peak, without including noise or adjacent signals.

  • Processing: Apply an exponential multiplying function with a small line broadening (LB = 0.3 Hz) to improve S/N. Perform Fourier transformation.

  • Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption shape. Apply a robust baseline correction algorithm across the entire spectrum.

  • Integration:

    • Calibrate the integral of the chosen internal standard signal (IₛₜᏧ) to a convenient value (e.g., 1.000 if it represents one proton).

    • Integrate a well-resolved signal of the analyte that is free from any overlap. For 1-cyclopropyl-2-phenylethanone, the benzyl methylene singlet (~3.75 ppm, Nₐ = 2) is an excellent choice. Record its integral value (Iₐ).

  • Calculation: Use the recorded masses, molar masses, and integral values to calculate the purity (Pₐ) using the qNMR equation.

// Relationships edge [style=dashed, arrowhead=normal, constraint=false, color="#34A853"]; analyte -> standard [label=" Purity Calculation"];

edge [style=dashed, arrowhead=normal, constraint=false, color="#EA4335"]; impurity -> analyte [label=" Impurity Quantification"]; } enddot

Caption: Logical relationship between analyte, standard, and impurity signals for quantification.

Comparison with Alternative Analytical Techniques

While qNMR is a powerful tool, a multi-faceted approach to purity analysis is often required in regulated environments. Understanding how qNMR compares to other techniques is crucial for selecting the right tool for the job.[4][5][28]

Technique Principle Advantages for 1-cyclopropyl-2-phenylethanone Limitations
qNMR Signal area is proportional to the number of nuclei.Primary method (no analyte standard needed), non-destructive, provides structural info on impurities, fast.[4][7]Lower sensitivity than HPLC/GC, requires expensive instrumentation, potential for signal overlap.
HPLC-UV Differential partitioning between mobile and stationary phases.High sensitivity and resolution, excellent for separating isomers and related substances.Requires a reference standard for each impurity for accurate quantification, destructive.
GC-FID Partitioning between a mobile gas and stationary phase.Excellent for volatile impurities (e.g., residual solvents), high sensitivity.Analyte must be thermally stable and volatile, destructive.
LC-MS HPLC separation followed by mass-to-charge ratio detection.Unmatched for identifying unknown impurities by providing molecular weight information.[29]Not inherently quantitative without specific standards and calibration curves, complex instrumentation.
DSC Measures heat flow difference during a controlled temperature change.Provides purity of the main crystalline component based on melting point depression.Only applicable to highly pure (>98.5%), crystalline solids; insensitive to amorphous impurities.

Table 2: Comparison of qNMR with other common analytical techniques for purity determination.

Conclusion

Both ¹H and ¹³C NMR are indispensable tools for the analysis of 1-cyclopropyl-2-phenylethanone. While ¹³C NMR provides a robust carbon fingerprint for structural confirmation, ¹H qNMR stands out as a superior method for accurate and precise purity determination. Its status as a primary analytical technique, combined with its ability to provide structural information about any detected impurities from a single, non-destructive experiment, offers unparalleled efficiency and confidence. By following validated protocols for sample preparation, data acquisition, and processing, researchers can leverage NMR spectroscopy to establish a high-integrity purity profile for critical intermediates like 1-cyclopropyl-2-phenylethanone, ensuring quality and consistency in the demanding fields of pharmaceutical and chemical development.

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Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 1-Cyclopropyl-2-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the elucidation of molecular structures. The fragmentation patterns generated under electron ionization (EI) provide a veritable fingerprint of a molecule, offering profound insights into its architecture. This guide provides an in-depth analysis of the EI mass spectrometry fragmentation pattern of 1-cyclopropyl-2-phenylethanone, a molecule of interest in synthetic and medicinal chemistry. By comparing its fragmentation behavior with that of structurally related ketones, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for identifying and characterizing this and similar chemical entities.

The Unique Structural Cadence of 1-Cyclopropyl-2-phenylethanone

1-Cyclopropyl-2-phenylethanone (C₁₁H₁₂O, molecular weight: 160.22 g/mol ) presents an intriguing case for mass spectral analysis.[1] Its structure marries a strained cyclopropyl ring directly to a carbonyl group, which is in turn adjacent to a benzyl moiety. This combination of a strained aliphatic ring, a reactive carbonyl group, and an aromatic system gives rise to a complex and informative fragmentation pattern. Understanding these pathways is not merely an academic exercise; it is crucial for unambiguous compound identification in complex matrices, metabolite profiling, and quality control in synthetic processes.

The Fragmentation Orchestra: An Analysis of 1-Cyclopropyl-2-phenylethanone's Mass Spectrum

Upon electron ionization, 1-cyclopropyl-2-phenylethanone undergoes a series of predictable yet revealing fragmentation reactions. The major fragmentation pathways are dictated by the relative stabilities of the resulting carbocations and neutral losses.

A representative bar graph of the mass spectrum of 1-cyclopropyl-2-phenylethanone, based on data available from the NIST Mass Spectrometry Data Center, is presented below.[1]

Caption: Representative Mass Spectrum of 1-Cyclopropyl-2-phenylethanone.

The key fragment ions and their proposed structures are detailed below:

  • m/z 160 (Molecular Ion, M+•): The presence of the molecular ion peak, albeit of moderate intensity, confirms the molecular weight of the compound.

  • m/z 91 (Base Peak): This is the most abundant ion in the spectrum. Its formation is attributed to the cleavage of the bond between the carbonyl carbon and the methylene group of the benzyl fragment, followed by rearrangement to the highly stable tropylium cation (C₇H₇⁺). This is a classic fragmentation pathway for compounds containing a benzyl group.

  • m/z 69: This significant peak likely arises from the α-cleavage of the benzyl group, resulting in the formation of the cyclopropylcarbonyl cation (C₄H₅O⁺). The stability of this acylium ion contributes to its abundance.

  • m/z 105: This ion is proposed to form via cleavage of the cyclopropyl ring from the carbonyl group, yielding the benzoyl cation (C₇H₅O⁺). This is a common fragmentation for aromatic ketones.

  • m/z 77: The phenyl cation (C₆H₅⁺) is formed by the loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation (m/z 105).

  • m/z 55: This ion can be attributed to the further fragmentation of the cyclopropylcarbonyl cation (m/z 69) through the loss of a neutral CO molecule, resulting in the cyclopropyl cation (C₄H₇⁺), or fragmentation of the tropylium ion.

  • m/z 41: This peak corresponds to the allyl cation (C₃H₅⁺), likely formed through rearrangement and fragmentation of the cyclopropyl ring.

The proposed primary fragmentation pathways are illustrated in the following diagram:

Fragmentation_Pathways M [1-Cyclopropyl-2-phenylethanone]+• m/z 160 F91 Tropylium cation [C7H7]+ m/z 91 (Base Peak) M->F91 - C4H5O• F69 Cyclopropylcarbonyl cation [C4H5O]+ m/z 69 M->F69 - C7H7• F105 Benzoyl cation [C7H5O]+ m/z 105 M->F105 - C4H7• F55 [C4H7]+ or [C4H3O]+ m/z 55 F69->F55 - CO F77 Phenyl cation [C6H5]+ m/z 77 F105->F77 - CO

Caption: Primary Fragmentation Pathways of 1-Cyclopropyl-2-phenylethanone.

A Comparative Analysis: The Influence of Structure on Fragmentation

To truly appreciate the nuances of 1-cyclopropyl-2-phenylethanone's fragmentation, it is instructive to compare its mass spectrum with those of structurally related ketones. This comparison highlights how subtle changes in molecular architecture can dramatically alter the fragmentation landscape.

CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z)Dominant Fragmentation PathwayStructural Influence
1-Cyclopropyl-2-phenylethanone 160.22[1]91, 69, 105, 77, 55, 41Cleavage yielding the tropylium cation (m/z 91).The benzyl group directs the fragmentation towards the highly stable tropylium ion. The cyclopropyl group leads to the characteristic m/z 69 and 41 ions.
Cyclopropyl phenyl ketone 146.19[2]105, 77, 51α-cleavage to form the benzoyl cation (m/z 105).The direct conjugation of the phenyl ring to the carbonyl group favors the formation of the stable benzoyl cation.
2-Cyclopropyl-1-phenylethanone 160.22105, 77, 43α-cleavage to form the benzoyl cation (m/z 105).Isomeric to the target molecule, but the direct attachment of the phenyl ring to the carbonyl leads to a dominant benzoyl cation, similar to acetophenone.
1-Cyclopentyl-2-phenylethanone 188.27[3]91, 97, 69Cleavage yielding the tropylium cation (m/z 91).Similar to the target molecule, the benzyl group directs fragmentation. The larger cyclopentyl ring leads to a characteristic fragment at m/z 97 (cyclopentylcarbonyl cation).
Acetophenone 120.15105, 77, 43α-cleavage to form the benzoyl cation (m/z 105).The absence of the cyclopropyl group simplifies the spectrum, with the benzoyl cation being the most prominent fragment.
Cyclopropyl methyl ketone 84.12[4][5][6][7][8][9]43, 69, 41α-cleavage to form the acetyl cation (m/z 43).The absence of the phenyl group removes the pathways leading to the tropylium and benzoyl cations. The cyclopropylcarbonyl cation (m/z 69) is a significant fragment.

This comparative analysis underscores the diagnostic power of mass spectrometry. The presence of the benzyl group in 1-cyclopropyl-2-phenylethanone is strongly indicated by the base peak at m/z 91, while the cyclopropyl group is evidenced by the fragment at m/z 69. The isomeric 2-cyclopropyl-1-phenylethanone, in contrast, is dominated by the benzoyl cation at m/z 105 due to the direct phenyl-carbonyl linkage.

Experimental Protocol: A Self-Validating System for Analysis

To ensure the reproducibility and accuracy of the mass spectral data, a robust and well-defined experimental protocol is paramount. The following outlines a standard procedure for the analysis of 1-cyclopropyl-2-phenylethanone using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 1-cyclopropyl-2-phenylethanone in a high-purity solvent such as dichloromethane or ethyl acetate.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.

  • Internal Standard: For quantitative analysis, an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time and mass spectrum) should be added to the working solution.

GC-MS Instrumentation and Parameters

The following parameters serve as a starting point and may require optimization based on the specific instrument and analytical goals.

  • Gas Chromatograph (GC):

    • Injection Port: Split/splitless injector, operated in splitless mode for optimal sensitivity.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2-3 scans/second.

Data Acquisition and Analysis
  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to 1-cyclopropyl-2-phenylethanone.

  • Identify the molecular ion and major fragment ions.

  • Compare the acquired spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.[2]

  • Propose fragmentation mechanisms consistent with the observed spectrum and general principles of mass spectrometry.

GCMS_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Stock Prepare Stock Solution (1 mg/mL) Working Prepare Working Solution (10-100 µg/mL) Stock->Working IS Add Internal Standard (for quantitation) Working->IS Injection Inject Sample IS->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis Ionization->Detection Acquisition Acquire TIC and Mass Spectrum Detection->Acquisition Identification Identify Molecular and Fragment Ions Acquisition->Identification Comparison Compare with Reference Library Identification->Comparison Mechanism Propose Fragmentation Mechanisms Comparison->Mechanism

Caption: Experimental Workflow for GC-MS Analysis.

Conclusion

The mass spectrum of 1-cyclopropyl-2-phenylethanone is a rich tapestry of information, woven from the interplay of its constituent functional groups. The dominant fragmentation pathway leading to the tropylium cation at m/z 91 serves as a clear indicator of the benzyl moiety, while the presence of the cyclopropylcarbonyl cation at m/z 69 points to the unique cyclopropyl ketone structure. By comparing its fragmentation pattern with those of its isomers and other related ketones, we gain a deeper understanding of the structure-fragmentation relationships that govern the behavior of these molecules in the mass spectrometer. This guide provides a foundational framework for researchers to confidently identify and characterize 1-cyclopropyl-2-phenylethanone and to apply these principles to the analysis of other novel compounds.

References

  • PubChem. 1-Cyclopropyl-2-phenylethan-1-one. National Center for Biotechnology Information. [Link]

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  • NIST. Ethanone, 1-cyclopropyl-. In: NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Hooper, N. K., & Law, J. H. (1968). Mass spectrometry of derivatives of cyclopropene fatty acids. Journal of Lipid Research, 9(2), 270–275.
  • Castellani, R., & Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(6), 1249–1259.
  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
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  • ResearchGate. Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. [Link]

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A Comparative Guide to the Reactivity of 1-Cyclopropyl-2-phenylethanone and Other Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Unique Reactivity of a Cyclopropyl Ketone

In the landscape of organic synthesis and drug development, the nuanced reactivity of carbonyl compounds is a cornerstone of molecular design. This guide provides an in-depth comparative analysis of the reactivity of 1-cyclopropyl-2-phenylethanone against a panel of structurally diverse ketones: acetophenone, benzophenone, and cyclohexanone. The presence of a cyclopropyl group adjacent to the carbonyl carbon in 1-cyclopropyl-2-phenylethanone introduces fascinating electronic and steric effects that distinguish its chemical behavior.

The cyclopropyl group, with its high p-character in the C-C bonds, can act as a potent π-electron donor through conjugation, a characteristic often described as "pseudo-unsaturated".[1] This unique electronic nature, a consequence of significant ring strain, profoundly influences the reactivity of the adjacent carbonyl group.[1][2] This guide will dissect these influences through the lens of three fundamental ketone reactions: nucleophilic addition, enolization, and the Baeyer-Villiger oxidation. By understanding these differences, researchers can strategically leverage the distinct properties of 1-cyclopropyl-2-phenylethanone in the synthesis of novel chemical entities.

I. Comparative Analysis of Nucleophilic Addition Reactions

Nucleophilic addition is a quintessential reaction of ketones, the rate of which is governed by both electronic and steric factors.[3][4][5][6] Generally, aldehydes are more reactive than ketones due to reduced steric hindrance and greater polarization of the carbonyl bond.[3][5][6][7][8][9][10] Among ketones, reactivity is attenuated by bulky substituents and electron-donating groups that stabilize the partial positive charge on the carbonyl carbon.[3][5][6][8][9]

Theoretical Reactivity Profile

We hypothesize the following reactivity order towards nucleophilic addition (from most to least reactive):

Cyclohexanone > Acetophenone > 1-Cyclopropyl-2-phenylethanone > Benzophenone

  • Cyclohexanone: As a simple dialkyl ketone, it is expected to be relatively reactive, with moderate steric hindrance.

  • Acetophenone: The phenyl group is electron-withdrawing by induction but electron-donating by resonance. The resonance effect can slightly reduce the electrophilicity of the carbonyl carbon. Steric hindrance is greater than in cyclohexanone.

  • 1-Cyclopropyl-2-phenylethanone: The electron-donating nature of the cyclopropyl group through conjugation is expected to decrease the electrophilicity of the carbonyl carbon, thus reducing its reactivity towards nucleophiles compared to acetophenone.[1] The benzyl group on the α-carbon also contributes to steric bulk.

  • Benzophenone: With two bulky phenyl groups, benzophenone is anticipated to be the least reactive due to significant steric hindrance and extensive resonance stabilization of the carbonyl group.[11][12]

Experimental Validation: Comparative Reduction with Sodium Borohydride

To empirically determine the relative rates of nucleophilic addition, a comparative reduction using sodium borohydride (NaBH₄) can be performed. The reaction progress can be monitored by ¹H NMR spectroscopy to determine the kinetic profile of each ketone's reduction.[3]

Experimental Protocol: Kinetic Analysis of Ketone Reduction by ¹H NMR

Objective: To determine the relative rates of reduction for 1-cyclopropyl-2-phenylethanone, acetophenone, benzophenone, and cyclohexanone with sodium borohydride.

Materials:

  • 1-Cyclopropyl-2-phenylethanone

  • Acetophenone

  • Benzophenone

  • Cyclohexanone

  • Sodium borohydride (NaBH₄)

  • Isopropanol-d₈ (anhydrous)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: For each ketone, prepare a 0.1 M solution in anhydrous isopropanol-d₈ in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of each ketone solution before the addition of the reducing agent.

  • Initiation of Reaction: To each NMR tube, add a freshly prepared 0.2 M solution of NaBH₄ in isopropanol-d₈ (2 equivalents). Start the timer immediately.

  • Kinetic Monitoring: Acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).

  • Data Analysis: Integrate the signals corresponding to the starting ketone and the alcohol product at each time point. Plot the concentration of the ketone versus time to determine the reaction order and the rate constant for each reduction.

Data Presentation: Expected Relative Reduction Rates
KetoneExpected Relative Rate Constant (k_rel)Key Influencing Factors
CyclohexanoneHighestLess steric hindrance, no significant electronic deactivation.
AcetophenoneIntermediate-HighModerate steric hindrance, some resonance stabilization.[11]
1-Cyclopropyl-2-phenylethanoneIntermediate-LowElectronic donation from the cyclopropyl group, steric bulk from the benzyl group.
BenzophenoneLowestSignificant steric hindrance from two phenyl groups, extensive resonance stabilization.[12]

II. Enolization and α-Proton Acidity

The acidity of the α-protons and the propensity for enolization are critical aspects of ketone reactivity, influencing a wide range of reactions such as aldol condensations and halogenations.[13][14][15] The stability of the resulting enolate is a key determinant of α-proton acidity.

Theoretical Acidity Profile

The predicted order of α-proton acidity (from most to least acidic) is:

1-Cyclopropyl-2-phenylethanone > Acetophenone > Cyclohexanone > Benzophenone

  • 1-Cyclopropyl-2-phenylethanone: The α-protons on the methylene group are activated by both the adjacent carbonyl group and the phenyl ring, which can stabilize the negative charge of the enolate through resonance.

  • Acetophenone: The methyl protons are activated by the carbonyl group.

  • Cyclohexanone: The α-protons are on a secondary carbon and are activated by the carbonyl group.

  • Benzophenone: Lacks α-protons and therefore cannot undergo enolization.[11]

Experimental Protocol: Determination of Keto-Enol Equilibrium by ¹H NMR

Objective: To qualitatively assess the relative enol content of 1-cyclopropyl-2-phenylethanone, acetophenone, and cyclohexanone.

Materials:

  • 1-Cyclopropyl-2-phenylethanone

  • Acetophenone

  • Cyclohexanone

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a 0.1 M solution of each ketone in CDCl₃ in an NMR tube.

  • Equilibration: Allow the solutions to equilibrate for at least 24 hours at a constant temperature.

  • NMR Analysis: Acquire a high-resolution ¹H NMR spectrum for each sample.

  • Data Analysis: Integrate the signals corresponding to the keto and enol tautomers. The enol content can be calculated as a percentage of the total integrated area of the tautomeric forms.

III. Baeyer-Villiger Oxidation: A Probe of Migratory Aptitude

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters through the insertion of an oxygen atom. The regioselectivity of this reaction is dictated by the migratory aptitude of the groups attached to the carbonyl carbon, with groups that can better stabilize a positive charge migrating preferentially. The established migratory aptitude is: tertiary alkyl > cyclohexyl ≈ secondary alkyl > benzyl > phenyl > primary alkyl > methyl.

Predicted Oxidation Outcomes
  • 1-Cyclopropyl-2-phenylethanone: The competition is between the migration of the cyclopropyl group and the benzyl group. Based on the established migratory aptitude, the benzyl group is expected to migrate preferentially, yielding cyclopropyl acetate.

  • Acetophenone: The competition is between the phenyl and methyl groups. The phenyl group has a higher migratory aptitude than the methyl group, leading to the formation of methyl benzoate.

  • Benzophenone: Both migrating groups are phenyl, so the product is phenyl benzoate.

  • Cyclohexanone: This cyclic ketone will undergo ring expansion to form ε-caprolactone.

Experimental Protocol: Comparative Baeyer-Villiger Oxidation

Objective: To compare the products and relative reaction times of the Baeyer-Villiger oxidation of the four selected ketones.

Materials:

  • 1-Cyclopropyl-2-phenylethanone

  • Acetophenone

  • Benzophenone

  • Cyclohexanone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated solution)

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In separate flasks, dissolve each ketone (1 mmol) in DCM (10 mL).

  • Oxidation: Add m-CPBA (1.2 mmol) to each flask and stir at room temperature.

  • Reaction Monitoring: Monitor the progress of each reaction by TLC.

  • Workup: Upon completion, quench the reactions with a saturated solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Product Analysis: Analyze the crude product by ¹H NMR and/or GC-MS to identify the major product and estimate the conversion.

Visualizing the Experimental Frameworks

experimental_workflow

reactivity_factors

Conclusion

This guide establishes a framework for the systematic comparison of the reactivity of 1-cyclopropyl-2-phenylethanone with other standard ketones. The unique electronic properties of the cyclopropyl group, particularly its ability to engage in conjugation, are predicted to significantly modulate its reactivity profile.[1][2] Specifically, it is expected to be less susceptible to nucleophilic attack than acetophenone but more prone to enolization due to the stabilization of the enolate by the adjacent phenyl ring. The Baeyer-Villiger oxidation is anticipated to proceed with the preferential migration of the benzyl group. The provided experimental protocols offer a robust methodology for researchers to empirically validate these theoretical predictions and to further elucidate the subtle yet powerful influence of the cyclopropyl moiety in synthetic chemistry.

References

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A Comparative Guide to the Biological Activity of 1-Cyclopropyl-2-phenylethanone and Its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. The unique combination of a cyclopropyl ring and a phenylethanone core in 1-cyclopropyl-2-phenylethanone presents a compelling starting point for medicinal chemistry campaigns. The strained cyclopropyl moiety offers conformational rigidity and unique electronic properties, while the phenylethanone scaffold is a common feature in a variety of biologically active compounds. This guide provides a comparative analysis of the biological activities of 1-cyclopropyl-2-phenylethanone and its structurally related analogs, synthesizing available experimental data to illuminate potential therapeutic applications and guide future research.

While comprehensive biological data for 1-cyclopropyl-2-phenylethanone itself is limited in publicly available literature[1][2], analysis of its structural analogs provides significant insights into its potential pharmacological profile. This guide will focus on the reported anti-inflammatory, anticonvulsant, antimicrobial, and cytotoxic activities of compounds sharing the cyclopropyl ketone and phenylethanone motifs.

Potential Anti-inflammatory Activity

The phenylethanone scaffold is a key component of various natural and synthetic compounds exhibiting anti-inflammatory properties. Research into analogous structures suggests that 1-cyclopropyl-2-phenylethanone likely possesses anti-inflammatory activity.

Insights from Phenyl Styryl Ketone Analogs

Studies on fluorinated phenyl styryl ketones, which share the phenyl ketone core, have demonstrated significant anti-inflammatory effects. In a carrageenan-induced rat paw edema model, a standard assay for acute inflammation, these compounds provided 51-70% protection at a dose of 250 mg/kg[3]. This effect is comparable to the known anti-inflammatory agent dehydrozingerone (60% protection at 70 mg/kg)[3]. The mechanism of action for many anti-inflammatory agents involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX)[4]. While direct enzymatic inhibition data for 1-cyclopropyl-2-phenylethanone is not available, the activity of its analogs suggests this as a probable mechanism.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo assay evaluates the efficacy of potential anti-inflammatory agents.

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rat, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200 g) are acclimatized to laboratory conditions for at least one week.

  • Grouping: Animals are randomly divided into control and experimental groups.

  • Compound Administration: The test compound (e.g., 1-cyclopropyl-2-phenylethanone analogs) is administered orally or intraperitoneally at a predetermined dose. The vehicle (e.g., saline or a suspension agent) is administered to the control group.

  • Induction of Edema: After a specific period (e.g., 60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Causality Behind Experimental Choices: The carrageenan-induced paw edema model is chosen for its reproducibility and its biphasic nature, which allows for the elucidation of the potential mechanism of action. The early phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 1.5 hours) is primarily mediated by prostaglandins and is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.

Potential Anticonvulsant Activity

The presence of a cyclopropyl group in a molecule is often associated with neurological activity. Several classes of cyclopropane-containing compounds have been investigated for their anticonvulsant properties.

Insights from Phenylmethylenehydantoin Analogs

Phenylmethylenehydantoins (PMHs), which feature a phenyl group attached to a five-membered heterocyclic ring, have been extensively studied as anticonvulsant agents. Structure-activity relationship (SAR) studies on PMHs have shown that substitutions on the phenyl ring significantly influence their activity in the maximal electroshock (MES) seizure assay, a primary screening model for generalized tonic-clonic seizures[5]. Alkyl, halogeno, and trifluoromethyl substitutions on the phenyl ring of PMHs resulted in good anticonvulsant activity, with some analogs demonstrating potency comparable to the established antiepileptic drug phenytoin[5]. This suggests that appropriate substitution on the phenyl ring of 1-cyclopropyl-2-phenylethanone could yield potent anticonvulsant compounds.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

This in vivo assay is a cornerstone for the preclinical evaluation of anticonvulsant drugs.

Principle: A maximal electrical stimulus is delivered to the brain of a mouse, inducing a tonic-clonic seizure. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is indicative of its anticonvulsant efficacy.

Step-by-Step Methodology:

  • Animal Selection and Preparation: Male Swiss or C57BL/6 mice (20-25 g) are used. Prior to the test, a drop of topical anesthetic is applied to the corneas.

  • Compound Administration: The test compound is administered to the animals, typically via intraperitoneal injection, at various doses. A control group receives the vehicle.

  • Seizure Induction: At the time of peak effect of the drug, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes using a specialized stimulator.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension. Abolition of this phase is considered the endpoint for protection.

  • Determination of ED50: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods such as the Probit analysis[6].

Causality Behind Experimental Choices: The MES test is a robust and reliable model for identifying compounds that can prevent seizure spread, a key mechanism of action for many clinically effective antiepileptic drugs. The all-or-none endpoint (presence or absence of tonic hindlimb extension) provides a clear and quantifiable measure of anticonvulsant activity.

Potential Antimicrobial and Cytotoxic Activities

The intersection of the cyclopropyl and phenylethanone motifs also suggests potential for antimicrobial and cytotoxic activities.

Insights from Dehydrozingerone-based Cyclopropyl Derivatives

A study on 1-acetyl-2-(4-alkoxy-3-methoxyphenyl)cyclopropanes, which are structurally related to 1-cyclopropyl-2-phenylethanone, demonstrated significant antimicrobial and cytotoxic activities. These compounds were tested against a panel of bacteria and fungi, as well as several cancer cell lines[7].

Table 1: Cytotoxic Activity of Dehydrozingerone-based Cyclopropyl Analogs [7]

CompoundCell LineIC50 (µM)
Butyl derivativeHeLa8.63
Benzyl derivativeLS17410.17
Benzyl derivativeA54912.15

The results indicate that these cyclopropyl derivatives exhibit notable cytotoxicity against cancer cell lines while showing no significant impact on a normal cell line (MRC5), suggesting a degree of selectivity[7]. The butyl and benzyl ether derivatives of the dehydrozingerone-based cyclopropyl scaffold showed the most promising activity, highlighting the importance of the substituent on the phenyl ring for cytotoxic potency.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Cells (e.g., HeLa, LS174, A549) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for a few hours to allow for formazan formation.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., dimethyl sulfoxide or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Causality Behind Experimental Choices: The MTT assay is a reliable and high-throughput method for assessing cell viability. It provides a quantitative measure of a compound's cytotoxic effect, which is a critical parameter in the early stages of drug discovery, particularly for anticancer drug development.

Structure-Activity Relationship (SAR) Insights and Future Directions

The available data, though not directly on 1-cyclopropyl-2-phenylethanone, allows for the formulation of preliminary SAR hypotheses that can guide the design of future analogs.

  • Phenyl Ring Substitution: For anti-inflammatory and anticonvulsant activities, substitutions on the phenyl ring appear to be crucial. Electron-withdrawing groups (e.g., halogens, trifluoromethyl) and lipophilic groups (e.g., alkyl) on the phenyl ring of related scaffolds have been shown to enhance potency[3][5]. For cytotoxic activity, alkoxy substituents on the phenyl ring, as seen in the dehydrozingerone analogs, are beneficial[7].

  • Cyclopropyl Moiety: The cyclopropyl group's conformational rigidity and electronic nature likely play a significant role in binding to biological targets. Exploring modifications of the cyclopropyl ring itself, such as the introduction of substituents or its replacement with other small, strained rings, could lead to analogs with improved activity and selectivity.

Visualizing the Path Forward: Experimental and Conceptual Frameworks

To effectively guide research in this area, it is crucial to visualize the key experimental workflows and the conceptual relationships between the chemical structure and biological activity.

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis S 1-Cyclopropyl-2-phenylethanone Core A1 Phenyl Ring Analogs S->A1 Substitution A2 Cyclopropyl Ring Analogs S->A2 Modification Inflam Anti-inflammatory Assays (e.g., Carrageenan-induced edema) A1->Inflam Anticon Anticonvulsant Assays (e.g., MES test) A1->Anticon Antimic Antimicrobial Assays A1->Antimic Cyto Cytotoxicity Assays (e.g., MTT assay) A1->Cyto A2->Inflam A2->Anticon A2->Antimic A2->Cyto SAR Structure-Activity Relationship (SAR) Analysis Inflam->SAR Anticon->SAR Antimic->SAR Cyto->SAR Opt Lead Optimization SAR->Opt

Caption: A generalized workflow for the synthesis, screening, and optimization of 1-cyclopropyl-2-phenylethanone analogs.

SAR_Concept cluster_phenyl Phenyl Ring Modifications cluster_cyclopropyl Cyclopropyl Ring Modifications cluster_activity Biological Activity Core 1-Cyclopropyl-2-phenylethanone Scaffold EWGs Electron-Withdrawing Groups (EWGs) Core->EWGs EDGs Electron-Donating Groups (EDGs) Core->EDGs Lipophilic Lipophilic Substituents Core->Lipophilic Subst Substituents on Ring Core->Subst RingSize Ring Size Variation Core->RingSize AntiInflam Anti-inflammatory EWGs->AntiInflam AntiConv Anticonvulsant EWGs->AntiConv AntiMicro Antimicrobial EDGs->AntiMicro Cyto Cytotoxicity EDGs->Cyto Lipophilic->AntiInflam Lipophilic->AntiConv Subst->AntiInflam Subst->AntiConv RingSize->AntiInflam RingSize->AntiConv

Caption: Conceptual framework illustrating the structure-activity relationships for 1-cyclopropyl-2-phenylethanone analogs.

Conclusion

While direct experimental data on the biological activity of 1-cyclopropyl-2-phenylethanone is not extensively documented, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a scaffold for novel therapeutic agents. The available evidence points towards potential anti-inflammatory, anticonvulsant, antimicrobial, and cytotoxic activities. The provided experimental protocols and SAR insights offer a solid foundation for researchers to embark on the synthesis and biological evaluation of a focused library of 1-cyclopropyl-2-phenylethanone analogs. Such studies are crucial to unlock the full therapeutic potential of this promising chemical scaffold.

References

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  • Gasior, M., et al. (2016). A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force. Epilepsia, 57(S2), 4-20. [Link]

  • Kulkarni, S. K., & Reddy, D. S. (1996). Synthesis and Anti-Inflammatory Properties of 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane. Arzneimittelforschung, 46(10), 967-970. [Link]

  • Obniska, J., et al. (2016). Main structure-activity relationship analysis findings. ResearchGate. [Link]

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  • Rovnyak, G., et al. (1973). Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds. Journal of Medicinal Chemistry, 16(5), 487-490. [Link]

  • Li, Y., et al. (2023). Two New Enantiomers of Phenylethanoid and Their Anti-Inflammatory Activities. Chemistry & Biodiversity, 20(4), e202300067. [Link]

  • Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 29(23), 5585. [Link]

  • Al-Omar, M. A. (2010). Synthesis and anti-inflammatory activity of novel Ketoprofen and Ibuprofen derivatives. Journal of Chemical and Pharmaceutical Research, 2(1), 505-511. [Link]

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  • de Cássia da Silveira e Sá, R., et al. (2017). Anti-Inflammatory Potential of 1-Nitro-2-Phenylethylene. Molecules, 22(11), 1965. [Link]

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  • van der Schyf, C. J., & Yousif, M. Y. (1987). Structure-activity relationships of phenytoin-like anticonvulsant drugs. Epilepsy Research, 1(4), 289-297. [Link]

  • Various Authors. (n.d.). IC 50 values of some phytoconstituents on various targets of inflammation. ResearchGate. [Link]

  • Thurkauf, A., et al. (1989). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. Journal of Medicinal Chemistry, 32(7), 1436-1441. [Link]

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  • Chen, X., et al. (2024). Cytotoxic and Antibacterial Cyclodepsipeptides from an Endophytic Fungus Fusarium avenaceum W8. Molecules, 29(23), 5798. [Link]

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A Comparative Guide to the Synthesis of 1-Cyclopropyl-2-phenylethanone: A Modern Approach Versus Traditional Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key structural motifs is paramount. The 1-cyclopropyl-2-phenylethanone scaffold is a valuable building block in the synthesis of a variety of biologically active molecules. This guide provides an in-depth technical comparison of a novel synthetic route for this ketone with established, traditional methodologies. By examining experimental data, reaction mechanisms, and practical considerations, this document aims to empower scientists to make informed decisions in their synthetic endeavors.

Introduction: The Significance of 1-Cyclopropyl-2-phenylethanone

The unique combination of a cyclopropyl ring and a phenyl group in 1-cyclopropyl-2-phenylethanone imparts specific conformational rigidity and electronic properties that are often sought after in the design of novel therapeutics. The cyclopropyl group, a bioisostere for phenyl rings and other functional groups, can enhance metabolic stability and binding affinity. Consequently, efficient and scalable access to this ketone is of significant interest. This guide will validate a modern synthetic approach, a Palladium-Catalyzed Carbonylative Cross-Coupling reaction, against two classical methods: the Friedel-Crafts Acylation and an Organocuprate-based synthesis.

A Novel Approach: Palladium-Catalyzed Carbonylative Cross-Coupling

This modern approach offers a powerful and versatile method for the formation of the target ketone. The reaction proceeds via the palladium-catalyzed coupling of an aryl halide, a source of the cyclopropyl group, and carbon monoxide.

Causality Behind Experimental Choices

The choice of a palladium catalyst, specifically one with appropriate ligands, is crucial for achieving high catalytic activity and selectivity. The ligand plays a key role in the oxidative addition of the aryl halide to the palladium center and the subsequent migratory insertion of carbon monoxide. The use of a boronic acid derivative as the cyclopropyl source is advantageous due to their stability and commercial availability.

Experimental Protocol: Palladium-Catalyzed Synthesis

Materials:

  • Phenyl iodide

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Carbon monoxide (CO) gas balloon

Procedure:

  • To a dried Schlenk flask, add phenyl iodide (1.0 mmol), cyclopropylboronic acid (1.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with carbon monoxide from a balloon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under a CO atmosphere (balloon pressure).

  • Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-cyclopropyl-2-phenylethanone.

Palladium-Catalyzed Carbonylative Cross-Coupling A Phenyl Iodide + Cyclopropylboronic Acid C Oxidative Addition A->C B Pd(0) Catalyst B->C D Aryl-Pd(II) Complex C->D E CO Insertion D->E CO F Acyl-Pd(II) Complex E->F G Transmetalation F->G Cyclopropylboronic Acid H Aryl-Pd(II)-Cyclopropyl Complex G->H I Reductive Elimination H->I I->B Catalyst Regeneration J 1-Cyclopropyl-2-phenylethanone I->J

Caption: Workflow for Palladium-Catalyzed Synthesis.

Alternative Route 1: Friedel-Crafts Acylation

A cornerstone of organic synthesis, the Friedel-Crafts acylation provides a direct method for the formation of aryl ketones. In the context of synthesizing 1-cyclopropyl-2-phenylethanone, this can be approached by reacting benzene with cyclopropylacetyl chloride.

Causality Behind Experimental Choices

This electrophilic aromatic substitution reaction requires a strong Lewis acid, typically aluminum chloride (AlCl₃), to generate a highly reactive acylium ion from the acyl chloride.[1][2] The reaction is often carried out in an inert solvent to control the reaction temperature and ensure proper mixing. Anhydrous conditions are critical as water will react violently with and deactivate the aluminum chloride catalyst.[3][4][5]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Benzene

  • Cyclopropylacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

Procedure:

  • To a flame-dried, three-necked flask equipped with a dropping funnel and a calcium chloride drying tube, add anhydrous aluminum chloride (1.2 mmol) and anhydrous dichloromethane (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of cyclopropylacetyl chloride (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise to the cooled suspension.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add benzene (1.0 mmol) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1-cyclopropyl-2-phenylethanone.

Friedel-Crafts Acylation A Cyclopropylacetyl Chloride + AlCl₃ B Acylium Ion Formation A->B C Acylium Ion B->C E Electrophilic Aromatic Substitution C->E D Benzene D->E F Sigma Complex E->F G Deprotonation F->G [AlCl₄]⁻ H 1-Cyclopropyl-2-phenylethanone G->H

Caption: Workflow for Friedel-Crafts Acylation.

Alternative Route 2: Organocuprate (Gilman Reagent) Synthesis

Organocuprates, also known as Gilman reagents, are valuable nucleophiles in organic synthesis, particularly for their ability to react with acyl chlorides to form ketones without over-addition to form tertiary alcohols.[6][7] This method involves the reaction of lithium dicyclopropylcuprate with phenylacetyl chloride.

Causality Behind Experimental Choices

The lower reactivity of organocuprates compared to Grignard or organolithium reagents is key to the success of this reaction.[7] The reaction is typically performed at low temperatures to ensure the stability of the organocuprate reagent and to prevent side reactions. Anhydrous and inert conditions are essential to prevent the decomposition of the highly reactive organometallic species.

Experimental Protocol: Organocuprate Synthesis

Materials:

  • Cyclopropyl bromide

  • Lithium wire

  • Copper(I) iodide (CuI)

  • Phenylacetyl chloride

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Preparation of Cyclopropyllithium: In a flame-dried Schlenk flask under an argon atmosphere, add freshly cut lithium wire (2.2 mmol). Add a solution of cyclopropyl bromide (1.0 mmol) in anhydrous diethyl ether (5 mL) dropwise at -78 °C. Stir the mixture for 2 hours at the same temperature.

  • Preparation of Lithium Dicyclopropylcuprate: In a separate flame-dried Schlenk flask under argon, add copper(I) iodide (0.5 mmol) and anhydrous diethyl ether (5 mL). Cool the suspension to -78 °C. Slowly add the freshly prepared cyclopropyllithium solution via cannula. Allow the mixture to warm to 0 °C and stir for 30 minutes.

  • Reaction with Acyl Chloride: Cool the Gilman reagent back to -78 °C. Add a solution of phenylacetyl chloride (0.45 mmol) in anhydrous diethyl ether (2 mL) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to afford 1-cyclopropyl-2-phenylethanone.

Organocuprate Synthesis A Cyclopropyl Bromide + Li B Cyclopropyllithium Formation A->B C Cyclopropyllithium B->C E Gilman Reagent Formation C->E D CuI D->E F Lithium Dicyclopropylcuprate E->F H Nucleophilic Acyl Substitution F->H G Phenylacetyl Chloride G->H I 1-Cyclopropyl-2-phenylethanone H->I

Sources

A Comparative Guide to Catalysts for Cyclopropyl Ketone Reactions: Navigating Pathways to Molecular Complexity

Author: BenchChem Technical Support Team. Date: January 2026

The cyclopropyl ketone motif, a strained three-membered ring appended to a carbonyl group, represents a powerhouse of synthetic potential. The inherent ring strain of this functional group makes it a versatile precursor for a variety of chemical transformations, enabling the construction of complex molecular architectures from relatively simple starting materials. For researchers in drug discovery and the broader chemical sciences, the ability to selectively manipulate cyclopropyl ketones is a critical tool for accessing novel chemical space.

This guide provides a comparative analysis of the primary catalytic systems for the transformation of cyclopropyl ketones, with a focus on two major reaction pathways: [3+2] cycloadditions for the synthesis of five-membered rings and various ring-opening strategies for the formation of functionalized linear chains. We will delve into the mechanistic underpinnings of each catalytic system, compare their performance with supporting experimental data, and provide detailed protocols to enable the practical application of these powerful synthetic methods.

[3+2] Cycloaddition Reactions: Building Five-Membered Rings

The formal [3+2] cycloaddition of cyclopropyl ketones with alkenes or alkynes is a powerful strategy for the synthesis of highly substituted cyclopentane and cyclopentene frameworks, which are common structural motifs in natural products and pharmaceuticals. The choice of catalyst is paramount in controlling the efficiency, selectivity, and substrate scope of these reactions.

Samarium(II) Iodide Catalysis for Alkyl Cyclopropyl Ketones

Historically, catalytic [3+2] cycloadditions of cyclopropyl ketones were largely limited to aryl-substituted substrates. The development of a catalytic system based on samarium(II) iodide (SmI₂) has been a significant breakthrough, enabling the use of less reactive alkyl cyclopropyl ketones.[1][2]

The key to the success of this system is the use of SmI₂ in combination with a substoichiometric amount of metallic samarium (Sm⁰). The Sm⁰ acts to prevent catalyst deactivation by returning Sm(III) to the active Sm(II) catalytic cycle.[1][2] This robust system has expanded the scope of cyclopropyl ketone feedstocks for [3+2] cycloadditions, providing access to sp³-rich molecular architectures.[1]

Mechanism of SmI₂-Catalyzed [3+2] Cycloaddition

The reaction is initiated by a single-electron transfer from SmI₂ to the cyclopropyl ketone, forming a ketyl radical anion. This intermediate undergoes ring-opening to a distonic radical anion, which then adds to an alkene or alkyne. A subsequent radical cyclization and back electron transfer to the resulting samarium(III) species regenerates the Sm(II) catalyst and releases the cyclopentane or cyclopentene product.

SmI2_Mechanism cluster_0 Catalytic Cycle Start Cyclopropyl Ketone + Alkene/Alkyne Ketyl_Radical Ketyl Radical Anion Start->Ketyl_Radical + SmI₂ SmI2 SmI₂ Ring_Opening Ring-Opened Distonic Radical Anion Ketyl_Radical->Ring_Opening Addition Addition to Alkene/Alkyne Ring_Opening->Addition Cyclization 5-exo-trig Cyclization Addition->Cyclization Product_Complex Product-Sm(III) Complex Cyclization->Product_Complex Product Cyclopentane/ Cyclopentene Product Product_Complex->Product + Sm(III) SmIII Sm(III) SmIII->SmI2 + Sm⁰ Sm0 Sm⁰

Caption: Mechanism of SmI₂-Catalyzed [3+2] Cycloaddition.

Photocatalytic Approaches to [3+2] Cycloadditions

Visible light photocatalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. For aryl cyclopropyl ketones, a photocatalytic system comprising Ru(bpy)₃²⁺, a Lewis acid such as La(OTf)₃, and an amine like TMEDA can efficiently promote [3+2] cycloadditions with olefins.[3][4][5] The key step is the one-electron reduction of the ketone to a radical anion, which then undergoes a similar ring-opening and cycloaddition cascade as seen in the SmI₂ system.[5]

A significant advancement in this area is the development of enantioselective variants using a dual-catalyst system. This approach combines a chiral Lewis acid with a transition metal photoredox catalyst.[6] The chiral Lewis acid activates the cyclopropyl ketone and controls the stereochemistry of the cycloaddition, while the photocatalyst facilitates the necessary single-electron transfer. This strategy has enabled the enantiocontrolled construction of densely substituted cyclopentanes.[6]

Comparative Performance of Catalysts for [3+2] Cycloadditions

Catalyst SystemSubstrate ScopeKey AdvantagesLimitationsYield (%)SelectivityRef.
SmI₂ / Sm⁰ Alkyl & Aryl Cyclopropyl KetonesBroad scope for alkyl ketones, robust conditionsRequires stoichiometric Sm⁰ for optimal performance64-90N/A[1][2]
Ru(bpy)₃²⁺ / La(OTf)₃ Aryl Cyclopropyl KetonesMild, visible-light mediated conditionsLimited to aryl ketones, can require stoichiometric Lewis acidup to 85Diastereoselective[3][5]
Dual Catalyst (Chiral Lewis Acid + Photocatalyst) Aryl Cyclopropyl KetonesHighly enantioselectiveLimited to aryl ketones, complex catalyst systemup to 94up to 98% ee[6]
Ti(salen) Complex Aryl Cyclopropyl KetonesDiastereo- and enantioselectiveRadical redox-relay mechanismup to 99up to >20:1 dr, 99% ee[7]

Ring-Opening Reactions: Forging Functionalized Linear Chains

The strain energy of the cyclopropane ring can be harnessed to drive ring-opening reactions, providing access to a diverse array of functionalized acyclic ketones. These transformations can be broadly categorized into transition-metal-catalyzed cross-couplings and stereoselective rearrangements.

Nickel-Catalyzed Ring-Opening Cross-Coupling

Nickel catalysis has proven to be particularly effective for the ring-opening and subsequent functionalization of cyclopropyl ketones. A notable example is the cross-coupling with organozinc reagents in the presence of a silylating agent to form γ-substituted silyl enol ethers.[8][9] This reaction proceeds through a cooperative mechanism involving the nickel center and a redox-active ligand, such as terpyridine, to enable C-C bond activation.[9]

More recently, nickel-catalyzed reductive cross-electrophile coupling of cyclopropyl ketones with unactivated primary alkyl chlorides has been developed for the synthesis of γ-alkyl ketones.[2][10][11] The addition of sodium iodide as a co-catalyst is crucial for achieving high reactivity and selectivity by generating a low concentration of a more reactive alkyl iodide in situ via halide exchange.[10][11]

Proposed Workflow for Ni-Catalyzed γ-Alkylation

Ni_Alkylation_Workflow Start Aryl Cyclopropyl Ketone + Alkyl Chloride Reagents NiBr₂(dme), 4,4'-dimethyl-2,2'-bipyridine, Zn powder, NaI, DMA Start->Reagents Reaction Reaction at 50 °C, 24 h Reagents->Reaction Workup Aqueous Workup and Purification Reaction->Workup Product γ-Alkyl Ketone Workup->Product

Caption: General workflow for Ni-catalyzed γ-alkylation.

Palladium-Catalyzed Stereoselective Ring-Opening

Palladium catalysts can promote the stereoselective ring-opening of aryl cyclopropyl ketones to afford α,β-unsaturated ketones.[12][13] For instance, the use of a Pd(OAc)₂/PCy₃ catalytic system leads to the exclusive formation of (E)-1-arylbut-2-en-1-ones.[13] This transformation provides a direct and stereoselective route to valuable enone products.

Comparative Performance of Catalysts for Ring-Opening Reactions

Catalyst SystemReaction TypeProductKey AdvantagesLimitationsYield (%)SelectivityRef.
NiCl₂(dppe) / Organozinc Cross-Couplingγ-Substituted Silyl Enol EtherAccess to challenging substitution patternsRequires organozinc reagentsup to 95Regioselective[8]
NiBr₂(dme) / Alkyl Chloride Cross-Electrophile Couplingγ-Alkyl KetoneUses readily available alkyl chloridesRequires halide exchange additive50-90Regioselective[10][14]
Pd(OAc)₂ / PCy₃ Stereoselective Ring-Opening(E)-α,β-Unsaturated KetoneHigh stereoselectivityLimited to specific product class23-89Exclusively E-isomer[12][13]

Experimental Protocols

General Protocol for SmI₂-Catalyzed [3+2] Cycloaddition of an Alkyl Cyclopropyl Ketone

This protocol is representative of the conditions reported for the SmI₂-catalyzed formal [3+2] cycloaddition of alkyl cyclopropyl ketones.[13]

Materials:

  • Alkyl cyclopropyl ketone (1.0 equiv)

  • Alkene or alkyne (3.0 equiv)

  • Samarium metal (Sm⁰, 15 mol%)

  • Samarium(II) iodide (SmI₂, 0.1 M solution in THF, 15 mol%)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen), add the samarium metal.

  • Add the alkyl cyclopropyl ketone and the alkene or alkyne partner, followed by anhydrous THF.

  • Add the SmI₂ solution dropwise to the reaction mixture.

  • Heat the reaction to 55 °C and stir for 4 hours, or until reaction completion is observed by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Nickel-Catalyzed γ-Alkylation of an Aryl Cyclopropyl Ketone

This protocol is representative of the conditions reported for the nickel-catalyzed cross-electrophile coupling of aryl cyclopropyl ketones with primary alkyl chlorides.[2]

Materials:

  • Aryl cyclopropyl ketone (1.0 equiv)

  • Primary alkyl chloride (1.5 equiv)

  • NiBr₂(dme) (10 mol%)

  • 4,4′-dimethyl-2,2′-bipyridine (10 mol%)

  • Zinc powder (3.0 equiv)

  • Sodium iodide (NaI, 1.5 equiv)

  • Anhydrous N,N-dimethylacetamide (DMA)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add NiBr₂(dme), 4,4′-dimethyl-2,2′-bipyridine, zinc powder, and sodium iodide.

  • Add the aryl cyclopropyl ketone and the primary alkyl chloride, followed by anhydrous DMA.

  • Heat the reaction mixture to 50 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

The catalytic transformation of cyclopropyl ketones offers a rich and diverse landscape of synthetic possibilities. The choice of catalyst dictates the reaction pathway, enabling either the construction of complex cyclic systems through [3+2] cycloadditions or the formation of functionalized linear molecules via ring-opening reactions. Samarium(II) iodide and photocatalytic systems have significantly expanded the scope of [3+2] cycloadditions, with dual-catalyst approaches providing excellent enantiocontrol. For ring-opening reactions, nickel and palladium catalysts offer powerful and selective methods for C-C bond activation and functionalization. The continued development of novel catalytic systems will undoubtedly unlock even more creative and efficient ways to harness the synthetic potential of cyclopropyl ketones, empowering chemists to build the molecules of tomorrow.

References

  • Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. [Link]

  • Yoon, T. P., et al. (2011). [3+2] cycloadditions of aryl cyclopropyl ketones by visible light photocatalysis. Journal of the American Chemical Society, 133(5), 1162-4. [Link]

  • Yoon, T. P., et al. (2011). [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. Journal of the American Chemical Society. [Link]

  • Yoon, T. P., et al. (2011). [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. PMC. [Link]

  • SciSpace. (n.d.). [3+2] cycloadditions of aryl cyclopropyl ketones by visible light photocatalysis. [Link]

  • Wang, Z. Y., et al. (2024). Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. RSC Advances. [Link]

  • Wang, Z. Y., et al. (2024). Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. National Institutes of Health. [Link]

  • Yoon, T. P., et al. (2016). Enantioselective Photocatalytic [3 + 2] Cycloadditions of Aryl Cyclopropyl Ketones. Journal of the American Chemical Society, 138(14), 4722-5. [Link]

  • Lin, S., et al. (2018). Diastereo- and Enantioselective Formal [3 + 2] Cycloaddition of Cyclopropyl Ketones and Alkenes via Ti-Catalyzed Radical Redox Relay. Journal of the American Chemical Society. [Link]

  • Li, D., et al. (2024). Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. RSC Publishing. [Link]

  • Walsh, P. J., & Mao, J. (2022). Nickel-Catalyzed Reductive Coupling of γ-Metallated Ketones with Unactivated Alkyl Bromides. NSF Public Access Repository. [Link]

  • Wang, C., et al. (2022). Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry. [Link]

  • Yoon, T. P., et al. (2016). Enantioselective Photocatalytic [3 + 2] Cycloadditions of Aryl Cyclopropyl Ketones. PMC. [Link]

  • Sci-Hub. (n.d.). Enantioselective Photocatalytic [3 + 2] Cycloadditions of Aryl Cyclopropyl Ketones. [Link]

  • ResearchGate. (n.d.). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones | Request PDF. [Link]

  • Procter, D. J., et al. (2021). SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes. PMC. [Link]

  • Wang, C., et al. (2022). Nickel-Catalyzed Regioselective Reductive Ring Opening of Aryl Cyclopropyl Ketones with Alkyl Bromides. ACS Catalysis. [Link]

  • Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. PMC. [Link]

  • Engle, K. M., & Dong, G. (2023). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. PMC. [Link]

  • Engle, K. M., & Dong, G. (2023). Ligand–Metal Cooperation Enables Net Ring-Opening C–C Activation/Difunctionalization of Cyclopropyl Ketones. ACS Catalysis. [Link]

  • ResearchGate. (n.d.). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization | Request PDF. [Link]

  • Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. [Link]

  • University of Manchester. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Research Explorer. [Link]

  • Yu, J. Q., et al. (2011). Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes. Journal of the American Chemical Society. [Link]

  • Gandon, V., & Charette, A. B. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. PMC. [Link]

  • Gandon, V., & Charette, A. B. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au. [Link]

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A Comparative Guide to the Determination of Enantiomeric Excess for Chiral Derivatives of 1-Cyclopropyl-2-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of enantiomeric excess (ee) is a cornerstone of modern drug development and asymmetric synthesis. For chiral derivatives of 1-cyclopropyl-2-phenylethanone, a structural motif present in various pharmacologically active compounds, ensuring enantiopurity is critical for therapeutic efficacy and safety. This guide provides an in-depth comparison of the primary analytical techniques for ee determination, offering insights into the underlying principles and practical considerations for method selection.

Introduction: The Significance of Enantiomeric Purity

Enantiomers, non-superimposable mirror-image isomers, often exhibit markedly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of the importance of chiral purity. Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric composition of chiral drugs. For researchers engaged in the synthesis of derivatives of 1-cyclopropyl-2-phenylethanone, the ability to accurately and reliably measure ee is paramount for process optimization, quality control, and regulatory compliance.

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess for chiral ketones like the derivatives of 1-cyclopropyl-2-phenylethanone can be approached through several analytical techniques. The choice of method depends on factors such as the required accuracy and precision, sample throughput, availability of instrumentation, and the specific properties of the analyte. The most widely employed techniques are chiral chromatography (HPLC and GC), followed by NMR spectroscopy and chiroptical methods.

Table 1: Comparison of Key Analytical Techniques for Enantiomeric Excess Determination
Technique Principle Advantages Disadvantages Typical Application
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP).[1][2]High accuracy and precision, broad applicability, well-established methods.[2][3]Longer analysis times, higher solvent consumption.[4]Routine quality control, preparative separations.
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase.[5]High resolution, suitable for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation.[6]Analysis of volatile chiral ketones and their derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.[7][8]Rapid analysis, provides structural information.Lower sensitivity, may require specialized and expensive chiral reagents.[9]Rapid screening, structural confirmation.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by chiral molecules.[10][11][12]High-throughput screening potential, rapid analysis.[4][11]Less accurate for precise ee determination, requires chromophores near the chiral center.[10][11]High-throughput screening of catalyst libraries.
Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid as the mobile phase with a chiral stationary phase.[1][3]Faster analysis times and reduced organic solvent consumption compared to HPLC.[3]Higher initial instrument cost."Green" alternative to HPLC for high-throughput analysis.

In-Depth Methodological Guides

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the accurate determination of enantiomeric excess due to its robustness and wide applicability.[1][2] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a broad range of chiral compounds, including ketones.[3]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Dissolve sample in mobile phase injector Inject sample s_prep->injector column Chiral Stationary Phase (CSP) injector->column Mobile Phase detector UV Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram integration Integrate Peak Areas chromatogram->integration ee_calc Calculate ee% integration->ee_calc

Caption: Workflow for ee determination by Chiral HPLC.

  • Column Selection: A polysaccharide-based chiral stationary phase, such as CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), is a suitable starting point.[3]

  • Mobile Phase Preparation: A mixture of n-hexane and 2-propanol (isopropanol) is commonly used. A typical starting composition is 90:10 (v/v).[3] The mobile phase should be filtered and degassed prior to use.

  • Instrumentation Setup:

    • HPLC System: A standard HPLC system with a UV detector is required.

    • Flow Rate: Set the flow rate to 1.0 mL/min.[3]

    • Temperature: Maintain the column temperature at 25°C.[3]

    • Detection: Set the UV detector to a wavelength where the analyte has strong absorbance, typically 254 nm for aromatic ketones.[3]

  • Sample Preparation: Prepare a solution of the 1-cyclopropyl-2-phenylethanone derivative in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection and Data Acquisition: Inject a suitable volume (e.g., 10 µL) of the sample solution and record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess using the following formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively).

Chiral Gas Chromatography (GC)

For volatile and thermally stable derivatives of 1-cyclopropyl-2-phenylethanone, chiral GC offers excellent resolution and sensitivity.[5] The separation mechanism is analogous to chiral HPLC, relying on a chiral stationary phase, often based on cyclodextrin derivatives.[5][13]

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis s_prep Dissolve sample in volatile solvent injector Inject sample s_prep->injector column Chiral Capillary Column injector->column Carrier Gas detector FID or MS Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram integration Integrate Peak Areas chromatogram->integration ee_calc Calculate ee% integration->ee_calc

Caption: Workflow for ee determination by Chiral GC.

  • Column Selection: A capillary column coated with a derivatized cyclodextrin, such as Rt-βDEXsm, is a good choice for separating chiral ketones.

  • Instrumentation Setup:

    • Gas Chromatograph: A GC equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is required.

    • Carrier Gas: Use helium or hydrogen as the carrier gas at an appropriate flow rate.

    • Temperature Program: An initial oven temperature of 100°C, held for 2 minutes, followed by a ramp of 5°C/min to 200°C is a reasonable starting point.

    • Injector and Detector Temperature: Set the injector and detector temperatures to 250°C.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection and Data Acquisition: Inject 1 µL of the sample solution and acquire the chromatogram.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas as described for the HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid method for ee determination without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers through the use of a chiral derivatizing agent (CDA) or by inducing diastereomeric interactions with a chiral solvating agent (CSA).[7][8] Lanthanide-based chiral shift reagents can also be employed to resolve the signals of enantiomers.[9][14]

NMR_Logic Enantiomers Enantiomeric Mixture (Identical NMR Spectra) ChiralAgent Add Chiral Agent (CDA or CSA) Enantiomers->ChiralAgent Diastereomers Diastereomeric Species (Different NMR Spectra) ChiralAgent->Diastereomers NMR_Analysis NMR Analysis Diastereomers->NMR_Analysis Signal_Integration Integration of Diastereomeric Signals NMR_Analysis->Signal_Integration ee_Calculation ee% Calculation Signal_Integration->ee_Calculation

Caption: Principle of NMR-based ee determination.

  • Reagent Selection: (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol is a commonly used chiral solvating agent for ketones.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 1-cyclopropyl-2-phenylethanone derivative into an NMR tube.

    • Add a precise amount of a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a molar excess (typically 2-5 equivalents) of the chiral solvating agent to the NMR tube.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum of the mixture. The interaction with the chiral solvating agent should induce separate signals for at least one proton in each enantiomer.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

    • Carefully integrate these signals.

    • Calculate the enantiomeric excess based on the integral values.

Conclusion

The selection of an appropriate analytical method for determining the enantiomeric excess of chiral derivatives of 1-cyclopropyl-2-phenylethanone is a critical decision in the drug development process. Chiral HPLC and GC remain the most reliable and accurate techniques for quantitative analysis. NMR spectroscopy provides a rapid and valuable tool for screening and structural confirmation, while chiroptical methods are well-suited for high-throughput applications. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers to make informed decisions and ensure the quality and safety of their chiral compounds.

References

  • Rapid determination of enantiomeric excess of α-chiral cyclohexanones using circular dichroism spectroscopy. Org Lett. 2011 May 6;13(9):2298-301. [Link]

  • Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy. Org Lett. 2011; 13(9): 2298–2301. [Link]

  • Discrimination of Chiral Compounds Using NMR Spectroscopy. Thomas J. Wenzel, Wiley Press. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Analyst. 2020 Sep 21; 145(18): 6046–6052. [Link]

  • Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods. Chirality. 2004 Jan 5;16(1):28-36. [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Acc Chem Res. 2013 Oct 15; 46(10): 2243–2253. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. J. Chem. Educ. 2019, 96, 8, 1725–1730. [Link]

  • NMR Shift Reagents. Chemistry LibreTexts. [Link]

  • Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism. Spectroscopy Online. 2017, 32, 5, 14-21. [Link]

  • Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of .gamma.-lactones using chiral solvating agents. J. Org. Chem. 1976, 41, 15, 2548–2554. [Link]

  • Chiral analysis. Wikipedia. [Link]

  • Chiral Mass Spectrometry: An Overview. TrAC Trends in Analytical Chemistry. 2020, 122, 115763. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. 2012, 24, 8, 663-668. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Rapid determination of enantiomeric excess: a focus on optical approaches. Chem. Soc. Rev., 2012, 41, 499-515. [Link]

  • Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.GOV. [Link]

  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences and Research. 2011, 2, 2, 231-240. [Link]

  • A critical point in chiral chromatography-mass spectrometry analysis of ketamine metabolites. Drug Test Anal. 2021 Sep;13(9):1689-1692. [Link]

  • Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Chad's Prep. [Link]

  • Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate.[Link]

  • Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. Anal Chem. 2021 May 4; 93(17): 6620–6627. [Link]

  • Enantiopure O-Ethyl Phenylphosphonothioic Acid: A Solvating Agent for the Determination of Enantiomeric Excesses. Heterocycles. 2017, 95, 1, 411. [Link]

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spectroscopic comparison of 1-cyclopropyl-2-phenylethanone isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to the Isomers of 1-Cyclopropyl-2-phenylethanone

Abstract

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural elucidation of isomers is paramount. Positional isomers, while possessing identical molecular formulas, often exhibit divergent chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 1-cyclopropyl-2-phenylethanone and its key positional isomers: 2-cyclopropyl-1-phenylethanone and cyclopropyl phenyl ketone. Leveraging data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will dissect the unique spectral signatures of each molecule. This document is intended for researchers, scientists, and drug development professionals, offering not just comparative data but also the underlying principles and experimental workflows necessary for confident isomer identification.

Introduction: The Challenge of Isomeric Differentiation

The subject of this guide is the C₁₁H₁₂O isomeric series, centered around 1-cyclopropyl-2-phenylethanone, a molecule featuring a benzyl group adjacent to a cyclopropyl ketone.[1] Its isomers, where the connectivity of the phenyl, cyclopropyl, and carbonyl moieties differs, present a classic analytical challenge. The correct identification is critical, as the placement of the carbonyl group profoundly influences the molecule's electronic environment and, consequently, its reactivity and spectroscopic behavior. For instance, 1-cyclopropyl-2-phenylethanone serves as an important intermediate in the synthesis of pharmaceuticals like the antiplatelet agent Prasugrel.[2][3] An error in isomer identification could lead to inactive products or unforeseen side reactions. This guide establishes a validated spectroscopic framework for distinguishing these closely related structures.

Molecular Structures of the C₁₁H₁₂O Ketone Isomers

The three positional isomers under investigation share the molecular formula C₁₁H₁₂O and a molecular weight of approximately 160.21 g/mol .[1][4] Their structural differentiation lies in the arrangement of the functional groups relative to the carbonyl (C=O) group.

isomers node1 label1 1-Cyclopropyl-2-phenylethanone (Benzyl cyclopropyl ketone) node2 label2 2-Cyclopropyl-1-phenylethanone (Cyclopropyl acetophenone) node3 label3 Cyclopropyl phenyl ketone (Benzoylcyclopropane)

Figure 1: Chemical structures of the three positional isomers of 1-cyclopropyl-2-phenylethanone.

Comparative Spectroscopic Analysis

The distinct electronic environments in each isomer give rise to unique and diagnostic spectroscopic fingerprints. We will now explore these differences through NMR, IR, and MS.

¹H NMR Spectroscopy: A Map of Proton Environments

Proton NMR is arguably the most powerful tool for distinguishing these isomers. The chemical shifts (δ) and splitting patterns (multiplicity) of the aliphatic protons—specifically the methylene (-CH₂-) and cyclopropyl protons—are highly informative.

  • 1-Cyclopropyl-2-phenylethanone: The key feature is the methylene bridge (-CH₂-) between the phenyl ring and the carbonyl group. These protons are expected to appear as a singlet around 3.7-3.9 ppm, as they lack adjacent protons for coupling. The cyclopropyl protons will present as complex multiplets in the upfield region (approx. 0.8-2.0 ppm).

  • 2-Cyclopropyl-1-phenylethanone: Here, the methylene protons are adjacent to the cyclopropyl methine proton. This will result in a doublet for the -CH₂- protons (around 3.0 ppm) and a corresponding multiplet for the methine proton. This clear coupling pattern is a definitive differentiator from the other two isomers.[4]

  • Cyclopropyl phenyl ketone: This structure lacks a methylene bridge entirely. The spectrum will be characterized by the aromatic protons and the upfield multiplets of the cyclopropyl protons, one of which (the methine proton adjacent to the carbonyl) will be shifted significantly downfield compared to the other cyclopropyl protons.[5]

Table 1: Comparative ¹H NMR Data (Predicted, CDCl₃)

Proton Type1-Cyclopropyl-2-phenylethanone (Isomer 1)2-Cyclopropyl-1-phenylethanone (Isomer 2)Cyclopropyl phenyl ketone (Isomer 3)
Aromatic (Ar-H) ~7.2-7.4 ppm (m, 5H)~7.4-8.0 ppm (m, 5H)~7.4-8.0 ppm (m, 5H)
Methylene (-CH₂-) ~3.8 ppm (s, 2H)~3.0 ppm (d, 2H)N/A
Cyclopropyl Methine (-CH-) ~1.8-2.0 ppm (m, 1H)~1.3-1.5 ppm (m, 1H)~2.6-2.8 ppm (m, 1H)
Cyclopropyl Methylene (-CH₂-)₂ ~0.8-1.2 ppm (m, 4H)~0.7-1.1 ppm (m, 4H)~1.0-1.3 ppm (m, 4H)

Note: Data are estimations based on standard chemical shift tables and analysis of similar structures. Multiplicity codes: s=singlet, d=doublet, m=multiplet.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information, particularly regarding the carbonyl carbon, whose chemical shift is highly sensitive to its electronic environment.

  • The Carbonyl Signal (C=O): This is the most diagnostic signal. In Cyclopropyl phenyl ketone , the carbonyl carbon is directly conjugated with the phenyl ring, which shields it and shifts it upfield to ~199-200 ppm. In 2-Cyclopropyl-1-phenylethanone , it is also conjugated with the phenyl ring, resulting in a similar shift (~199-200 ppm). However, in 1-Cyclopropyl-2-phenylethanone , the carbonyl is insulated from the phenyl ring by a methylene group, behaving like a typical alkyl ketone. This lack of conjugation results in a significantly downfield-shifted signal, expected around 208-210 ppm. This large difference in the carbonyl chemical shift is a definitive marker.

Table 2: Comparative ¹³C NMR Data (Predicted, CDCl₃)

Carbon Type1-Cyclopropyl-2-phenylethanone (Isomer 1)2-Cyclopropyl-1-phenylethanone (Isomer 2)Cyclopropyl phenyl ketone (Isomer 3)
Carbonyl (C=O) ~209 ppm ~200 ppm ~199 ppm
Aromatic (Ar-C) ~126-134 ppm~128-137 ppm~128-138 ppm
Methylene (-CH₂-) ~45 ppm~48 ppmN/A
Cyclopropyl Methine (-CH-) ~21 ppm~15 ppm~17 ppm
Cyclopropyl Methylene (-CH₂-)₂ ~11 ppm~11 ppm~12 ppm

Note: Data are estimations based on standard chemical shift tables and spectral databases.[6]

Infrared (IR) Spectroscopy: The Carbonyl Stretch

IR spectroscopy provides a rapid method for identifying the carbonyl environment. The C=O stretching frequency is influenced by conjugation and ring strain.[7]

  • Conjugation Effect: When a carbonyl group is conjugated with an aromatic ring or a double bond, the C=O bond has more single-bond character, weakening it and lowering its stretching frequency.[8]

  • Analysis:

    • 1-Cyclopropyl-2-phenylethanone: The carbonyl is not conjugated. It should exhibit a C=O stretch typical of an alkyl cyclopropyl ketone, around 1700-1715 cm⁻¹ .

    • 2-Cyclopropyl-1-phenylethanone & Cyclopropyl phenyl ketone: In both isomers, the carbonyl is directly conjugated to the phenyl ring. This will lower the stretching frequency significantly to the 1670-1690 cm⁻¹ range.[7]

While IR can easily distinguish Isomer 1 from Isomers 2 and 3, it may not reliably differentiate between 2 and 3 without high-resolution instrumentation and reference spectra.

Mass Spectrometry: Fragmentation Fingerprints

All three isomers have the same nominal mass of 160 Da.[9] Differentiation relies on their unique fragmentation patterns under electron ionization (EI).

  • 1-Cyclopropyl-2-phenylethanone: Expects a prominent peak corresponding to the benzyl cation ([C₇H₇]⁺, m/z = 91) due to cleavage of the bond between the carbonyl and the methylene group. Another likely fragment is the cyclopropylacylium ion ([C₄H₅O]⁺, m/z = 69).

  • 2-Cyclopropyl-1-phenylethanone: The most stable cation is the benzoyl cation ([C₇H₅O]⁺, m/z = 105), which will likely be the base peak.

  • Cyclopropyl phenyl ketone: Fragmentation will also be dominated by the formation of the benzoyl cation at m/z = 105.[5]

Therefore, the presence of a strong peak at m/z = 91 is characteristic of Isomer 1, while a base peak at m/z = 105 points towards either Isomer 2 or 3.

Experimental Protocols & Workflow

Achieving high-quality, reproducible data requires standardized protocols. The following are generalized procedures for the spectroscopic analysis of these isomers.

General Analytical Workflow

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_nmr Dissolve ~10 mg in 0.6 mL CDCl₃ acq_nmr ¹H & ¹³C NMR (400 MHz+) prep_nmr->acq_nmr prep_ir Deposit thin film on NaCl/KBr plate acq_ir FT-IR Spectrometer (4000-400 cm⁻¹) prep_ir->acq_ir prep_ms Dissolve ~1 mg in 1 mL MeOH/CH₂Cl₂ acq_ms GC-MS (EI Mode) prep_ms->acq_ms ana_nmr Analyze chemical shifts, coupling, and integration acq_nmr->ana_nmr ana_ir Identify C=O stretch frequency acq_ir->ana_ir ana_ms Analyze molecular ion & fragmentation pattern acq_ms->ana_ms result Isomer Identification ana_nmr->result ana_ir->result ana_ms->result

Figure 2: Standardized workflow for the spectroscopic analysis of ketone isomers.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a Fourier Transform NMR spectrometer with a field strength of at least 400 MHz for ¹H.

  • ¹H NMR Acquisition: Acquire data using a standard single-pulse experiment. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: As these compounds are likely oils or low-melting solids, the thin-film method is appropriate. Place a small drop of the neat sample between two salt (NaCl or KBr) plates.

  • Background Scan: Run a background spectrum of the clean, empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Place the prepared salt plates in the spectrometer and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key stretching frequencies, paying close attention to the 1650-1750 cm⁻¹ region for the carbonyl peak.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.

  • GC Separation: Inject 1 µL of the solution into a GC equipped with a suitable capillary column (e.g., a nonpolar DB-5ms). Use a temperature program that effectively separates the analyte from any impurities (e.g., ramp from 50°C to 250°C at 10°C/min).

  • MS Detection: Use an electron ionization (EI) source set to the standard 70 eV. Scan a mass range of m/z 40-300.

  • Data Analysis: Identify the retention time of the analyte. Analyze the corresponding mass spectrum, noting the molecular ion (M⁺) peak and the relative abundances of the key fragment ions.

Conclusion

The spectroscopic differentiation of 1-cyclopropyl-2-phenylethanone and its positional isomers is readily achievable through a systematic, multi-technique approach.

  • ¹H NMR provides the most unambiguous distinction, with the multiplicity of the methylene signal (singlet vs. doublet) and the chemical shifts of the cyclopropyl protons serving as definitive markers.

  • ¹³C NMR offers a clear-cut confirmation through the chemical shift of the carbonyl carbon; a non-conjugated system (>205 ppm) is easily distinguished from a conjugated one (<201 ppm).

  • IR spectroscopy serves as a rapid preliminary check, separating the non-conjugated isomer by its higher-frequency C=O stretch.

  • Mass Spectrometry corroborates the structural assignment through characteristic fragmentation, with the presence of the m/z 91 fragment being unique to 1-cyclopropyl-2-phenylethanone.

By employing this integrated analytical strategy, researchers can confidently verify the structure of their target molecule, ensuring the integrity and success of their synthetic and developmental endeavors.

References

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Introduction: The Unique Chemical Potential of 1-Cyclopropyl-2-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 1-Cyclopropyl-2-phenylethanone: A Comparative Analysis for Researchers

This guide provides a comprehensive literature review on the synthetic utility of 1-cyclopropyl-2-phenylethanone, also known as benzyl cyclopropyl ketone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of reactions. It offers a comparative analysis of its reactivity against viable alternatives, explains the causality behind experimental choices, and provides detailed protocols for key transformations. Our focus is on delivering field-proven insights grounded in authoritative sources to empower your synthetic strategies.

1-Cyclopropyl-2-phenylethanone (C₁₁H₁₂O, MW: 160.21 g/mol ) is a fascinating bifunctional molecule that combines the unique reactivity of a strained cyclopropane ring with the classical chemistry of an enolizable ketone.[1][2][3] The inherent ring strain of the cyclopropyl group (approx. 27.5 kcal/mol) makes it a versatile three-carbon synthon, capable of participating in a variety of transformations not accessible to its acyclic or larger-ring counterparts.[1] Its structure presents three primary sites for chemical modification, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceutical agents like the antiplatelet drug Prasugrel.[4][5][6]

This guide will dissect the reactivity at each of these sites, providing a comparative context for when and why 1-cyclopropyl-2-phenylethanone is the superior choice for a given synthetic challenge.

Reactive_Sites main_molecule ring Cyclopropyl Ring (Ring-Opening & Cycloadditions) ring->main_molecule alpha α-Carbon (Enolate Chemistry) alpha->main_molecule carbonyl Carbonyl Group (Nucleophilic Addition & Reduction) carbonyl->main_molecule

Caption: Key reactivity sites of 1-cyclopropyl-2-phenylethanone.

Core Reactivity Manifold I: Transformations of the Cyclopropyl Ring

The most synthetically powerful transformations of 1-cyclopropyl-2-phenylethanone involve the cleavage of the strained C-C bonds of the cyclopropyl ring. The activation method chosen dictates the reaction pathway and the final product structure.[7]

Transition-Metal-Catalyzed Ring-Opening

Transition metals, particularly nickel and palladium, are highly effective at promoting the ring-opening of cyclopropyl ketones.[8] These reactions often proceed via the formation of metallacyclic intermediates. Nickel-catalyzed cross-coupling with organozinc reagents, for example, can furnish valuable γ-substituted silyl enol ethers, which are challenging to access through traditional conjugate addition methods.[9]

  • Causality: The choice of a low-valent nickel catalyst is crucial as it enables the oxidative addition into the strained C-C bond of the cyclopropyl ring. This step is thermodynamically favorable due to the release of ring strain. The regioselectivity of the cleavage is often directed by the electronics of the substituents.[7]

Photocatalytic and Radical-Mediated [3+2] Cycloadditions

Visible-light photoredox catalysis has emerged as a powerful and sustainable method for activating aryl cyclopropyl ketones.[10] This strategy involves the single-electron reduction of the ketone, often activated by a Lewis acid, to form a ketyl radical. This radical intermediate can undergo ring-opening to generate a distonic radical anion, which then engages in a [3+2] cycloaddition with a suitable alkene or alkyne partner.[11][12] This method allows for the enantiocontrolled construction of densely substituted cyclopentane rings.[11]

  • Expertise: While much of the literature focuses on aryl cyclopropyl ketones for these cycloadditions, the principles are extendable to 1-cyclopropyl-2-phenylethanone. The key is achieving a suitable redox potential for the initial electron transfer. The Lewis acid catalyst (e.g., Sc(OTf)₃ or Gd(OTf)₃) plays a dual role: it lowers the reduction potential of the ketone to facilitate electron transfer from the excited photocatalyst and acts as a chiral controller for enantioselectivity.[11][13]

Reaction_Pathways cluster_0 Ring-Opening Pathways cluster_1 α-Carbon Functionalization cluster_2 Resulting Scaffolds start 1-Cyclopropyl-2-phenylethanone A Transition-Metal Catalysis (e.g., Ni(0), Pd(0)) start->A B Photoredox Catalysis (Visible Light, PC, Lewis Acid) start->B C Acid Catalysis (Brønsted or Lewis Acid) start->C D Base-Mediated Enolate Formation start->D P1 γ-Functionalized Ketones A->P1 P2 Substituted Cyclopentanes B->P2 P3 1,3-Difunctionalized Compounds C->P3 P4 α-Halogenated or α-Alkylated Ketones D->P4

Caption: Major synthetic pathways from 1-cyclopropyl-2-phenylethanone.

Comparative Data: Ring-Opening Methodologies
Methodology Typical Catalyst/Reagent Key Intermediate Primary Product Type Key Advantages Citation(s)
Transition-Metal Catalysis Ni(COD)₂, Pd(OAc)₂Metallacycleγ-Substituted Silyl Enol EthersAccess to products difficult to synthesize via conjugate addition.[7][8][9]
Photoredox Catalysis Ru(bpy)₃²⁺, Lewis Acid (e.g., Sc(OTf)₃)Distonic Radical AnionSubstituted CyclopentanesHigh stereocontrol, mild reaction conditions, complex scaffolds.[11][12][13]
Acid Catalysis Brønsted or Lewis AcidsCarbocation1,3-Difunctionalized CompoundsSimple reagents, useful for cascade reactions into heterocycles.[7]
Reductive Cleavage Zinc, NaBH₄Anion-RadicalLinear Chain Ketones/AlcoholsDirect access to simple chain extension products.[7]

Core Reactivity Manifold II: Transformations at the α-Carbon

The methylene bridge between the phenyl and cyclopropylcarbonyl groups is readily enolizable, opening a gateway to a host of classical ketone functionalization reactions. This reactivity is a key differentiator from aryl cyclopropyl ketones (e.g., benzoylcyclopropane), which lack this site.

α-Halogenation: A Key Step Towards Pharmaceuticals

The α-position can be selectively halogenated, creating a highly valuable electrophilic intermediate. This transformation is a cornerstone in the industrial synthesis of Prasugrel.[6] For instance, the halogenation of a substituted 1-cyclopropyl-2-phenylethanone derivative is a critical step to produce the corresponding 2-halo-1-cyclopropyl-2-phenylethanone intermediate.[6]

  • Trustworthiness: Patent literature describes robust, scalable protocols for this transformation. One method involves the use of aqueous hydrogen halide and hydrogen peroxide in the presence of a water-miscible solvent or a phase transfer catalyst. Another employs N-bromosuccinimide with a radical initiator.[6] These self-validating systems are designed for high yield and purity on an industrial scale.[6]

Comparative Guide: 1-Cyclopropyl-2-phenylethanone vs. Alternative Ketones

The strategic choice of a ketone substrate is critical to the success of a synthetic campaign. Here we compare 1-cyclopropyl-2-phenylethanone to two common alternatives.

Feature 1-Cyclopropyl-2-phenylethanone Phenyl Acetone (non-cyclopropyl analog) Benzoylcyclopropane (aryl cyclopropyl ketone)
Unique Reactivity Ring-opening and cycloaddition reactions via the cyclopropyl group.[7][11]Standard enolate and carbonyl chemistry only.Ring-opening and cycloaddition reactions.[11][14]
α-Carbon Chemistry Yes, possesses an enolizable α-methylene group for halogenation, alkylation, etc.[6]Yes, possesses an enolizable α-methyl group.No, lacks an enolizable α-carbon.
Synthetic Potential Serves as a versatile hub for both ring-opening strategies and traditional α-functionalization.Limited to standard ketone transformations.Primarily a substrate for reactions involving the cyclopropyl ring.[14]
Key Application Intermediate for complex molecules like Prasugrel, combining both reactivity modes.[5][6]Building block for simpler structures.Substrate for photocatalytic [3+2] cycloadditions.[11]

Experimental Protocols

The following protocols are based on established, authoritative procedures and are intended to serve as a validated starting point for laboratory work.

Protocol 1: α-Bromination for Pharmaceutical Intermediate Synthesis

This protocol is adapted from patented procedures for the synthesis of Prasugrel intermediates and demonstrates the selective halogenation at the α-carbon.[6]

Halogenation_Workflow A Dissolve Substrate (e.g., 1-cyclopropyl-2-(2-fluorophenyl)ethanone) in CCl₄ B Add N-bromosuccinimide (1.0 eq) A->B C Add Dibenzoyl Peroxide (catalytic amount) B->C D Reflux Mixture (e.g., for 8 hours) C->D E Work-up: Cool, Filter Succinimide, Concentrate Filtrate D->E F Purify (e.g., Chromatography or Distillation) E->F G Product: 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone F->G

Caption: Workflow for the α-bromination of a 1-cyclopropyl-2-phenylethanone derivative.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting ketone (e.g., 1-cyclopropyl-2-(2-fluorophenyl)ethanone, 1.0 eq) in a suitable solvent such as carbon tetrachloride.

  • Reagent Addition: Add N-bromosuccinimide (NBS, approx. 1.0 molar equivalent) and a catalytic amount of a radical initiator like dibenzoyl peroxide to the mixture.

    • Causality: The reaction proceeds via a free-radical mechanism. Dibenzoyl peroxide initiates the reaction by forming bromine radicals from NBS, which then selectively abstract a hydrogen from the benzylic α-position, the most favorable site for radical formation.

  • Reaction: Heat the mixture to reflux and maintain for the required time (e.g., 8 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by silica gel chromatography or vacuum distillation to yield the pure α-bromo ketone. The reported yield for this type of transformation is typically high, around 83%.[6]

Conclusion

1-Cyclopropyl-2-phenylethanone is a uniquely versatile building block whose value lies in the orthogonal reactivity of its constituent parts. It provides access to linear, γ-functionalized ketones through transition-metal-catalyzed ring-opening; complex, stereodefined cyclopentanoids via photocatalytic cycloadditions; and α-functionalized intermediates for multi-step syntheses. This guide has demonstrated its superiority over simpler analogs like phenyl acetone and its distinct utility compared to aryl cyclopropyl ketones. By understanding the causal factors behind its diverse reaction pathways, researchers can strategically leverage 1-cyclopropyl-2-phenylethanone to construct complex molecular architectures with efficiency and precision.

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